Lixisenatide acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C217H351N61O67S |
|---|---|
Poids moléculaire |
4919 g/mol |
Nom IUPAC |
acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C215H347N61O65S.C2H4O2/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123;1-2(3)4/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231);1H3,(H,3,4)/t115-,116-,117-,118+,119+,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,172-,173-,174-,175-;/m0./s1 |
Clé InChI |
VPSIVNDHXWZQSK-UDBQHKEXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CN=CN8)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N.CC(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Lixisenatide Acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist utilized in therapeutic and research settings. The following sections detail the chemical synthesis via solid-phase peptide synthesis (SPPS), purification strategies using reversed-phase high-performance liquid chromatography (RP-HPLC), and analytical characterization techniques.
Lixisenatide: A GLP-1 Receptor Agonist
Lixisenatide is a synthetic peptide consisting of 44 amino acids and acts as a selective agonist for the GLP-1 receptor.[1] Activation of the GLP-1 receptor in pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin secretion.[2][3] This mechanism of action makes lixisenatide a valuable tool in the study and treatment of type 2 diabetes mellitus.
Mechanism of Action: GLP-1 Receptor Signaling
Upon binding of lixisenatide to the GLP-1 receptor, a conformational change activates the associated Gαs protein subunit. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[2][3][4] The activation of this pathway ultimately results in enhanced insulin gene transcription and exocytosis of insulin-containing granules from the β-cell.[4]
Synthesis of Lixisenatide
For research purposes, lixisenatide is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Overall Synthesis Workflow
The synthesis of lixisenatide follows a cyclical process of deprotection, coupling, and washing steps, culminating in the cleavage of the full-length peptide from the resin and removal of side-chain protecting groups.
Experimental Protocol for Solid-Phase Synthesis
The following is a representative protocol for the manual synthesis of lixisenatide on a Rink Amide resin, which yields a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA Resin
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc, Trt, tBu)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HOBt (1-Hydroxybenzotriazole) and DIC (N,N'-Diisopropylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)[7]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.[5]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin's linker.[5][7] Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the deprotected resin. Activate the amino acid with coupling reagents (e.g., 3 equivalents of Fmoc-Lys(Boc)-OH, HOBt, and DIC in DMF) and add it to the resin.[5] Allow the reaction to proceed for 2 hours at room temperature.[5] Monitor the coupling completion using a ninhydrin test.[5]
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid in the lixisenatide sequence: a. Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.[7] b. Washing: Wash the resin with DMF and DCM. c. Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HOBt/DIC or HATU/DIPEA).[5]
-
Capping (Optional but Recommended): To minimize the formation of deletion-sequence impurities, a capping step can be introduced after specific coupling cycles, particularly after the coupling of Arg(20), Glu(17), Gln(13), Leu(10), and/or Gly(4).[6] This can be achieved by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 2% v/v acetic anhydride and 1% v/v DIPEA for 10 minutes).[6]
-
Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Wash the peptide-resin with DCM and dry it. Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[7][8]
-
Precipitation and Isolation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude lixisenatide under vacuum.[5]
Purification of Lixisenatide
The crude lixisenatide product contains the target peptide along with various impurities from incomplete reactions or side reactions during synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide to a high degree of purity.[9]
General Principles of RP-HPLC Purification
RP-HPLC separates molecules based on their hydrophobicity. The crude peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., silica gel functionalized with C8 or C18 alkyl chains).[9] A gradient of increasing organic solvent (typically acetonitrile) in the mobile phase is used to elute the components. More hydrophobic molecules are retained longer on the column and elute at higher organic solvent concentrations.
Experimental Protocols for RP-HPLC Purification
Multiple RP-HPLC methods can be employed for the purification of lixisenatide. The choice of stationary and mobile phases can significantly impact the separation efficiency.
Method 1: Two-Step Purification with Phenyl Silane and C18 Columns
This method utilizes two sequential HPLC steps to achieve high purity.
-
Step 1: Initial Purification [9]
-
Column: Phenyl silane bonded silica gel.[9]
-
Mobile Phase A: A methanol/phosphate buffer containing D-tartrate (e.g., 10% methanol in 90% aqueous solution of 30mM D-tartrate and 40mM potassium primary phosphate, adjusted to pH 2.5 with phosphoric acid).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
Detection: UV at 220 nm or 280 nm.[9]
-
Procedure: Dissolve the crude lixisenatide in water and inject it onto the equilibrated column. Collect fractions corresponding to the main peak.
-
-
Step 2: Salt Exchange and Final Polishing [9]
-
Column: Alkyl silane bonded silica gel (e.g., C8 or C18).[9]
-
Mobile Phase A: An aqueous solution of glacial acetic acid (e.g., 0.1-0.3% v/v).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% B to 35% B over a specified time).[9]
-
Procedure: Pool the fractions from Step 1 and inject them onto the second column. Collect the purified lixisenatide peak.
-
Final Step: Lyophilize the collected fractions to obtain pure this compound as a white powder.
-
| Parameter | Step 1: Initial Purification[9] | Step 2: Salt Exchange & Polishing[9] |
| Stationary Phase | Phenyl silane bonded silica gel | Alkyl silane bonded silica gel (C8 or C18) |
| Mobile Phase A | Methanol/D-tartrate/phosphate buffer (pH 2.5-3.5) | 0.1-0.3% (v/v) aqueous glacial acetic acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |
| Purity Achieved | Intermediate | >98.5% |
| Overall Yield | - | Approximately 16-17% (from crude) |
Analytical Characterization of Lixisenatide
After purification, it is crucial to verify the identity and purity of the synthesized lixisenatide. This is typically achieved using analytical RP-HPLC coupled with mass spectrometry (MS).
LC-MS/MS for Identity and Purity Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for confirming the molecular weight of the synthesized peptide and for quantifying its purity.[10]
Experimental Protocol for LC-MS/MS Analysis [10]
-
Liquid Chromatography:
-
Mass Spectrometry:
| Parameter | Value[10] |
| LC Column | BioZen™ 2.6 μm Peptide XB-C18 (100 x 2.1 mm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive |
| MRM Transition | m/z 810.8 → 129.2 |
| Lower Limit of Quantification | 10 ng/mL in rat plasma |
| Extraction Recovery | >98.8% from rat plasma |
This comprehensive guide provides researchers with the fundamental knowledge and detailed protocols required for the successful synthesis, purification, and characterization of this compound for a variety of research applications. The provided methods, when executed with care, can yield high-purity lixisenatide suitable for in vitro and in vivo studies.
References
- 1. Glucagon-like peptide-1 receptor activation stimulates PKA-mediated phosphorylation of Raptor and this contributes to the weight loss effect of liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102558338B - Method for synthesizing lixisenatide - Google Patents [patents.google.com]
- 6. WO2019197469A1 - Lixisenatide synthesis with capping - Google Patents [patents.google.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. CN105713082A - Preparation method of lixisenatide - Google Patents [patents.google.com]
- 9. CN102875663B - Purification method of lixisenatide - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of Lixisenatide Acetate on the GLP-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixisenatide acetate, a glucagon-like peptide-1 receptor (GLP-1R) agonist, plays a significant role in the management of type 2 diabetes. Its therapeutic efficacy is rooted in its specific interaction with the GLP-1R, a Class B G protein-coupled receptor (GPCR), leading to a cascade of downstream signaling events that regulate glucose homeostasis. This technical guide provides a comprehensive overview of the molecular mechanism of action of Lixisenatide on the GLP-1R, detailing its binding kinetics, downstream signaling pathways, and the structural basis of their interaction. This document synthesizes quantitative data from various sources into comparative tables, outlines detailed experimental protocols for key assays, and employs visualizations to illustrate complex biological processes, serving as a critical resource for researchers in the field of metabolic disease and drug development.
Introduction to Lixisenatide and the GLP-1 Receptor
Lixisenatide is a synthetic analogue of exendin-4, a peptide originally isolated from the venom of the Gila monster (Heloderma suspectum). It is a potent and selective agonist for the GLP-1R.[1] Structurally, Lixisenatide is a 44-amino-acid peptide that is amidated at the C-terminus and features the addition of six lysine residues at this terminus, a modification that confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][3] This resistance prolongs its half-life compared to native GLP-1.[4]
The GLP-1R is a crucial regulator of glucose metabolism and is primarily expressed in pancreatic beta cells, but also found in other tissues including the brain, heart, and gastrointestinal tract. Activation of the GLP-1R by agonists like Lixisenatide initiates a series of physiological responses that contribute to glycemic control, including glucose-dependent insulin secretion, suppression of glucagon release, and delayed gastric emptying.[5][6]
Binding Characteristics of Lixisenatide to GLP-1R
The interaction of Lixisenatide with the GLP-1R is characterized by high affinity, which is a key determinant of its potency and duration of action.
Binding Affinity
Receptor binding studies have demonstrated that Lixisenatide binds to the human GLP-1 receptor with an affinity approximately four-fold greater than that of native GLP-1.[2][4] One study reported a median inhibitory concentration (IC50) of 1.4 nM for Lixisenatide in displacing a radiolabeled ligand from the human GLP-1 receptor.[2] In a direct comparison, Lixisenatide and its parent compound, exendin-4, showed equal binding affinity for the GLP-1R.[7]
Table 1: Comparative Binding Affinities (IC50/Ki) of GLP-1R Agonists
| Ligand | IC50 (nM) | Ki (nM) | Cell Line | Radioligand | Source |
| Lixisenatide | 1.4 | - | Not Specified | [125I]GLP-1 | [2] |
| Exenatide (Exendin-4) | 0.55 | - | Not Specified | [125I]GLP-1 | [2] |
| 1.3 | - | CHO-K1 | [125I]GLP-1 | [8] | |
| Liraglutide | 0.11 | - | Not Specified | [125I]GLP-1 | [2] |
| Semaglutide | - | 1.13 (µM) | CHO-K1 | [125I]GLP-1 | [8] |
| Native GLP-1 | 0.35 | - | Not Specified | [125I]GLP-1 | [2] |
| 1.18 | - | CHO-K1 | [125I]GLP-1 | [8] |
Note: Data are compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
Structural Basis of Interaction
As a direct cryo-electron microscopy (cryo-EM) structure of Lixisenatide bound to the GLP-1R is not publicly available, the structure of its parent compound, exendin-4, in complex with the GLP-1R provides a valuable model for understanding the key molecular interactions. The cryo-EM structure reveals that exendin-4, as a continuous alpha-helix, binds in a pocket formed by the N-terminal extracellular domain (ECD) and the transmembrane (TM) domain of the receptor.[9][10][11]
The C-terminus of exendin-4 interacts with the ECD, while its N-terminus penetrates deep into the TM core, making extensive contacts with residues in TM1, TM2, TM3, TM5, TM6, TM7, and extracellular loop 2 (ECL2).[9] These interactions are crucial for receptor activation. The high degree of sequence homology between Lixisenatide and exendin-4 suggests that these fundamental binding interactions are conserved. The C-terminal extension of six lysine residues in Lixisenatide may form additional interactions that contribute to its binding kinetics.
Diagram of Lixisenatide Binding to GLP-1R (Inferred from Exendin-4)
Caption: Inferred binding model of Lixisenatide to the GLP-1R based on exendin-4 structural data.
Downstream Signaling Pathways
Upon binding of Lixisenatide, the GLP-1R undergoes a conformational change that triggers intracellular signaling cascades. The primary pathway involves the activation of Gαs, leading to the production of cyclic adenosine monophosphate (cAMP). However, other pathways, including those involving β-arrestin and ERK1/2, are also engaged.
Gαs/cAMP Pathway
The canonical signaling pathway for GLP-1R activation is the coupling to the stimulatory G protein, Gαs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin secretion from pancreatic β-cells.
While Lixisenatide and exendin-4 exhibit similar binding affinities, studies have shown that Lixisenatide is approximately 5-fold less potent in stimulating cAMP signaling compared to exendin-4.[7]
Table 2: Comparative Potency (EC50) for cAMP Accumulation
| Ligand | EC50 (nM) | Cell Line | Assay Method | Source |
| Lixisenatide | ~5x higher than Exenatide | Not Specified | Not Specified | [7] |
| Exenatide (Exendin-4) | 0.1 | Beta TC6 | HTRF | [12] |
| Liraglutide | - | - | - | - |
| Semaglutide | - | - | - | - |
| Native GLP-1 (7-37) | 0.072 | Beta TC6 | HTRF | [12] |
Note: A comprehensive head-to-head comparison of EC50 values across all major GLP-1R agonists in a single study is limited. The data presented is indicative of relative potencies.
Diagram of the Gαs/cAMP Signaling Pathway
References
- 1. Pharmacological profile of lixisenatide: A new GLP-1 receptor agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Compare and Contrast the Glucagon-Like Peptide-1 Receptor Agonists (GLP1RAs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparative Assessment of Lixisenatide, Exenatide, and Liraglutide Pen Devices: A Pilot User-Based Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Dynamics of GLP-1R peptide agonist engagement are correlated with kinetics of G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Lixisenatide Acetate: A Technical Guide to GLP-1 Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist utilized in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its interaction with the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR). This technical guide provides an in-depth analysis of the binding affinity and kinetics of lixisenatide to the GLP-1R, offering a comprehensive resource for researchers and professionals in the field of drug development. The document details quantitative binding parameters, experimental methodologies, and the associated signaling pathways.
Lixisenatide is a synthetic analogue of exendin-4, a peptide originally isolated from the saliva of the Gila monster.[1] It is designed to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby prolonging its physiological activity.[2] Its mechanism of action involves activating the GLP-1R, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[3][4]
Binding Affinity of Lixisenatide to the GLP-1 Receptor
The binding affinity of a ligand for its receptor is a critical determinant of its potency and duration of action. For lixisenatide, this has been characterized using various in vitro assay systems.
Quantitative Binding Affinity Data
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 1.4 nM | CHO-K1 cells expressing human GLP-1R | [1] |
| Binding Affinity | ~4-fold greater than native GLP-1 | In vitro studies | [2][3] |
| Equilibrium Dissociation Constant (Kd) | log Kd = -9.0 ± 0.1 | HEK293-SNAP-GLP-1R cells | [5] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (equilibrium dissociation constant) is a direct measure of binding affinity.
A key study directly comparing lixisenatide to its parent compound, exendin-4, found that they exhibit equal binding affinity for the human GLP-1 receptor.[5][6] This finding is significant as it suggests that the differences in their clinical profiles may arise from downstream signaling events rather than from their initial binding to the receptor.
Binding Kinetics of Lixisenatide to the GLP-1 Receptor
Binding kinetics, which encompass the rates of association (kon) and dissociation (koff) of a ligand to its receptor, provide a more dynamic understanding of the drug-receptor interaction than affinity measurements alone. The residence time of a drug at its receptor, which is inversely related to the dissociation rate (1/koff), can significantly influence the duration of its pharmacological effect.
Quantitative Binding Kinetics Data
Experimental Protocols
The determination of lixisenatide's binding affinity and kinetics involves sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is a "gold standard" for quantifying the affinity of an unlabeled ligand (lixisenatide) by measuring its ability to compete with a radiolabeled ligand for binding to the GLP-1R.[6]
Objective: To determine the inhibitory constant (Ki) of lixisenatide for the GLP-1 receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity GLP-1R ligand labeled with a radioisotope, such as [125I]-exendin(9-39).
-
Unlabeled Ligand: Lixisenatide acetate.
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Culture cells expressing the GLP-1R, harvest them, and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled GLP-1R agonist (e.g., exendin-4) to saturate the receptors.
-
Competitive Binding: Receptor membranes, radioligand, and a range of concentrations of lixisenatide.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the lixisenatide concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a sensitive, homogeneous assay format used to study molecular interactions, including ligand-receptor binding.
Objective: To determine the binding affinity and kinetics of lixisenatide to the GLP-1R.
Materials:
-
Receptor: SNAP-tagged human GLP-1R expressed in a suitable cell line (e.g., HEK293). The SNAP-tag allows for specific covalent labeling with a fluorescent donor.
-
Donor Fluorophore: A long-lifetime fluorescent donor (e.g., a terbium cryptate) that specifically labels the SNAP-tagged receptor.
-
Acceptor Ligand: A fluorescently labeled GLP-1R antagonist (e.g., exendin(9-39)-FITC) that acts as the acceptor fluorophore.
-
Competitor Ligand: Unlabeled lixisenatide.
-
Assay Plate: Low-volume 384-well plates.
-
TR-FRET Plate Reader: An instrument capable of time-resolved fluorescence measurements.
Procedure:
-
Cell Plating: Seed HEK293-SNAP-GLP-1R cells into 384-well plates.
-
Receptor Labeling: Incubate the cells with the terbium cryptate donor to label the SNAP-tagged receptors.
-
Competition Binding: Add a fixed concentration of the fluorescent antagonist (acceptor) and varying concentrations of lixisenatide to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence emission of both the donor and the acceptor using a TR-FRET plate reader after a time delay to reduce background fluorescence.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the lixisenatide concentration.
-
Determine the IC50 value from the competition curve.
-
For kinetic analysis, monitor the TR-FRET signal over time after the addition of the ligands to determine association and dissociation rates.
-
GLP-1 Receptor Signaling Pathways
Upon binding of lixisenatide, the GLP-1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling of the receptor to the stimulatory G protein, Gαs.
G-protein Signaling Cascade
-
Gαs Activation: Lixisenatide binding promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.
-
Adenylate Cyclase Activation: The activated Gαs-GTP complex stimulates adenylyl cyclase (AC), an enzyme that converts ATP to cyclic AMP (cAMP).
-
cAMP-Mediated Effects: The increase in intracellular cAMP levels activates two main downstream effectors:
-
Protein Kinase A (PKA): PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin secretion.
-
Exchange Protein Directly Activated by cAMP (Epac): Epac activation also contributes to the enhancement of insulin exocytosis.
-
Studies have shown that while lixisenatide and exendin-4 have similar binding affinities, lixisenatide is approximately five-fold less potent in stimulating cAMP production.[5][6] This suggests a difference in the efficiency of receptor-G protein coupling or adenylate cyclase activation between the two agonists.
β-Arrestin Recruitment
In addition to G-protein coupling, agonist binding to GPCRs can also lead to the recruitment of β-arrestins. β-arrestins play a crucial role in receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways.
Comparative studies have indicated that lixisenatide causes a modest reduction in β-arrestin-2 recruitment to the GLP-1R compared to exendin-4.[5] This difference in β-arrestin engagement, although slight, may contribute to the distinct downstream effects and trafficking patterns observed for lixisenatide, such as a slower recycling of the GLP-1R to the plasma membrane.[5][6]
Conclusion
This compound is a potent GLP-1 receptor agonist with a binding affinity comparable to its parent compound, exendin-4, and approximately four-fold greater than native GLP-1. While its binding kinetics (association and dissociation rates) do not significantly differ from exendin-4, lixisenatide exhibits a lower potency in stimulating cAMP production and a slightly reduced recruitment of β-arrestin-2. These nuances in its interaction with the GLP-1R and the subsequent signaling cascades likely contribute to its unique pharmacological profile. A thorough understanding of these molecular interactions, as detailed in this guide, is paramount for the rational design and development of next-generation incretin-based therapies.
References
- 1. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lixisenatide, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lixisenatide requires a functional gut-vagus nerve-brain axis to trigger insulin secretion in controls and type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Signalling, trafficking and glucoregulatory properties of glucagon-like peptide-1 receptor agonists exendin-4 and lixisenatide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacology of Lixisenatide Acetate
Introduction
Lixisenatide is a potent, selective, and short-acting glucagon-like peptide-1 (GLP-1) receptor agonist used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[1][2] Structurally, it is a synthetic analogue of exendin-4, a peptide originally isolated from the Gila monster's saliva, modified with six C-terminal lysine residues to resist degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme.[3][4] This modification extends its half-life compared to native GLP-1.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of lixisenatide, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile established in non-clinical studies.
Mechanism of Action
Lixisenatide exerts its therapeutic effects by acting as a GLP-1 receptor agonist, mimicking the actions of the endogenous incretin hormone GLP-1.[2][5] Its mechanism involves several key pathways that collectively improve glucose homeostasis.[2] Upon binding to and activating GLP-1 receptors, primarily located on pancreatic beta cells, lixisenatide initiates a cascade of intracellular events.[2][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion.[5]
Simultaneously, lixisenatide suppresses the secretion of glucagon from pancreatic alpha cells in a glucose-dependent manner, which reduces hepatic glucose production.[2][6] A pronounced and sustained effect of lixisenatide is the delay of gastric emptying, which slows the rate of glucose absorption after meals and significantly contributes to the control of postprandial glucose excursions.[6][7][8] Furthermore, activation of GLP-1 receptors in the brain promotes satiety, which can lead to reduced food intake.[2]
Pharmacodynamics
The pharmacodynamic profile of lixisenatide has been extensively characterized in a range of in vitro and in vivo preclinical models.
Receptor Binding & Potency
Receptor binding studies have demonstrated that lixisenatide is a potent and selective agonist for the human GLP-1 receptor. It exhibits a high binding affinity, which is approximately four times greater than that of native GLP-1.[3][4][9]
| Parameter | Species/System | Value | Reference |
| IC₅₀ (GLP-1 Receptor) | Human (CHO-K1 cells) | 1.4 nM | [3][10] |
| ED₅₀ (Oral Glucose Tolerance) | db/db mice | 0.021 nmol/kg | [10] |
Table 1: Lixisenatide GLP-1 Receptor Binding Affinity and In Vivo Potency.
Effects on Pancreatic Beta-Cells
Preclinical studies provide strong evidence that lixisenatide supports beta-cell health and function. In animal models of type 2 diabetes, such as db/db mice and Zucker Diabetic Fatty (ZDF) rats, chronic administration of lixisenatide preserved pancreatic beta-cell mass by stimulating islet cell proliferation and inhibiting apoptosis.[3][11] In vitro, lixisenatide protected the rat-derived INS-1 beta-cell line from both lipid- and cytokine-induced apoptosis.[11][12] Furthermore, in studies using human islets transplanted into immunodeficient mice, lixisenatide treatment improved human beta-cell function and survival, accelerating the restoration of normoglycemia.[11][13]
Glycemic Control
In various animal models of diabetes, lixisenatide demonstrated robust effects on glycemic control. It prevented the progressive decline in glucose tolerance in db/db mice and significantly lowered basal blood glucose and HbA1c in both db/db mice and ZDF rats.[3] A key feature of lixisenatide is its pronounced effect on postprandial glucose (PPG), largely driven by its potent inhibition of gastric emptying.[7][12]
| Animal Model | Treatment Regimen | Key Glycemic Outcomes | Reference |
| db/db Mice | Chronic intraperitoneal administration (up to 500 µg/kg) | Prevented glucose tolerance deterioration; Dose-dependent reduction in HbA1c. | [3] |
| ZDF Rats | 50 µg/kg/day S.C. infusion for 12 weeks | Significantly decreased basal blood glucose; Improved oral glucose tolerance; 1.7% reduction in HbA1c vs. controls. | [3] |
| Conscious Dogs | Acute doses (0.15–5 µg/kg) | Reduced maximum glucose response in OGTT by 49–73%. | [14] |
Table 2: Effects of Lixisenatide on Glycemic Control in Diabetic Animal Models.
Gastric Emptying
As a short-acting GLP-1 receptor agonist, lixisenatide has a substantial and sustained effect on delaying gastric emptying, a mechanism that is vital for controlling PPG.[7][15] Unlike some long-acting agonists, this effect does not appear to be subject to tachyphylaxis (diminished response over time).[7]
| Species | Treatment | Method | Result | Reference |
| Wistar Rats | Lixisenatide (1, 3, or 10 µg/kg) | Phenol Red Assay | Dose-dependent delay in gastric emptying. | [16] |
Table 3: Effect of Lixisenatide on Gastric Emptying in Wistar Rats.
Cardiovascular and Other Effects
Preclinical studies have investigated the effects of lixisenatide beyond glycemic control.
-
Cardioprotective Effects: In rodent models of myocardial ischemia-reperfusion injury, lixisenatide reduced infarct size and, with chronic treatment, improved cardiac function.[17][18] Interestingly, some of these cardioprotective effects were observed even in GLP-1 receptor knockout mice, suggesting the involvement of receptor-independent mechanisms.[17][18] In diabetic rats, lixisenatide also ameliorated vascular complications by modulating eNOS and Nrf2/HO-1 signaling pathways.[19][20]
-
Neuroprotective Effects: Lixisenatide has shown neuroprotective potential in animal models. In a mouse model of Alzheimer's disease (APP/PS1), it improved performance in cognitive tasks, increased synaptic plasticity, and reduced amyloid plaque load and neuroinflammation.[21] It also conferred protection against cerebral ischemia/reperfusion injury in diabetic rats.[22]
Pharmacokinetics
The pharmacokinetic profile of lixisenatide has been evaluated in several preclinical species, including rats, dogs, and monkeys.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Following subcutaneous (SC) administration in rats, lixisenatide is absorbed, reaching maximum plasma concentrations (Cmax) within 30 minutes.[9] The absolute bioavailability after subcutaneous dosing in rats is low, reported to be between 2-3%.[9]
-
Distribution: Distribution studies showed very low transfer of lixisenatide across the placenta in pregnant rats and rabbits.[1] Significant amounts of the drug were not detected in the brain.[1]
-
Metabolism: Lixisenatide is a peptide and is expected to be cleared primarily through metabolic degradation.[1][23] In vitro studies using liver and kidney S9 fractions identified degraded peptide products that are not expected to be pharmacologically active.[1] Lixisenatide did not significantly inhibit or induce major CYP450 isozymes.[1]
-
Elimination: The primary route of elimination is anticipated to be renal clearance via glomerular filtration followed by peptide degradation.[1][9] A study in lactating rats showed that a very low amount of lixisenatide is secreted into milk.[1]
Pharmacokinetic Parameters
Pharmacokinetic parameters in rats highlight its short-acting profile.
| Route | Dose | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Bioavailability (%) | Reference |
| IV | 1 mg/kg | 0.37 ± 0.06 | - | - | 22.65 ± 3.45 | - | [9] |
| SC | 5 mg/kg | 0.44 ± 0.08 | Reached in <0.5 h | - | - | 2.17% | [9] |
Table 4: Pharmacokinetic Parameters of Lixisenatide in Rats.
Preclinical Safety and Toxicology
A comprehensive non-clinical safety program for lixisenatide was conducted in rats, mice, rabbits, and dogs.
| Study Type | Species | Key Findings | Reference |
| General Toxicology | Rats, Dogs | Reduced body weight and food consumption (pharmacological effect). Effects on male reproductive organs at very high exposures (>4000x clinical). | [1] |
| Genetic Toxicity | In vitro / In vivo battery | Lixisenatide was negative in all assays. | [1] |
| Carcinogenicity | Rats, Mice | Thyroid C-cell (parafollicular) tumors observed at high exposures (>50x clinical AUC). This is a known class effect for GLP-1 receptor agonists in rodents. | [1] |
| Reproductive & Developmental Toxicity | Rats, Rabbits | At maternally toxic doses, findings included decreased fetal growth, skeletal malformations, and embryonic death. A direct drug effect could not be excluded. | [1] |
| Safety Pharmacology | Rats | Transient hypoactivity observed after repeated daily doses. No abnormal behavior or coordination was noted. | [1] |
Table 5: Summary of Preclinical Toxicology Findings for Lixisenatide.
The risk of thyroid C-cell tumors in rodents is a class-wide finding for GLP-1 receptor agonists; its relevance to humans is considered low but cannot be fully discounted.[1] The effects on male reproductive organs in animals were observed at exposures significantly higher than those in humans, and a dedicated clinical trial found no drug-related effects on human spermatogenesis.[1]
Key Experimental Protocols
GLP-1 Receptor Binding Assay (Competitive Displacement)
-
Principle: To determine the binding affinity (IC₅₀) of lixisenatide for the GLP-1 receptor.
-
Methodology: Membranes from cells engineered to express the human GLP-1 receptor (e.g., CHO-K1 cells) are incubated with a fixed concentration of radiolabeled GLP-1.[3] Varying concentrations of unlabeled lixisenatide are added to compete for binding to the receptor. After reaching equilibrium, bound and free radioligand are separated. The amount of radioactivity bound to the membranes is measured, and the concentration of lixisenatide required to inhibit 50% of the specific binding of the radiolabeled GLP-1 is calculated as the IC₅₀ value.[3]
In Vivo Gastric Emptying Assessment (Phenol Red Method in Rats)
-
Principle: To quantify the rate of gastric emptying by measuring the amount of a non-absorbable marker remaining in the stomach after a set time.
-
Methodology: Wistar rats are fasted overnight. Lixisenatide or vehicle is administered subcutaneously.[16] After 30 minutes, a solution of 0.05% phenol red in 1.5% hydroxyethyl cellulose (HEC) is administered orally (1.5 mL per rat).[16] After another defined period (e.g., 20-30 minutes), the animal is euthanized, and the stomach is ligated and removed. The stomach is homogenized, and the phenol red content is measured photometrically at 560 nm to determine the percentage of the meal remaining.[16]
Human Islet Transplantation Model for Beta-Cell Function
-
Principle: To assess the in vivo effects of a drug on human pancreatic islet function and survival in a controlled environment.
-
Methodology: Human islets are isolated from deceased donor pancreases.[13] Immunodeficient mice (e.g., NOD-scid IL-2rgnull) are rendered diabetic. A marginal mass of human islets is transplanted under the kidney capsule of the diabetic mice.[24] Once engrafted, mice are treated daily with lixisenatide (e.g., 50, 150, 500 µg/kg) or vehicle.[13] Islet function is monitored via blood glucose levels, glucose tolerance tests, and measurement of plasma human insulin or C-peptide.[13] At the end of the study, the kidney bearing the graft is removed for histological analysis to quantify beta-cell number, proliferation (e.g., Ki67 staining), and apoptosis (e.g., TUNEL assay).[13]
Pharmacokinetic Analysis (LC-MS/MS Method in Rat Plasma)
-
Principle: A highly sensitive and specific method to quantify lixisenatide concentrations in biological matrices.
-
Methodology:
-
Sample Preparation: Plasma samples (e.g., 50 µL) are mixed with an internal standard (e.g., esomeprazole) and a protein precipitation agent like methanol containing formic acid.[9] Samples are vortexed and centrifuged to pellet the precipitated proteins.[9]
-
Chromatographic Separation: The supernatant is injected into a liquid chromatography system. Lixisenatide is separated from other matrix components on a C18 analytical column using a gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.[9]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. Lixisenatide is ionized (e.g., by electrospray ionization) and detected using Multiple Reaction Monitoring (MRM). The specific mass transition for lixisenatide is monitored (e.g., m/z 810.8 → 129.2) for quantification.[9][25]
-
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What is the mechanism of Lixisenatide? [synapse.patsnap.com]
- 3. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the GLP-1 receptor agonist lixisenatide on postprandial glucose and gastric emptying--preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lixisenatide: A New Option for Managing Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Lixisenatide accelerates restoration of normoglycemia and improves human beta-cell function and survival in diabetic immunodeficient NOD–scid IL-2rgnull RIP-DTR mice engrafted with human islets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lixisenatide accelerates restoration of normoglycemia and improves human beta-cell function and survival in diabetic immunodeficient NOD-scid IL-2rg(null) RIP-DTR mice engrafted with human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of the glucagon-like peptide-1 receptor agonist lixisenatide on postprandial hepatic glucose metabolism in the conscious dog - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lixisenatide: A New Member of the Glucagon-Like Peptide 1 Receptor Agonist Class of Incretin Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cardioprotective effects of lixisenatide in rat myocardial ischemia-reperfusion injury studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardioprotective effects of lixisenatide in rat myocardial ischemia-reperfusion injury studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ameliorative effect of lixisenatide on diabetic cardiovascular damage and its enhancement via ticagrelor co-administration in rats: possible role of eNOS and NrF₂ /HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ameliorative effect of lixisenatide on diabetic cardiovascular da...: Ingenta Connect [ingentaconnect.com]
- 21. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lixisenatide, a novel GLP-1 analog, protects against cerebral ischemia/reperfusion injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Lixisenatide: pharmacodynamics, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Trajectory of Lixisenatide Acetate: From Discovery to Clinical Application
An In-depth Technical Guide on the Development of a Prandial GLP-1 Receptor Agonist
This technical guide provides a comprehensive overview of the discovery and development timeline of lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical milestones, experimental methodologies, and the molecular mechanisms underpinning its therapeutic effects.
Discovery and Early Development
Lixisenatide (formerly AVE0010) was invented by the Danish biotechnology company Zealand Pharma.[1] The discovery was based on their proprietary Structure-Inducing Probe (SIP™) technology , which involves modifying peptides to enhance their structural stability and resistance to degradation.[1][2] Lixisenatide is a synthetic analogue of exendin-4, a peptide found in the saliva of the Gila monster, with a C-terminal modification consisting of six lysine residues. This modification protects the peptide from degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life.[1]
In 2003 , Zealand Pharma entered into a global licensing agreement with Sanofi-Aventis (now Sanofi) for the development and commercialization of lixisenatide.[3] This partnership propelled the molecule into extensive preclinical and clinical evaluation.
Preclinical Development
Preclinical studies were instrumental in characterizing the pharmacological profile of lixisenatide, demonstrating its potential as a therapeutic agent for type 2 diabetes.
In Vitro Studies
Receptor Binding and Activation:
-
Objective: To determine the binding affinity and potency of lixisenatide at the human GLP-1 receptor (GLP-1R).
-
Methodology: Receptor binding studies were conducted using Chinese hamster ovary (CHO) cells overexpressing the human GLP-1 receptor. The affinity was determined by measuring the displacement of a radiolabeled GLP-1 analog.
-
Key Findings: Lixisenatide demonstrated a high binding affinity for the human GLP-1R with a median inhibitory concentration (IC50) of 1.4 nM .[4] This affinity is approximately four times greater than that of native GLP-1.[4][5]
Beta-Cell Function and Survival:
-
Objective: To assess the direct effects of lixisenatide on pancreatic beta-cell function and survival.
-
Methodology: In vitro studies were performed using isolated human and rat pancreatic islets. The effects of lixisenatide on glucose-stimulated insulin secretion (GSIS), insulin content, and apoptosis were evaluated under normal and lipotoxic conditions.
-
Key Findings: Lixisenatide dose-dependently potentiated GSIS in human islets.[4] It also protected INS-1 cells (a rat insulinoma cell line) from lipid- and cytokine-induced apoptosis and preserved insulin production and beta-cell function in human islets under lipotoxic stress.[6]
In Vivo Studies
Animal Models of Type 2 Diabetes:
-
Objective: To evaluate the efficacy of lixisenatide in improving glycemic control and preserving beta-cell mass in animal models of type 2 diabetes.
-
Methodology: Studies were conducted in diabetic rodent models, including db/db mice and Zucker Diabetic Fatty (ZDF) rats. Lixisenatide was administered via subcutaneous injection, and various endpoints were assessed, including blood glucose levels, HbA1c, glucose tolerance, and pancreatic beta-cell mass.
-
Key Findings:
-
In db/db mice, chronic administration of lixisenatide led to dose-dependent reductions in HbA1c and preserved pancreatic insulin mRNA expression and beta-cell mass.[1]
-
In ZDF rats, a 12-week continuous subcutaneous infusion of lixisenatide (50 µg/kg/day) significantly decreased basal blood glucose, improved oral glucose tolerance, and resulted in a 1.7% reduction in HbA1c compared to controls.[1] It also preserved both first- and second-phase insulin secretion.[1]
-
Neuroprotective Effects:
-
Objective: To investigate the potential neuroprotective effects of lixisenatide in a mouse model of Alzheimer's disease.
-
Methodology: APP/PS1 mice were treated with daily intraperitoneal injections of lixisenatide. Cognitive function was assessed using the object recognition task, and brain tissue was analyzed for amyloid plaque load and neuroinflammation.
-
Key Findings: Lixisenatide treatment improved performance in the object recognition task, reduced amyloid plaque load in the cortex, and decreased microglial activation, suggesting a neuroprotective effect.
Clinical Development
The clinical development of lixisenatide was primarily driven by the extensive GetGoal Phase III program , which evaluated its efficacy and safety in a broad population of patients with type 2 diabetes. More recently, the LixiPark Phase II trial explored its potential in Parkinson's disease.
GetGoal Phase III Program
The GetGoal program consisted of multiple randomized, controlled trials assessing lixisenatide as monotherapy and as an add-on to various oral antidiabetic drugs (OADs) and basal insulin.
Experimental Protocol: Standardized Meal Tolerance Test
A standardized meal tolerance test was frequently used in the GetGoal program to assess postprandial glucose (PPG) control.
-
Patient Preparation: Patients fasted overnight for at least 8 hours. The use of rapid-acting insulin was permitted up to two hours before the test, and short-acting insulin up to six hours before.
-
Meal Administration: Participants consumed a standardized liquid meal (e.g., 6 mL/kg of Boost™, up to a maximum of 360 mL) within 10 minutes.[7]
-
Blood Sampling: Blood samples for glucose and C-peptide measurements were collected at -10 minutes (baseline), 0 minutes (start of meal ingestion), and at 15, 30, 60, 90, and 120 minutes post-meal.[7]
Summary of Key GetGoal Trial Results
| Trial | Patient Population | Treatment Arm | Comparator | Key Efficacy Endpoints (at 24 weeks unless otherwise specified) |
| GetGoal-Mono | Drug-naïve T2D | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction: -0.66% vs. Placebo (p<0.0001) 2-hr PPG Reduction (Meal Test): -5.5 mmol/L vs. Placebo (p<0.0001) |
| GetGoal-M | T2D on Metformin | Lixisenatide 20 µg QD (morning) | Placebo | HbA1c Reduction: -0.9% vs. -0.4% (p<0.0001) 2-hr PPG Reduction (Meal Test): -5.9 mmol/L vs. -1.4 mmol/L (p<0.0001) |
| GetGoal-S | T2D on Sulfonylurea +/- Metformin | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction: -0.85% vs. -0.10% (p<0.0001) Body Weight Change: -1.76 kg vs. -0.95 kg |
| GetGoal-L | T2D on Basal Insulin +/- Metformin | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction (Placebo-Corrected): -0.4% (p=0.0002) PPG Reduction (Standardized Breakfast): -3.8 mmol/L (p<0.0001) Body Weight Change (Placebo-Corrected): -1.3 kg (p<0.0001) |
| GetGoal-O | Elderly T2D (≥70 years) | Lixisenatide 20 µg QD | Placebo | HbA1c Reduction: -0.57% vs. +0.06% (p<0.0001) 2-hr PPG Reduction: -5.12 mmol/L vs. -0.07 mmol/L (p<0.0001) Body Weight Change: -1.47 kg vs. -0.16 kg (p<0.0001) |
LixiPark Phase II Trial
-
Objective: To assess the efficacy and safety of lixisenatide on the progression of motor symptoms in early-stage Parkinson's disease.
-
Methodology: A randomized, double-blind, placebo-controlled trial involving 156 patients with Parkinson's disease diagnosed within the last 3 years. Participants received either lixisenatide 20 µg daily or placebo for 12 months, in addition to their standard medication. The primary endpoint was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score (motor examination) in the "ON" medication state.
-
Key Findings: After 12 months, the MDS-UPDRS Part III scores worsened by a mean of 3.04 points in the placebo group, while there was no worsening in the lixisenatide group. The difference between the two groups was statistically significant, suggesting a potential disease-modifying effect of lixisenatide on motor symptoms.
Mechanism of Action
Lixisenatide exerts its therapeutic effects by acting as a GLP-1 receptor agonist.[5] Its primary mechanisms of action include:
-
Glucose-dependent stimulation of insulin secretion: Lixisenatide binds to GLP-1 receptors on pancreatic beta-cells, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which ultimately enhances glucose-dependent insulin exocytosis.[8][9]
-
Suppression of glucagon secretion: Lixisenatide acts on pancreatic alpha-cells to suppress the release of glucagon in a glucose-dependent manner, thereby reducing hepatic glucose production.[5]
-
Slowing of gastric emptying: Lixisenatide significantly delays gastric emptying, which reduces the rate of glucose absorption from the gut and lowers postprandial glucose excursions.[10]
GLP-1 Receptor Signaling Pathway
Caption: Lixisenatide-mediated GLP-1R signaling pathway.
Experimental Workflow: Gastric Emptying Scintigraphy
Caption: Workflow for Gastric Emptying Scintigraphy.
Regulatory Milestones
-
February 2013: Lixisenatide (Lyxumia®) receives marketing authorization from the European Commission for the treatment of adults with type 2 diabetes mellitus.
-
July 2016: The U.S. Food and Drug Administration (FDA) approves lixisenatide (Adlyxin®) as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[5]
Conclusion
The development of this compound exemplifies a successful translation of basic scientific discovery into a clinically valuable therapeutic agent. From its rational design using SIP™ technology to its extensive evaluation in the GetGoal clinical trial program, lixisenatide has been established as an effective prandial GLP-1 receptor agonist for the management of type 2 diabetes. Its pronounced effect on postprandial glucose control, coupled with a favorable safety profile, provides a valuable treatment option for a significant patient population. Furthermore, ongoing research into its potential neuroprotective effects highlights the expanding therapeutic landscape for this class of molecules.
References
- 1. Discovery of lixisenatide analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zealand Pharma Announces An Extension of The Lixisenatide Global Licensing Agreement with sanofi-aventis for Type-2 Diabetes [bionity.com]
- 3. Lixisenatide - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | MDPI [mdpi.com]
- 6. Pharmacological profile of lixisenatide: A new GLP-1 receptor agonist for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-peptide is the appropriate outcome measure for type 1 diabetes clinical trials to preserve beta-cell function: report of an ADA workshop, 21-22 October 2001 [api.repository.cam.ac.uk]
- 8. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and clinical efficacy of lixisenatide for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Lixisenatide Acetate on Pancreatic Beta-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is a therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action extends beyond glycemic control, with significant direct effects on pancreatic beta-cell function and survival. This technical guide provides an in-depth overview of the in vitro effects of Lixisenatide on pancreatic beta-cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to support further research and development in the field of diabetes therapeutics.
Core Mechanism of Action: GLP-1 Receptor Activation
Lixisenatide functions as a GLP-1 receptor agonist, mimicking the actions of the endogenous incretin hormone GLP-1.[1] Upon binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor on the surface of pancreatic beta-cells, Lixisenatide initiates a cascade of intracellular events.[1] This activation is central to its therapeutic effects, including the enhancement of glucose-dependent insulin secretion, inhibition of glucagon release, and promotion of beta-cell health.[1][2]
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels subsequently activate two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). The coordinated action of these proteins modulates insulin exocytosis, gene expression, and cellular survival pathways, ultimately improving beta-cell function and resilience.
References
Lixisenatide Acetate: A Deep Dive into its Role in Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide acetate is a glucagon-like peptide-1 (GLP-1) receptor agonist that has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). Its primary mechanism of action revolves around the potentiation of glucose-dependent insulin secretion, a crucial physiological process often impaired in individuals with T2DM. This technical guide provides an in-depth exploration of the molecular mechanisms, preclinical evidence, and clinical trial data underpinning the action of lixisenatide on insulin release. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Molecular Mechanism of Action: GLP-1 Receptor Signaling
Lixisenatide exerts its effects by binding to and activating the GLP-1 receptor, a G-protein coupled receptor predominantly found on pancreatic beta cells.[1] This interaction initiates a cascade of intracellular signaling events that are fundamental to its insulinotropic action.
Upon binding of lixisenatide to the GLP-1 receptor, the associated Gαs subunit is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] The elevated cAMP then activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2] Both PKA and Epac contribute to the enhancement of insulin exocytosis from the beta cells, but only in the presence of elevated glucose levels. This glucose-dependency is a critical feature of lixisenatide's action, minimizing the risk of hypoglycemia.[3]
The following diagram illustrates the signaling pathway:
Quantitative Effects on Insulin Secretion and Glycemic Control
The clinical efficacy of lixisenatide in improving glycemic control is well-documented through numerous studies, particularly the GetGoal clinical trial program. The following tables summarize key quantitative data from these trials.
Table 1: Effect of Lixisenatide on First and Second Phase Insulin Secretion
| Study Population | Intervention | First-Phase Insulin Secretion | Second-Phase Insulin Secretion | Reference |
| Type 2 Diabetes | Lixisenatide 20 µg (single dose) | > 6-fold increase vs. placebo | ~3-fold increase vs. placebo | [3] |
| Type 2 Diabetes | Lixisenatide 20 µg (single dose) | 2.8-fold increase vs. placebo | 1.6-fold increase vs. placebo | [4] |
Table 2: Efficacy of Lixisenatide on Glycemic Parameters from the GetGoal Program
| Trial (Background Therapy) | Lixisenatide Arm (Change from Baseline) | Placebo Arm (Change from Baseline) | Between-Group Difference (p-value) | Reference |
| HbA1c (%) | ||||
| GetGoal-O (Various OADs/Insulin) | -0.57% | +0.06% | -0.64% (<0.0001) | [5] |
| GetGoal-L-Asia (Basal Insulin ± SU) | -0.88% vs. placebo | - | -0.88% (<0.0001) | [6] |
| GetGoal-M (Metformin) | -0.92% (morning), -0.78% (evening) | -0.44% | -0.48% (morning), -0.34% (evening) (<0.0001) | [7] |
| 2-hr Postprandial Glucose (mmol/L) | ||||
| GetGoal-O (Various OADs/Insulin) | -5.12 mmol/L | -0.07 mmol/L | -5.05 mmol/L (<0.0001) | [8] |
| GetGoal-M-Asia (Metformin) | - | - | -4.28 mmol/L vs. placebo (<0.0001) | [7] |
| GetGoal-M (Metformin) | - | - | -4.5 mmol/L vs. placebo (morning) (<0.0001) | [7] |
| Fasting Plasma Glucose (mmol/L) | ||||
| GetGoal-O (Various OADs/Insulin) | -0.78 mmol/L | -0.01 mmol/L | -0.77 mmol/L (<0.0001) | [8] |
Key Experimental Protocols
The following sections detail the methodologies employed in pivotal studies to evaluate the effects of lixisenatide.
Intravenous Glucose Challenge
Objective: To assess the effect of lixisenatide on first and second-phase insulin secretion.
Protocol:
-
Study Design: Single-center, double-blind, randomized, placebo-controlled, two-way crossover study.[6]
-
Participants: Patients with type 2 diabetes.
-
Procedure:
-
A single subcutaneous injection of lixisenatide (20 µg) or placebo is administered.[3]
-
Two hours post-injection, an intravenous bolus of glucose (0.3 g/kg body weight) is administered over 30 seconds.[3]
-
Blood samples are collected at frequent intervals before and after the glucose challenge to measure insulin, C-peptide, and glucose concentrations.
-
-
Endpoints:
-
First-phase insulin response: Calculated as the area under the insulin secretion rate curve from 0 to 10 minutes post-glucose challenge.
-
Second-phase insulin response: Calculated as the area under the insulin secretion rate curve from 10 to 120 minutes post-glucose challenge.[4]
-
Standardized Meal Tolerance Test
Objective: To evaluate the effect of lixisenatide on postprandial glucose and insulin levels.
Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled trials (e.g., GetGoal-O, GetGoal-M).[5][9]
-
Participants: Patients with type 2 diabetes with inadequate glycemic control on their current therapy.
-
Procedure:
-
Participants are in a fasting state for at least 8 hours.[5]
-
Lixisenatide or placebo is self-administered via subcutaneous injection 30-60 minutes before the meal.[5]
-
A standardized liquid meal is consumed. In the GetGoal-O and GetGoal-M trials, this consisted of a 400 mL, 600 kcal liquid meal (Ensure® Plus) with a composition of 53.8% carbohydrate, 16.7% protein, and 29.5% fat.[5][9]
-
Blood samples are collected at baseline and at various time points (e.g., every 30 minutes) for up to 4 hours post-meal to measure plasma glucose, insulin, and C-peptide.
-
-
Endpoints:
The following diagram outlines a typical experimental workflow for a standardized meal tolerance test:
Assessment of Gastric Emptying
Objective: To measure the effect of lixisenatide on the rate of gastric emptying, a key contributor to its postprandial glucose-lowering effect.
Protocol (Acetaminophen Absorption Test):
-
Rationale: Acetaminophen is not absorbed from the stomach but is rapidly absorbed in the small intestine. Therefore, the rate of its appearance in the plasma serves as an indirect measure of the rate of gastric emptying.[11]
-
Procedure:
-
A standardized meal containing a known dose of acetaminophen is ingested.
-
Serial blood samples are collected over several hours.
-
Plasma acetaminophen concentrations are measured.
-
-
Endpoints:
Conclusion
This compound effectively enhances glucose-dependent insulin secretion through the activation of the GLP-1 receptor and its downstream signaling pathways involving cAMP, PKA, and Epac. This mechanism, coupled with its notable effect on delaying gastric emptying, translates into significant improvements in glycemic control, particularly in the postprandial state, as evidenced by extensive clinical trial data. The glucose-dependent nature of its insulinotropic action is a key feature that contributes to a favorable safety profile with a low risk of hypoglycemia. This in-depth understanding of lixisenatide's pharmacology is crucial for the continued development and optimal clinical application of GLP-1 receptor agonists in the management of type 2 diabetes.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixisenatide resensitizes the insulin-secretory response to intravenous glucose challenge in people with type 2 diabetes--a study in both people with type 2 diabetes and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Clinical Development Program of Lixisenatide: A Once-Daily Glucagon-Like Peptide-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Summary of GETGOAL – O - Clinical Review Report: Lixisenatide (Adlyxine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Do GLP-1 agonists need to be stopped before surgery? | epocrates [epocrates.com]
Neuroprotective Properties of Lixisenatide Acetate in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist, as demonstrated in various preclinical models of neurodegenerative diseases. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Lixisenatide is a potent and selective GLP-1 receptor agonist, initially developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2] GLP-1 receptors are not only found in the pancreas but are also expressed in the central nervous system, including in neurons, astrocytes, and glial cells.[3] Activation of these receptors in the brain has been shown to exert diverse neuroprotective, anti-inflammatory, and anti-apoptotic effects.[3][4][5] Preclinical evidence strongly suggests that Lixisenatide and other GLP-1 analogues hold promise as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.[4][6][7] These compounds can cross the blood-brain barrier and have been shown to mitigate key pathological features of these diseases in animal models.[8][9][10]
Preclinical Models of Alzheimer's Disease (AD)
In preclinical AD models, Lixisenatide has been shown to reduce hallmark pathologies, including amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau, while also improving cognitive deficits.[8][11][12]
Experimental Protocols
A common model used to evaluate Lixisenatide in the context of AD is the APP/PS1/tau triple transgenic mouse model or the APPswe/PS1ΔE9 (APP/PS1) double transgenic model, which develops age-dependent Aβ plaques and cognitive decline.[2][11]
-
Animal Model: Male or female APP/PS1 or APP/PS1/tau mice are typically used. Studies often commence when mice have already developed significant plaque pathology (e.g., at 7 to 12 months of age).[2][11]
-
Drug Administration: Lixisenatide is dissolved in saline and administered via daily intraperitoneal (i.p.) injections. Dosages in studies have ranged from 1 to 10 nmol/kg.[2] Control groups receive vehicle (saline) injections.
-
Treatment Duration: Chronic treatment is typical, lasting from 60 days to 10 weeks.[2][11]
-
Behavioral Assessment: Cognitive function, particularly spatial and recognition memory, is assessed using tests like the Morris water maze or the object recognition task.[2][8]
-
Histological and Biochemical Analysis: Following the treatment period, brain tissue (typically the hippocampus and cortex) is analyzed.
-
Plaque Load: Immunohistochemistry with anti-Aβ antibodies (e.g., 6E10) and staining with Congo red are used to quantify total and dense-core amyloid plaque loads.[2][13]
-
Neuroinflammation: Microglial activation is assessed by staining for markers like Iba1.[2][13]
-
Synaptic Plasticity: Long-term potentiation (LTP) is measured in hippocampal slices to assess synaptic health and function.[2]
-
Signaling Pathways: Western blotting is used to measure the expression and phosphorylation of key proteins in signaling cascades, such as PKA, CREB, and p38-MAPK.[11][14]
-
Summary of Quantitative Data: Alzheimer's Disease Models
| Preclinical Model | Lixisenatide Dosage & Duration | Key Parameter Measured | Observed Effect | Reference |
| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Object Recognition Task Performance | Improved performance at all doses tested. | [2] |
| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Hippocampal Long-Term Potentiation (LTP) | Strongly increased LTP; 1 nmol/kg was most effective. | [2][13] |
| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Amyloid Plaque Load (Cortex) | Reduced total and dense-core plaque load at all doses. | [2][13] |
| APP/PS1 Mice | 1 and 10 nmol/kg i.p. daily for 10 weeks | Microglial Activation (Iba1 staining) | Reduced chronic inflammatory response. | [2][13] |
| APP/PS1/tau Mice | 10 nmol/kg i.p. daily for 60 days | Amyloid Plaques & Neurofibrillary Tangles | Reduced plaques and tangles in the hippocampus. | [11] |
| APP/PS1/tau Mice | 10 nmol/kg i.p. daily for 60 days | Neuroinflammation | Reduced neuroinflammation in the hippocampus. | [11] |
Preclinical Models of Parkinson's Disease (PD)
Lixisenatide has demonstrated significant neuroprotective effects in rodent models of Parkinson's disease, primarily by protecting dopaminergic neurons from degeneration and improving motor function.[6][15][16]
Experimental Protocols
The most widely used preclinical model for PD is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which induces acute parkinsonism through the destruction of dopaminergic neurons in the substantia nigra.
-
Animal Model: C57BL/6 mice are commonly used.
-
Disease Induction: Mice are treated with MPTP (e.g., 20 mg/kg, i.p.) once daily for a period of 7 days to induce dopaminergic neurodegeneration.[15]
-
Drug Administration: Lixisenatide (e.g., 10 nmol/kg, i.p.) is administered once daily, often starting concurrently with or shortly after MPTP induction and continuing for a total of 14 days.[15]
-
Behavioral Assessment: Motor coordination and deficits are evaluated using a battery of tests:
-
Neurochemical and Histological Analysis:
-
Dopaminergic Neuron Survival: Immunohistochemical staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is performed on sections of the substantia nigra and basal ganglia to quantify the survival of dopaminergic neurons.[15][16]
-
Apoptosis Markers: The expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is measured using Western blot to assess the extent of programmed cell death.[15][16]
-
Summary of Quantitative Data: Parkinson's Disease Models
| Preclinical Model | Lixisenatide Dosage & Duration | Key Parameter Measured | Observed Effect | Reference |
| MPTP Mouse Model | 10 nmol/kg i.p. daily for 14 days | Motor Impairment (Rotarod, Open-Field) | Prevented MPTP-induced motor deficits. | [15][16] |
| MPTP Mouse Model | 10 nmol/kg i.p. daily for 14 days | Tyrosine Hydroxylase (TH) Levels | Prevented the reduction of TH levels in substantia nigra and basal ganglia. | [9][15][16] |
| MPTP Mouse Model | 10 nmol/kg i.p. daily for 14 days | Pro-apoptotic BAX levels | Prevented the increase in BAX expression. | [15][16] |
| MPTP Mouse Model | 10 nmol/kg i.p. daily for 14 days | Anti-apoptotic Bcl-2 levels | Prevented the decrease in Bcl-2 expression. | [15][16] |
| Murine Model of PD | Not Specified | Dopaminergic Neuron Loss | Prevented the loss of dopaminergic neurons. | [6] |
Preclinical Models of Ischemic Stroke
In models of cerebral ischemia/reperfusion (I/R) injury, Lixisenatide has been shown to be neuroprotective by reducing oxidative stress, inflammation, and apoptosis, particularly in the context of diabetes, a major risk factor for stroke.[17]
Experimental Protocols
Studies often use a model of T2DM in rats combined with induced cerebral ischemia to test the efficacy of Lixisenatide.
-
Animal Model: Adult male Wistar rats are first induced with Type 2 Diabetes Mellitus (T2DM), for example, through a high-fat diet followed by a low dose of streptozotocin.
-
Disease Induction: Global cerebral ischemia/reperfusion (I/R) injury is induced, for instance, by bilateral common carotid artery occlusion followed by reperfusion.
-
Drug Administration: Lixisenatide is administered to the diabetic rats prior to the induction of I/R injury.[17]
-
Functional Assessment: Behavioral and neurological functions are assessed post-injury.[17]
-
Biochemical and Vascular Analysis:
-
Oxidative Stress: Markers of oxidative and nitrosative stress (e.g., iNOS, NADPH oxidase) are measured in brain and vascular tissue.[17]
-
Inflammation & Apoptosis: Cerebral markers for inflammation and apoptosis are quantified.[17]
-
Endothelial Function: Carotid endothelial function is evaluated by measuring the expression of endothelial nitric oxide synthase (eNOS).[17]
-
Summary of Quantitative Data: Ischemic Stroke Models
| Preclinical Model | Lixisenatide Dosage & Duration | Key Parameter Measured | Observed Effect | Reference |
| Diabetic Rats with Cerebral I/R Injury | Administered prior to I/R injury | Behavioral/Neurological Functions | Enhanced functional recovery compared to glimepiride. | [17] |
| Diabetic Rats with Cerebral I/R Injury | Administered prior to I/R injury | Cerebral Oxidative Stress & Inflammation | Suppressed oxidative stress and inflammation. | [17] |
| Diabetic Rats with Cerebral I/R Injury | Administered prior to I/R injury | Cerebral Apoptosis | Suppressed apoptosis. | [17] |
| Diabetic Rats with Cerebral I/R Injury | Administered prior to I/R injury | Carotid eNOS Expression | Increased eNOS expression, relieving endothelial dysfunction. | [17] |
| Diabetic Rats with Cerebral I/R Injury | Administered prior to I/R injury | Vascular iNOS & NADPH Oxidase | Suppressed expression, dampening nitrosative/oxidative stress. | [17] |
Molecular Mechanisms of Neuroprotection
The neuroprotective effects of Lixisenatide are mediated by the activation of the GLP-1 receptor, which triggers several downstream signaling pathways. These pathways collectively enhance neuronal survival, reduce inflammation, combat oxidative stress, and support synaptic plasticity.[3][4][5]
Key signaling pathways include:
-
cAMP/PKA/CREB Pathway: GLP-1R activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of genes involved in neuronal survival, neurogenesis, and synaptic plasticity.[3][11][14]
-
PI3K/Akt Pathway: GLP-1R activation can also engage the PI3K/Akt signaling cascade, a central pathway for promoting cell survival and inhibiting apoptosis.[3][18]
-
Anti-Inflammatory Effects: Lixisenatide has been shown to reduce neuroinflammation by inhibiting the activation of microglia and astrocytes and downregulating pro-inflammatory signaling molecules like NF-κB.[7][11][12][18]
-
Anti-Apoptotic Effects: The drug modulates the balance of apoptotic proteins, increasing the expression of anti-apoptotic factors like Bcl-2 and decreasing pro-apoptotic factors like BAX.[15]
-
Reduction of Oxidative Stress: GLP-1R signaling can interfere with oxidative stress by upregulating antioxidant enzymes.[3][19]
Visualization: Lixisenatide Signaling Pathway
Caption: Lixisenatide's neuroprotective signaling cascade.
General Preclinical Experimental Workflow
The evaluation of a neuroprotective compound like Lixisenatide in a preclinical setting follows a structured workflow, from disease model induction to multi-level analysis.
Visualization: Experimental Workflow
Caption: Typical preclinical workflow for testing neuroprotection.
Conclusion
The preclinical data robustly support the neuroprotective properties of this compound across models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. The consistent findings of reduced neuropathology, attenuated neuroinflammation, and improved functional outcomes highlight the therapeutic potential of GLP-1 receptor agonism for CNS disorders. The well-defined mechanisms, involving the activation of pro-survival signaling pathways and the inhibition of inflammatory and apoptotic processes, provide a strong rationale for further clinical investigation of Lixisenatide in the context of neurodegenerative diseases. This guide provides a foundational resource for professionals engaged in the research and development of novel neuroprotective therapies.
References
- 1. Clinical Evidence for GLP-1 Receptor Agonists in Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic GLP-1 Receptor Agonists Have Neuroprotective Properties in Experimental Animal Models of Alzheimer’s Disease | MDPI [mdpi.com]
- 4. Glucagon-like peptide-1 (GLP-1) receptor agonists and neuroinflammation: implications for neurodegenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medscape.com [medscape.com]
- 7. Neuroprotective Mechanisms of Glucagon-Like Peptide-1-Based Therapies in Ischemic Stroke: An Update Based on Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective Effects of Liraglutide for Stroke Model of Rats [mdpi.com]
- 11. Lixisenatide reduces amyloid plaques, neurofibrillary tangles and neuroinflammation in an APP/PS1/tau mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism and efficacy of GLP-1 receptor agonists in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 14. Clinical antidiabetic medication used in Alzheimer’s disease: From basic discovery to therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of lixisenatide and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Neuroprotective effects of lixisenatide and liraglutide in the MPTP mouse model of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 17. Lixisenatide, a novel GLP-1 analog, protects against cerebral ischemia/reperfusion injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The GLP-1 receptor agonist liraglutide inhibits necroptosis and neuroinflammation in a mouse model of Parkinson’s disease with diabetes co-morbidity [frontiersin.org]
- 19. Frontiers | Glucagon-like peptide 1 (GLP-1) receptor agonists in experimental Alzheimer’s disease models: a systematic review and meta-analysis of preclinical studies [frontiersin.org]
Lixisenatide Acetate: A Technical Overview for Researchers
An In-depth Guide to the Molecular Characteristics, Mechanism of Action, and Experimental Evaluation of a GLP-1 Receptor Agonist
Abstract
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, plays a significant role in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of lixisenatide acetate, intended for researchers, scientists, and drug development professionals. The document details its molecular properties, mechanism of action, and associated signaling pathways. Furthermore, it presents key quantitative data in a structured format and outlines detailed methodologies for essential experiments.
Core Molecular and Physical Properties
Lixisenatide is a synthetic polypeptide composed of 44 amino acids.[1] Its acetate salt is the active ingredient in the pharmaceutical formulation. The fundamental properties of lixisenatide are summarized below.
| Property | Value |
| Molecular Formula | C215H347N61O65S |
| Molecular Weight | 4858.5 g/mol [1][2][3] |
| Appearance | A sterile, clear, and colorless aqueous solution.[1] |
| Amino Acid Sequence | H-His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Ser-Lys-Lys-Lys-Lys-Lys-Lys-NH2 |
Mechanism of Action and Signaling Pathway
Lixisenatide functions as a selective agonist for the glucagon-like peptide-1 (GLP-1) receptor.[1][4] The binding of lixisenatide to the GLP-1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular events primarily in pancreatic beta cells. This signaling pathway is crucial for glucose-dependent insulin secretion.
The activation of the GLP-1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These proteins are instrumental in the "amplification" pathway that enhances the release of insulin in response to elevated glucose levels.[4]
Beyond its effects on insulin secretion, lixisenatide also suppresses the secretion of glucagon, a hormone that increases hepatic glucose production. Another key physiological effect is the delay of gastric emptying, which slows the absorption of glucose from the gastrointestinal tract.[4]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of lixisenatide have been characterized in numerous studies. Below is a summary of key quantitative parameters.
Pharmacokinetic Properties
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1 - 3.5 hours |
| Apparent Volume of Distribution | Approximately 100 L |
| Plasma Protein Binding | ~55% |
| Mean Terminal Half-life | Approximately 3 hours |
| Mean Apparent Clearance | Approximately 35 L/h |
Pharmacodynamic Effects
| Parameter | Effect |
| Fasting Plasma Glucose | Significant reduction compared to placebo. |
| Postprandial Blood Glucose (AUC0-300min) | Significant reduction compared to placebo.[1] |
| Gastric Emptying | Markedly delayed. |
| Insulin Secretion | Increased in a glucose-dependent manner.[4] |
| Glucagon Secretion | Decreased.[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of lixisenatide's biological activity. The following sections outline protocols for key experiments.
GLP-1 Receptor Binding Assay
Objective: To determine the binding affinity of lixisenatide to the GLP-1 receptor.
Methodology:
-
Cell Culture: Utilize a stable cell line expressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled GLP-1 receptor agonist (e.g., ¹²⁵I-GLP-1).
-
Add increasing concentrations of unlabeled lixisenatide.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the lixisenatide concentration. Calculate the IC₅₀ (the concentration of lixisenatide that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).
Intracellular cAMP Accumulation Assay
Objective: To measure the functional consequence of GLP-1 receptor activation by lixisenatide.
Methodology:
-
Cell Culture and Stimulation:
-
Plate GLP-1 receptor-expressing cells in a multi-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of lixisenatide for a defined period.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the lixisenatide concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of lixisenatide that produces 50% of the maximal response).
Gastric Emptying Measurement by ¹³C-Spirulina Breath Test
Objective: To assess the effect of lixisenatide on the rate of gastric emptying.
Methodology:
-
Subject Preparation: Subjects fast overnight.
-
Test Meal: Subjects consume a standardized test meal (e.g., a muffin or pancake) containing a known amount of ¹³C-labeled spirulina.
-
Breath Sample Collection: Breath samples are collected into collection bags at baseline (before the meal) and at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours after the meal.
-
¹³CO₂ Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using isotope ratio mass spectrometry.
-
Data Analysis: The rate of ¹³CO₂ excretion in the breath reflects the rate at which the ¹³C-spirulina is metabolized after leaving the stomach. The data is used to calculate gastric emptying parameters such as the half-emptying time (t₁/₂).
Conclusion
This compound is a well-characterized GLP-1 receptor agonist with a clear mechanism of action and a defined pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its properties and explore its therapeutic potential. The structured presentation of its molecular and functional data serves as a valuable resource for the scientific community engaged in diabetes research and drug development.
References
Methodological & Application
Lixisenatide Acetate for In Vivo Diabetes Research: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of lixisenatide acetate in common mouse models of diabetes. This document includes detailed experimental protocols, dosage information, and a summary of expected outcomes to guide researchers in designing and executing their studies.
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[1][2] It is a valuable tool for investigating the pathophysiology of diabetes and evaluating novel therapeutic strategies.
I. In Vivo Dosage and Administration
The appropriate dosage of this compound can vary depending on the mouse model, the specific research question, and the desired therapeutic effect. The following tables summarize dosages used in various published studies.
Table 1: this compound Dosage in Genetically Diabetic Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| db/db | Up to 500 µg/kg | Intraperitoneal (i.p.) | Chronic | Preserved pancreatic insulin mRNA, dose-dependent increase in beta-cell mass. | [3] |
| db/db | 25 nmol/kg | Intraperitoneal (i.p.) | Acute | Lowered blood glucose during an oral glucose tolerance test (OGTT). | [1] |
| db/db | 50 µg/kg/day | Continuous Subcutaneous Infusion | 12 weeks | Prevented the progressive deterioration in glucose tolerance and reduced HbA1c. | [3] |
Table 2: this compound Dosage in Diet-Induced Diabetic Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-fed | 50 nmol/kg | Intraperitoneal (i.p.) | 40 days (twice daily) | Improved glycemic status, insulin secretion, and insulin sensitivity. | |
| High-Fat Diet (HFD)-fed | 10 µg/kg | Intraperitoneal (i.p.) | 21 days (daily) | No significant effect on weight gain or glycemia in this specific chronic treatment study. |
Table 3: this compound Dosage in Other Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| NOD-scid IL-2rgnull RIP-DTR (human islet engrafted) | 50, 150, and 500 µg/kg | Subcutaneous (s.c.) | Not specified | Accelerated restoration of normoglycemia, improved human beta-cell function and survival. | [4] |
| APP/PS1 (Alzheimer's model) | 1 and 10 nmol/kg | Intraperitoneal (i.p.) | 10 weeks (daily) | Improved performance in an object recognition task, increased synaptic plasticity. | [5][6] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods from the scientific literature and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
This protocol describes the induction of diabetes in mice using STZ, a chemical that is toxic to pancreatic beta cells.
Materials:
-
Streptozotocin (STZ)
-
Cold 0.9% sterile saline or citrate buffer (pH 4.5)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Procedure:
-
Preparation of STZ Solution: Immediately before injection, dissolve STZ in cold 0.9% sterile saline or citrate buffer (pH 4.5) to the desired concentration. STZ is light-sensitive and unstable in solution, so it should be prepared fresh and kept on ice.
-
Animal Preparation: Fast mice for 4-6 hours before STZ administration.[7]
-
STZ Administration:
-
High-Dose Protocol (for a model resembling Type 1 diabetes): Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg.[8]
-
Low-Dose Protocol (for a model with some remaining beta-cell function): Administer multiple i.p. injections of STZ at a dose of 40-50 mg/kg on five consecutive days.[7][9]
-
-
Post-Injection Care: To prevent fatal hypoglycemia due to the massive release of insulin from dying beta cells, provide the mice with 10% sucrose water for 24-48 hours after the final STZ injection.[10]
-
Confirmation of Diabetes: Measure blood glucose levels 72 hours after the final STZ injection and then periodically. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic.
Protocol 2: Induction of Diabetes with a High-Fat Diet (HFD)
This protocol describes the induction of insulin resistance and a pre-diabetic state in mice through dietary manipulation.
Materials:
-
High-fat diet (typically 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
Glucometer and test strips
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before starting the diet.
-
Dietary Intervention:
-
Divide mice into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Provide the respective diets and water ad libitum.
-
-
Duration: Maintain mice on the HFD for at least 8-12 weeks to induce a stable phenotype of obesity, hyperglycemia, and insulin resistance.[11]
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Measure fasting blood glucose and insulin levels periodically to assess the development of insulin resistance.
Protocol 3: this compound Administration
Materials:
-
This compound
-
Sterile saline (0.9%) or other appropriate vehicle
-
Insulin syringes (28-30 gauge)
Procedure:
-
Preparation of Lixisenatide Solution: Reconstitute this compound in sterile saline or a vehicle recommended by the manufacturer to the desired stock concentration. Aliquot and store at -20°C or as recommended. Before each use, thaw an aliquot and dilute it to the final injection concentration with sterile saline.
-
Administration:
-
Administer lixisenatide via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
The volume of injection should be kept low (typically 5-10 µL/g of body weight) to minimize discomfort to the animal.
-
For studies investigating postprandial glucose control, lixisenatide is often administered 30-60 minutes before a glucose challenge or meal.
-
Protocol 4: Oral Glucose Tolerance Test (OGTT)
An OGTT is performed to assess how quickly an animal can clear a glucose load from its blood.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Gavage needles (for oral administration)
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated capillaries)
Procedure:
-
Fasting: Fast mice for 6 hours prior to the OGTT.[12] Ensure free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.[13]
-
Blood Sampling: Collect subsequent blood samples from the tail vein at various time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Measure blood glucose concentrations at each time point. The area under the curve (AUC) for glucose is often calculated to quantify glucose tolerance.
III. Visualization of Pathways and Workflows
Lixisenatide Signaling Pathway
Lixisenatide exerts its effects by binding to the GLP-1 receptor, a G-protein coupled receptor. This initiates a signaling cascade that ultimately leads to improved glycemic control.
Caption: Lixisenatide signaling pathway in pancreatic beta cells.
Experimental Workflow for In Vivo Lixisenatide Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of lixisenatide in a mouse model of diabetes.
Caption: General experimental workflow for a lixisenatide study.
References
- 1. Discovery of lixisenatide analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01002B [pubs.rsc.org]
- 2. What is the mechanism of Lixisenatide? [synapse.patsnap.com]
- 3. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixisenatide accelerates restoration of normoglycemia and improves human beta-cell function and survival in diabetic immunodeficient NOD–scid IL-2rgnull RIP-DTR mice engrafted with human islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 6. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 7. diacomp.org [diacomp.org]
- 8. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The streptozotocin-high fat diet induced diabetic mouse model exhibits severe skin damage and alterations in local lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Application Notes and Protocols for Lixisenatide Acetate Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of lixisenatide acetate in rat models for preclinical research. This document outlines detailed protocols for diabetes induction, drug administration, and key experimental assays, supported by quantitative data and visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Lixisenatide
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes mellitus.[1][2] It functions by mimicking the effects of endogenous GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2] In preclinical rat models, lixisenatide has been shown to improve glycemic control and may offer neuroprotective benefits.[3][4]
Lixisenatide Administration Protocols in Rats
The appropriate administration protocol for lixisenatide in rats can vary depending on the research objectives and the specific rat model used. Below are summarized protocols from various studies.
Table 1: Summary of Lixisenatide Administration Protocols in Rat Studies
| Study Type | Rat Strain | This compound Dose | Administration Route | Frequency & Duration | Reference |
| Diabetic Nephropathy | Wistar | 1 and 10 nmol/kg/day | Intraperitoneal (i.p.) | Daily for 2 weeks | [4] |
| Diabetic Retinopathy | Wistar | 150 µg/kg | Subcutaneous (s.c.) | 5 days/week for 12 weeks | [5] |
| Type 2 Diabetes | Zucker Diabetic Fatty (ZDF) | 50 µg/kg/day | Continuous s.c. infusion | 12 weeks | [3] |
| Pharmacokinetics | Not Specified | 1 mg/kg | Intravenous (i.v.) | Single dose | [6] |
| Pharmacokinetics | Not Specified | 5 mg/kg | Subcutaneous (s.c.) | Single dose | [6] |
Key Experimental Protocols
Induction of Diabetes Mellitus (Type 1 Model)
A common method for inducing type 1 diabetes in rats is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.
Protocol: Streptozotocin (STZ)-Induced Diabetes
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Materials:
-
Streptozotocin (STZ)
-
Cold citrate buffer (0.1 M, pH 4.5)
-
10% sucrose solution
-
-
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 40-70 mg/kg body weight.
-
To prevent fatal hypoglycemia following STZ administration, replace drinking water with a 10% sucrose solution for the first 48 hours.
-
Monitor blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
-
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and the effect of treatments like lixisenatide.
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Fast rats overnight for 16-18 hours, with free access to water.
-
Lixisenatide Administration: Administer lixisenatide or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection) at a predetermined time before the glucose challenge (e.g., 30-60 minutes).
-
Baseline Blood Glucose: At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight glucose solution orally via gavage.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose gavage.
-
Analysis: Measure blood glucose levels for each time point. The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This in vitro assay evaluates the direct effect of lixisenatide on insulin secretion from pancreatic islets.
Protocol: Static Insulin Secretion Assay
-
Islet Isolation: Isolate pancreatic islets from rats using a collagenase digestion method.
-
Islet Culture: Culture the isolated islets for 24-48 hours to allow for recovery.
-
Pre-incubation: Hand-pick batches of 10 islets and pre-incubate them in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose for 30-60 minutes at 37°C.
-
Stimulation:
-
Basal Secretion: Incubate a set of islets in KRB buffer with 2.8 mM glucose for 1 hour.
-
Stimulated Secretion: Incubate another set of islets in KRB buffer with 16.7 mM glucose for 1 hour.
-
Lixisenatide Treatment: For test groups, add lixisenatide to the incubation buffer at the desired concentration during the stimulation step.
-
-
Sample Collection: At the end of the incubation period, collect the supernatant (containing secreted insulin) and lyse the islets to measure intracellular insulin content.
-
Analysis: Measure insulin concentrations in the supernatant and islet lysates using an ELISA or radioimmunoassay.
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies of lixisenatide in rat models.
Table 2: Pharmacokinetic Parameters of Lixisenatide in Rats
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (5 mg/kg) |
| Half-life (t½) | 0.37 ± 0.06 hours | 0.44 ± 0.08 hours |
| Cmax | Not Applicable | Reached within 30 minutes |
| Bioavailability | Not Applicable | 2.17% |
| Data from a study by Oh et al. (2023)[6] |
Table 3: Effect of Lixisenatide on Glycemic Control in ZDF Rats
| Treatment Group | Duration | Change in HbA1c |
| Lixisenatide (50 µg/kg/day) | 12 weeks | -1.7% |
| Control | 12 weeks | Progressive deterioration |
| Data from a study by Werner et al. (2010) as cited in Barnett (2014)[3] |
Visualizations
Lixisenatide Signaling Pathway
Lixisenatide exerts its effects by activating the GLP-1 receptor, which initiates a cascade of intracellular events leading to enhanced insulin secretion.
Caption: Lixisenatide signaling pathway in pancreatic β-cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of lixisenatide in a diabetic rat model.
Caption: Experimental workflow for lixisenatide efficacy studies.
References
- 1. Lixisenatide, a novel GLP-1 receptor agonist: efficacy, safety and clinical implications for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Lixisenatide? [synapse.patsnap.com]
- 3. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of GLP-1 receptor agonist lixisenatide on experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | MDPI [mdpi.com]
Application Notes: Quantification of Lixisenatide Acetate for Pharmacokinetic Studies Using an Enzyme-Linked Immunosorbent Assay (ELISA) Kit
References
- 1. Lixisenatide High Sensitivity ELISA Kit - Creative Diagnostics [reagents.creative-diagnostics.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | MDPI [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. origene.com [origene.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. scitechnol.com [scitechnol.com]
- 8. sanofi.com [sanofi.com]
Application Notes and Protocols for Cell Culture Studies Using Lixisenatide Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist, in various cell culture-based assays. The following sections detail its application in studying cellular processes such as apoptosis, inflammation, and cell signaling.
Overview of this compound in Cell Culture
Lixisenatide is a potent GLP-1 receptor agonist that has demonstrated a range of effects in vitro, making it a valuable tool for cellular and molecular research.[1][2] Its primary mechanism of action involves the activation of the GLP-1 receptor, which is expressed in various cell types beyond pancreatic β-cells, including neuronal cells, cardiac cells, and immune cells.[3] This activation triggers downstream signaling cascades, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and other effector proteins.[4] These signaling events can influence a multitude of cellular functions, including cell survival, proliferation, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cell culture experiments.
Table 1: Effects of Lixisenatide on Cell Viability and Apoptosis
| Cell Line | Insult | Lixisenatide Concentration | Treatment Duration | Observed Effect | Reference |
| INS-1 (rat pancreatic β-cell) | Cytokines (IL-1β + IFN-γ) or Lipids | 100 pM | Not specified | ~50-60% protection against apoptosis | [3] |
| Human Islets | Lipotoxic conditions | Not specified | 48 hours | Prevention of lipid-induced insulin depletion | |
| Rat Cardiomyocytes | Ischemia-reperfusion model | 100 nM | 18 hours | Reduction in Caspase-3/7 activity | [5] |
| Hippocampal Cells | Aβ₂₅₋₃₅ | 100 µM | 24 hours | Inhibition of Aβ₂₅₋₃₅-induced cytotoxicity | [6] |
Table 2: Anti-inflammatory Effects of Lixisenatide
| Cell Line | Stimulus | Lixisenatide Concentration | Treatment Duration | Observed Effect | Reference |
| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-1β | 10-20 µM | 48 hours | Downregulation of TNF-α, IL-6, and IL-8; Inhibition of MMPs | [7] |
| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | IL-1β | 10-20 µM | 48 hours | Blockade of JNK, AP-1, and NF-κB signaling pathways | [7] |
Table 3: Effects of Lixisenatide on Gene and Protein Expression
| Cell Line | Lixisenatide Concentration | Treatment Duration | Target Gene/Protein | Change in Expression | Reference |
| Hippocampal Cells | 100 µM | 24 hours | Akt-MEK1/2 pathway | Relief of Aβ₂₅₋₃₅-induced suppression | [6] |
| High-fat fed mice hippocampus | 50 nmol/kg bw (in vivo) | 40 days | NTRK2, mTOR | Upregulation | [8][9] |
Experimental Protocols
Protocol for Assessing the Protective Effect of Lixisenatide Against Cytokine-Induced Apoptosis in INS-1 Cells
This protocol describes how to induce apoptosis in the rat insulinoma cell line INS-1 using a combination of cytokines and to evaluate the protective effects of this compound.
Materials:
-
INS-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol
-
This compound
-
Recombinant rat Interleukin-1β (IL-1β)
-
Recombinant rat Interferon-γ (IFN-γ)
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed INS-1 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium. Incubate overnight at 37°C in a humidified atmosphere of 5% CO₂.
-
Lixisenatide Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 1 pM to 100 nM). A vehicle control (medium without Lixisenatide) should be included. Incubate for 2 hours.
-
Cytokine Treatment: Prepare a cytokine cocktail of IL-1β (e.g., 1 ng/mL) and IFN-γ (e.g., 100 ng/mL) in complete RPMI-1640 medium. Add 50 µL of the cytokine cocktail to the appropriate wells. Include a control group of cells not treated with cytokines.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Caspase-3/7 Activity Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol for Evaluating the Anti-inflammatory Effects of Lixisenatide on Human Fibroblast-Like Synoviocytes (FLS)
This protocol details the methodology to assess the ability of this compound to suppress the inflammatory response in primary human fibroblast-like synoviocytes (HFLS) stimulated with Interleukin-1β (IL-1β).
Materials:
-
Human Fibroblast-Like Synoviocytes (HFLS)
-
Synoviocyte Growth Medium
-
This compound
-
Recombinant human IL-1β
-
TRIzol™ Reagent for RNA extraction
-
qRT-PCR reagents (reverse transcriptase, qPCR master mix, primers for TNF-α, IL-6, IL-8, MMP-1, MMP-3, and a housekeeping gene like GAPDH)
-
ELISA kits for human TNF-α, IL-6, and IL-8
-
24-well tissue culture plates
Procedure:
-
Cell Seeding and Treatment: Seed HFLS in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for 2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding IL-1β (e.g., 10 ng/mL) to the wells. Include appropriate controls (untreated cells, cells treated with Lixisenatide alone, and cells treated with IL-1β alone).
-
Incubation: Incubate the plates for 24-48 hours.
-
Analysis of Gene Expression (qRT-PCR):
-
After 24 hours of incubation, lyse the cells in TRIzol™ and extract total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR using specific primers for the target genes to quantify their relative expression levels. Normalize the data to the housekeeping gene.
-
-
Analysis of Cytokine and MMP Secretion (ELISA):
-
After 48 hours of incubation, collect the cell culture supernatants.
-
Perform ELISA for TNF-α, IL-6, and IL-8, as well as for MMP-1 and MMP-3, following the manufacturer's instructions to determine the concentration of secreted proteins.
-
Protocol for Assessing Lixisenatide's Effect on Akt and NF-κB Signaling Pathways via Western Blot
This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation status of Akt and the nuclear translocation of NF-κB p65 subunit in a relevant cell line (e.g., HFLS or neuronal cells).
Materials:
-
Appropriate cell line (e.g., HFLS, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Stimulus (e.g., IL-1β for HFLS, Aβ₂₅₋₃₅ for SH-SY5Y)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Nuclear and cytoplasmic extraction kit
Procedure:
-
Cell Treatment: Culture and treat cells with Lixisenatide and the appropriate stimulus as described in the previous protocols for a shorter duration suitable for observing signaling events (e.g., 15, 30, 60 minutes).
-
Protein Extraction:
-
For total protein: Lyse cells directly in ice-cold lysis buffer.
-
For nuclear/cytoplasmic fractionation: Use a commercial kit to separate nuclear and cytoplasmic fractions according to the manufacturer's protocol. This is crucial for assessing NF-κB translocation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with antibodies against total Akt, β-actin (for total or cytoplasmic lysates), or Lamin B1 (for nuclear lysates).
-
Visualization of Signaling Pathways and Workflows
Lixisenatide-Activated GLP-1 Receptor Signaling Pathway
Caption: Lixisenatide activates the GLP-1R, leading to downstream signaling cascades.
Experimental Workflow for Assessing Neuroprotective Effects
Caption: Workflow for evaluating Lixisenatide's neuroprotective effects in vitro.
Logical Relationship of Lixisenatide's Anti-inflammatory Action
Caption: Logical flow of Lixisenatide's anti-inflammatory mechanism.
References
- 1. Lixisenatide, a novel GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Lixisenatide improves recognition memory and exerts neuroprotective actions in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Beta-Cell Apoptosis In Vitro with Lixisenatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide acetate is a glucagon-like peptide-1 (GLP-1) receptor agonist that has demonstrated protective effects on pancreatic beta-cells.[1] In the context of type 2 diabetes research, understanding the mechanisms by which compounds like lixisenatide mitigate beta-cell apoptosis is crucial for the development of novel therapeutic strategies. These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to investigate its anti-apoptotic effects on beta-cells. The protocols outlined below detail methods for cell culture, induction of apoptosis, and subsequent analysis of lixisenatide's protective capabilities.
GLP-1 receptor agonists, including lixisenatide, have been shown to protect beta-cells from apoptosis induced by cytotoxic cytokines and lipotoxicity.[1] In vitro studies using rat pancreatic beta-cell lines have demonstrated that lixisenatide can protect against apoptosis induced by both lipids and cytokines.[1]
Data Presentation
The following tables summarize the quantitative effects of lixisenatide on beta-cell apoptosis as reported in preclinical studies.
Table 1: Effect of Lixisenatide on Cytokine and Fatty Acid-Induced Beta-Cell Apoptosis
| Apoptotic Stimulus | Cell Line | Lixisenatide Concentration | Outcome Measure | Reduction in Apoptosis | Reference |
| Cytokines (IL-1β + IFN-γ) | INS-1 | 100 nM | Apoptotic Cell Count | ~50-60% | [1] |
| Palmitate | INS-1 | 100 nM | Caspase-3 Activity | Significant Reduction | [2] |
| Cytokines + Palmitate | INS-1 | 100 nM | Apoptotic Cell Count | Up to 80% (with insulin glargine) | [1] |
Note: The exact percentage of reduction can vary based on experimental conditions.
Signaling Pathways
Lixisenatide exerts its anti-apoptotic effects by activating the GLP-1 receptor, which initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[4] These effectors, in turn, modulate downstream pathways, including the PI3K/Akt and ERK1/2 pathways, which are known to promote cell survival and inhibit pro-apoptotic signals.[3] The activation of these pathways leads to the regulation of key apoptotic proteins, such as the Bcl-2 family and caspases, ultimately resulting in the inhibition of beta-cell apoptosis.[5]
Experimental Protocols
The following protocols provide a framework for studying the anti-apoptotic effects of this compound in a beta-cell line, such as INS-1E.
Experimental Workflow
Protocol 1: Induction of Apoptosis with Cytokines
This protocol describes the induction of apoptosis in INS-1E cells using a combination of pro-inflammatory cytokines.
Materials:
-
INS-1E cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol)
-
Recombinant rat Interleukin-1β (IL-1β)
-
Recombinant rat Interferon-γ (IFN-γ)
-
This compound
-
6-well plates
-
Sterile PBS
Procedure:
-
Seed INS-1E cells in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24-48 hours in complete RPMI-1640 medium.
-
Prepare a cytokine cocktail of IL-1β (10 U/mL) and IFN-γ (500 U/mL) in complete RPMI-1640 medium.
-
Prepare different concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) in the cytokine-containing medium.
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the cytokine cocktail and this compound to the respective wells. Include a control group with cytokines alone and an untreated control group.
-
Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Proceed with an apoptosis detection method, such as TUNEL or Caspase-3/7 assay.
Protocol 2: Induction of Apoptosis with Palmitate
This protocol outlines the induction of lipotoxicity-mediated apoptosis using palmitate.
Materials:
-
INS-1E cells
-
Complete RPMI-1640 medium
-
Palmitate
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
6-well plates
-
Sterile PBS
Procedure:
-
Prepare a 5 mM stock solution of palmitate complexed with 10% fatty acid-free BSA.
-
Seed INS-1E cells in 6-well plates at a density of 5 x 10^5 cells/well and culture for 24-48 hours.
-
Prepare the treatment medium containing 0.5 mM palmitate and desired concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) in complete RPMI-1640 medium.
-
Remove the culture medium and wash the cells with sterile PBS.
-
Add the treatment medium to the cells. Include a control group with palmitate alone and an untreated control group.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Proceed with an apoptosis detection method.
Protocol 3: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells treated as described in Protocol 1 or 2
-
TUNEL assay kit (commercial kits are recommended)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
After treatment, carefully wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 5 minutes at room temperature.
-
Wash the cells with PBS.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence (typically green or red, depending on the kit), indicating apoptosis.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 4: Caspase-3/7 Activity Assay
This assay measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
Cells treated as described in Protocol 1 or 2 in a 96-well plate
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 1 hour), protected from light.
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
-
Normalize the results to the number of cells if necessary.
Conclusion
These application notes and protocols provide a robust framework for investigating the anti-apoptotic effects of this compound on pancreatic beta-cells in vitro. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the protective mechanisms of GLP-1 receptor agonists and their potential in the treatment of diabetes. The provided diagrams and tables offer a clear visualization of the underlying signaling pathways and a summary of expected quantitative outcomes.
References
- 1. Lixisenatide accelerates restoration of normoglycemia and improves human beta-cell function and survival in diabetic immunodeficient NOD–scid IL-2rgnull RIP-DTR mice engrafted with human islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Oxidative stress-mediated beta cell death and dysfunction as a target for diabetes management [frontiersin.org]
Application Notes and Protocols: Lixisenatide Acetate in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lixisenatide acetate, a glucagon-like peptide-1 (GLP-1) receptor agonist, in preclinical Alzheimer's disease (AD) research models. The protocols detailed below are based on established methodologies from various studies and are intended to serve as a guide for investigating the neuroprotective effects of Lixisenatide.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to synaptic dysfunction and cognitive decline.[1] Emerging evidence suggests a link between type 2 diabetes and AD, with impaired insulin signaling in the brain being a common feature.[2][3][4] Lixisenatide, an approved treatment for type 2 diabetes, has shown promise in AD research due to its ability to activate GLP-1 receptors, which are present in the brain and play a role in neuronal function and survival.[4][5] Preclinical studies have demonstrated that Lixisenatide can mitigate key pathological hallmarks of AD, including reducing Aβ plaques and neurofibrillary tangles, decreasing neuroinflammation, and improving synaptic plasticity and cognitive function in various mouse models of the disease.[2][6][7][8]
Mechanism of Action
Lixisenatide exerts its neuroprotective effects primarily through the activation of the GLP-1 receptor, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling pathways that are crucial for neuronal health and resilience. The key pathways implicated in the therapeutic effects of Lixisenatide in the context of AD include:
-
PKA-CREB Signaling Pathway: Activation of this pathway is associated with enhanced memory formation and synaptic plasticity.[2]
-
PI3K/Akt/GSK-3β Signaling Pathway: This pathway is critical for cell survival and is involved in reducing tau hyperphosphorylation, a key feature of AD pathology.[7][9]
-
Inhibition of p38-MAPK: This pathway is involved in cellular stress and inflammation, and its inhibition by Lixisenatide contributes to its anti-inflammatory effects.[2]
-
Reduction of Neuroinflammation: Lixisenatide has been shown to reduce the activation of microglia, the resident immune cells of the brain, thereby dampening the chronic neuroinflammatory response associated with AD.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of Lixisenatide in Alzheimer's disease mouse models.
Table 1: Lixisenatide Treatment Parameters in AD Mouse Models
| Mouse Model | Lixisenatide Dose | Route of Administration | Treatment Duration | Reference |
| APP/PS1/tau | 10 nmol/kg | Intraperitoneal (i.p.), once daily | 60 days | [2] |
| APPswe/PS1ΔE9 | 1 or 10 nmol/kg | Intraperitoneal (i.p.), once daily | 10 weeks | [8] |
| High-fat fed mice | 50 nmol/kg | Intraperitoneal (i.p.), twice daily | 40 days | [10] |
Table 2: Effects of Lixisenatide on Key Pathological and Behavioral Readouts
| Parameter | Mouse Model | Effect of Lixisenatide | Reference |
| Amyloid Plaques | APP/PS1/tau, APPswe/PS1ΔE9 | Reduced | [2][8] |
| Neurofibrillary Tangles | APP/PS1/tau | Reduced | [2] |
| Neuroinflammation (Microglial Activation) | APP/PS1/tau, APPswe/PS1ΔE9 | Reduced | [2][6][8] |
| Synaptic Plasticity (LTP) | APPswe/PS1ΔE9, Aβ-injected rats | Increased/Rescued | [6][8][9] |
| Cognitive Function (Object Recognition) | APPswe/PS1ΔE9 | Improved | [6][8] |
| Spatial Memory (Morris Water Maze) | Aβ-injected rats | Improved | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and research questions.
Animal Models and Lixisenatide Administration
Commonly used transgenic mouse models for AD research that have been utilized in Lixisenatide studies include the APP/PS1 and APP/PS1/tau models.[2][8] These models overexpress human genes with mutations linked to familial AD, leading to the development of amyloid plaques and, in the case of the APP/PS1/tau model, tau pathology.
-
This compound Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
Administration: Administer Lixisenatide or vehicle (saline) via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg body weight).
Experimental workflow for Lixisenatide studies in AD mouse models.
Behavioral Testing
The MWM is used to assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged approximately 1 cm below the water surface. Visual cues are placed around the pool.
-
Procedure:
-
Acquisition Phase (e.g., 5 days): Mice are subjected to four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for a set time (e.g., 60 seconds). If the mouse fails to find the platform, it is gently guided to it. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (e.g., Day 6): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: Analyze escape latency, path length, and time spent in the target quadrant.
The NOR test evaluates recognition memory.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for a set period (e.g., 10 minutes) on two consecutive days.
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for a set time (e.g., 10 minutes).
-
Test Phase (e.g., 1 hour or 24 hours later): Replace one of the familiar objects with a novel object and allow the mouse to explore for a set time (e.g., 5 minutes).
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Histological and Biochemical Analyses
-
Tissue Preparation: Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Staining Procedure:
-
Antigen Retrieval: For Aβ staining, incubate sections in formic acid (e.g., 88%) for a few minutes.
-
Blocking: Block non-specific binding with a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 6E10 or 4G8) or phosphorylated tau (e.g., AT8).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount sections with a mounting medium containing DAPI for nuclear staining and image using a fluorescence or confocal microscope.
-
-
Data Analysis: Quantify the plaque load or the number of tau-positive neurons using image analysis software.
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) in RIPA buffer containing protease and phosphatase inhibitors.
-
Procedure:
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., p-CREB, CREB, p-Akt, Akt, p-GSK-3β, GSK-3β, p-p38, p38) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify band intensities using densitometry and normalize to the loading control.
Measurement of Long-Term Potentiation (LTP)
LTP is a measure of synaptic plasticity and is often impaired in AD models.
-
Slice Preparation: Rapidly dissect the hippocampus in ice-cold artificial cerebrospinal fluid (aCSF). Prepare transverse hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Recording:
-
Place a slice in a recording chamber perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for a set period (e.g., 20 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis: Express the fEPSP slope as a percentage of the baseline average.
Signaling Pathway Diagrams
Lixisenatide's neuroprotective signaling pathways in Alzheimer's disease.
Workflow for the Morris Water Maze experiment.
General workflow for immunohistochemical analysis.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease, with robust preclinical evidence demonstrating its ability to target multiple disease-related pathologies. The application notes and protocols provided herein offer a framework for researchers to further investigate the neuroprotective potential of Lixisenatide and other GLP-1 receptor agonists in the context of neurodegenerative diseases. Consistent and standardized methodologies are crucial for advancing our understanding of these compounds and their potential translation to clinical applications.
References
- 1. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 2. cyagen.com [cyagen.com]
- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 10. Novel object recognition test [bio-protocol.org]
Application Notes and Protocols: Lixisenatide Acetate in Parkinson's Disease Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated neuroprotective properties in preclinical models of Parkinson's disease (PD).[1][2] Initially developed for the treatment of type 2 diabetes, its ability to cross the blood-brain barrier and modulate key cellular pathways implicated in neurodegeneration has made it a promising candidate for disease-modifying therapies in PD.[1] These application notes provide a comprehensive overview of the experimental use of lixisenatide acetate in the widely utilized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease, including detailed protocols, quantitative data summaries, and visualizations of the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of lixisenatide in the MPTP mouse model of Parkinson's disease.
Table 1: Effects of Lixisenatide on Motor Function in MPTP-Treated Mice
| Behavioral Test | Control Group | MPTP-Treated Group | MPTP + Lixisenatide-Treated Group | Outcome |
| Rotarod Test | Normal motor coordination and balance. | Significant motor impairment.[3][4] | Prevention of MPTP-induced motor impairment.[3][4] | Lixisenatide preserves motor coordination. |
| Open-Field Locomotion | Normal exploratory behavior. | Reduced locomotion.[3][4] | Prevention of MPTP-induced reduction in locomotion.[3][4] | Lixisenatide preserves spontaneous activity. |
| Catalepsy Test | No cataleptic behavior. | Significant cataleptic behavior.[3][4] | Prevention of MPTP-induced catalepsy.[3][4] | Lixisenatide reduces akinesia/rigidity. |
Table 2: Neuroprotective Effects of Lixisenatide on Dopaminergic Neurons in MPTP-Treated Mice
| Biomarker | Control Group | MPTP-Treated Group | MPTP + Lixisenatide-Treated Group | Outcome |
| Tyrosine Hydroxylase (TH) Levels (Substantia Nigra & Basal Ganglia) | Normal TH expression. | Significant reduction in TH levels.[3][4] | Prevention of MPTP-induced reduction in TH levels.[3][4] | Lixisenatide protects dopaminergic neurons from degeneration. |
| Bax (Pro-apoptotic protein) Expression | Basal expression. | Increased expression.[3][4] | Reduction of MPTP-induced increase in Bax expression.[3][4] | Lixisenatide has anti-apoptotic effects. |
| Bcl-2 (Anti-apoptotic protein) Expression | Basal expression. | Decreased expression. | Increase in Bcl-2 expression compared to the MPTP group.[3][4] | Lixisenatide promotes cell survival. |
Experimental Protocols
Animal Model and Drug Administration
A widely used animal model for these studies is the MPTP-induced mouse model of Parkinson's disease.
-
Animals: Male C57BL/6 mice are commonly used.
-
MPTP Administration: MPTP is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg once daily for 7 consecutive days to induce parkinsonian pathology.[3]
-
This compound Administration: this compound is administered via i.p. injection at a dose of 10 nmol/kg once daily.[3] Treatment with lixisenatide typically starts concurrently with MPTP administration and continues for a total of 14 days.[3]
Behavioral Assessments
Behavioral tests are crucial for evaluating the motor deficits characteristic of Parkinson's disease and the potential therapeutic effects of lixisenatide.
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP-treated mice typically show a shorter latency to fall, which is ameliorated by lixisenatide treatment.
-
Open-Field Test: This test measures spontaneous locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled and the number of vertical rears are recorded. MPTP treatment generally leads to a decrease in these activities, a deficit that can be prevented by lixisenatide.
-
Catalepsy Test: This test evaluates akinesia and rigidity. The mouse's forepaws are placed on an elevated bar, and the time it remains in this immobile posture is measured. MPTP induces a cataleptic state, which is counteracted by lixisenatide.
Biochemical and Histological Analysis
Following the behavioral assessments, brain tissue is collected for biochemical and histological analyses to determine the extent of neurodegeneration and the effects of lixisenatide at a cellular level.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is a key enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Brain sections, particularly of the substantia nigra and striatum, are stained for TH. A reduction in TH-positive neurons in MPTP-treated mice and its preservation in the lixisenatide co-treated group provides evidence of neuroprotection.
-
Western Blot Analysis for Apoptotic Markers: Protein levels of the pro-apoptotic marker Bax and the anti-apoptotic marker Bcl-2 are quantified in brain tissue lysates using Western blotting. An increased Bax/Bcl-2 ratio is indicative of apoptosis. Lixisenatide treatment has been shown to decrease this ratio in the brains of MPTP-treated mice, suggesting an anti-apoptotic mechanism.[3][4]
Signaling Pathways and Mechanisms of Action
Lixisenatide exerts its neuroprotective effects through the activation of the GLP-1 receptor, which triggers a cascade of downstream signaling events.
Caption: Lixisenatide's neuroprotective signaling cascade.
The binding of lixisenatide to the GLP-1 receptor initiates downstream signaling through pathways such as the PI3K/Akt and PKA pathways.[5][6] These pathways are known to promote cell survival and inhibit apoptosis. Furthermore, GLP-1 receptor activation can lead to the activation of AMPK and the suppression of neuroinflammatory pathways, such as those mediated by NF-κB.[5]
Caption: Experimental workflow for lixisenatide studies.
Conclusion
This compound has demonstrated significant neuroprotective effects in animal models of Parkinson's disease. By preventing motor deficits, preserving dopaminergic neurons, and modulating apoptotic pathways, lixisenatide shows promise as a disease-modifying therapy. The protocols and data presented here provide a foundation for further research into the therapeutic potential of GLP-1 receptor agonists for Parkinson's disease. Future studies should continue to explore the long-term efficacy and safety of lixisenatide and elucidate the full spectrum of its mechanisms of action in the context of neurodegeneration.
References
- 1. clinician.nejm.org [clinician.nejm.org]
- 2. medscape.com [medscape.com]
- 3. Neuroprotective effects of lixisenatide and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Nondopaminergic Medications for Parkinsonâs Disease: Focusing on A2A Receptor Antagonists and GLP1 Receptor Agonists [e-jmd.org]
Application Notes and Protocols for Investigating Synaptic Plasticity with Lixisenatide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated neuroprotective effects beyond its primary indication for type 2 diabetes. Preclinical studies have highlighted its potential in mitigating synaptic dysfunction associated with neurodegenerative diseases, such as Alzheimer's disease. These application notes provide a comprehensive overview of the methodologies used to investigate the effects of lixisenatide on synaptic plasticity, supported by detailed experimental protocols and quantitative data from key studies.
Lixisenatide has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, and improve cognitive function in various animal models.[1][2] Its mechanisms of action involve the activation of pro-survival signaling pathways, reduction of neuroinflammation, and modulation of synaptic protein expression.[2][3][4]
Key Findings on Lixisenatide and Synaptic Plasticity
Lixisenatide treatment has been associated with several beneficial effects on synaptic function and neuronal health:
-
Enhancement of Long-Term Potentiation (LTP): In vivo electrophysiology studies in APP/PS1 mice, a model of Alzheimer's disease, have shown that lixisenatide can rescue deficits in LTP in the hippocampus.[4]
-
Improved Cognitive Function: Behavioral assays, such as the novel object recognition task, have demonstrated that lixisenatide can ameliorate memory impairments in animal models of neurodegeneration and metabolic dysfunction.[1]
-
Increased Synaptic Protein Expression: Lixisenatide has been observed to up-regulate the expression of genes and proteins involved in synaptic plasticity, such as synaptophysin.[1][4]
-
Reduction of Neuroinflammation: The compound has been shown to decrease microglial activation, a hallmark of neuroinflammation, in the brains of APP/PS1 mice.[4]
-
Activation of Pro-Survival Signaling: Lixisenatide activates key signaling pathways, including the PKA-CREB and PI3K/Akt/GSK3β pathways, which are crucial for neuronal survival and synaptic plasticity.[2][3]
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of lixisenatide on synaptic plasticity and related markers.
Table 1: Effect of Lixisenatide on Long-Term Potentiation (LTP) in APP/PS1 Mice
| Treatment Group | Animal Model | Dosage | Administration Route | Duration | LTP Measurement (fEPSP slope % of baseline) | Statistical Significance | Reference |
| Saline | APP/PS1 | - | i.p. | 10 weeks | ~110% | - | [4] |
| Lixisenatide | APP/PS1 | 1 nmol/kg | i.p. | 10 weeks | ~140% | p < 0.05 vs. Saline | [4] |
| Lixisenatide | APP/PS1 | 10 nmol/kg | i.p. | 10 weeks | ~150% | p < 0.01 vs. Saline | [4] |
Table 2: Effect of Lixisenatide on Recognition Memory in High-Fat Fed Mice
| Treatment Group | Animal Model | Dosage | Administration Route | Duration | Discrimination Index (DI) | Statistical Significance | Reference |
| Control | High-fat fed mice | - | s.c. | 40 days | ~0.1 | - | [1] |
| Lixisenatide | High-fat fed mice | 50 nmol/kg | s.c. | 40 days | ~0.4 | p < 0.05 vs. Control | [1] |
Table 3: Effect of Lixisenatide on Synaptic and Inflammatory Markers in APP/PS1/tau Mice
| Marker | Treatment Group | Animal Model | Dosage | Administration Route | Duration | Change vs. Control | Statistical Significance | Reference |
| p-CREB/CREB ratio | Lixisenatide | APP/PS1/tau | 10 nmol/kg | i.p. | 60 days | Increased | p < 0.05 | [3] |
| p-p38 MAPK/p38 MAPK ratio | Lixisenatide | APP/PS1/tau | 10 nmol/kg | i.p. | 60 days | Decreased | p < 0.05 | [3] |
| Iba1 (Microglia) | Lixisenatide | APP/PS1/tau | 10 nmol/kg | i.p. | 60 days | Decreased | p < 0.05 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by lixisenatide and a typical experimental workflow for investigating its effects on synaptic plasticity.
Caption: Lixisenatide signaling pathways enhancing synaptic plasticity.
Caption: Experimental workflow for lixisenatide's effects on synaptic plasticity.
Experimental Protocols
In Vivo Electrophysiology: Long-Term Potentiation (LTP)
This protocol is adapted from studies investigating synaptic plasticity in the hippocampus of anesthetized mice.[4]
1.1. Animal Preparation and Anesthesia:
-
Anesthetize mice with urethane (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
1.2. Electrode Implantation:
-
Drill a small hole in the skull over the hippocampus.
-
Lower a recording electrode into the CA1 stratum radiatum (AP: -2.0 mm, ML: 1.5 mm, DV: 1.2-1.5 mm from bregma).
-
Place a stimulating electrode in the Schaffer collateral pathway (AP: -1.5 mm, ML: 1.0 mm, DV: 1.0-1.3 mm from bregma).
1.3. Recording and Stimulation:
-
Record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver single test pulses (0.1 ms duration) every 30 seconds to establish a stable baseline. The stimulus intensity should be set to elicit 50% of the maximal fEPSP slope.
-
After a stable 30-minute baseline recording, induce LTP using a high-frequency stimulation (HFS) protocol: 3 trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
1.4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between lixisenatide-treated and control groups.
Behavioral Testing: Novel Object Recognition (NOR) Task
This protocol is based on methods used to assess recognition memory in mice.[1]
2.1. Apparatus:
-
Use a square open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of non-porous material.
-
Select two sets of objects that are of similar size but differ in shape and texture.
2.2. Habituation:
-
On day 1, allow each mouse to explore the empty arena for 10 minutes.
2.3. Familiarization (Training):
-
On day 2, place two identical objects in opposite corners of the arena.
-
Allow the mouse to explore the objects for 10 minutes.
2.4. Testing:
-
After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring each object (nose pointing towards the object within 2 cm).
2.5. Data Analysis:
-
Calculate the Discrimination Index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
Biochemical Analysis: Western Blotting
This protocol outlines the general steps for analyzing the phosphorylation status of key signaling proteins.
3.1. Tissue Preparation:
-
Rapidly dissect the hippocampus on ice and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
3.2. SDS-PAGE and Immunoblotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-phospho-CREB (Ser133)
-
Rabbit anti-CREB
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-Synaptophysin
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3.3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels and the levels of synaptic proteins to the loading control.
Immunohistochemistry (IHC) for Microglial Activation
This protocol details the staining of Iba1, a marker for microglia.
4.1. Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in 4% PFA overnight.
-
Cryoprotect the brains in 30% sucrose and section at 30-40 µm on a cryostat.
4.2. Staining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval by heating sections in 10 mM sodium citrate buffer (pH 6.0).
-
Permeabilize sections with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with 5% normal goat serum in PBS with 0.3% Triton X-100 for 1 hour.
-
Incubate sections with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000 dilution) overnight at 4°C.
-
Wash sections and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 2 hours at room temperature.
-
Mount sections on slides with a DAPI-containing mounting medium.
4.3. Image Analysis:
-
Acquire images using a confocal microscope.
-
Quantify microglial activation by measuring the intensity of Iba1 staining and analyzing cell morphology (e.g., soma size, process length).
Conclusion
Lixisenatide acetate presents a promising therapeutic avenue for neurological disorders characterized by synaptic dysfunction. The protocols and data presented here provide a framework for researchers to investigate the neuroprotective and synaptogenic properties of lixisenatide and other GLP-1 receptor agonists. These methodologies can be adapted to various research questions, contributing to a deeper understanding of the mechanisms underlying synaptic plasticity and the development of novel therapeutic strategies.
References
- 1. Lixisenatide improves recognition memory and exerts neuroprotective actions in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lixisenatide rescues spatial memory and synaptic plasticity from amyloid β protein-induced impairments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Lixisenatide Acetate in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is utilized in the management of type 2 diabetes mellitus.[1][2][[“]] Accurate quantification of lixisenatide in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred bioanalytical technique due to its high sensitivity, specificity, and reproducibility. This document provides a detailed protocol for the quantification of lixisenatide in plasma samples using a validated LC-MS/MS method, based on established procedures.[1][2][4]
Experimental Protocols
Materials and Reagents
-
Lixisenatide acetate (99.8% purity)
-
Esomeprazole (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Distilled water
-
Blank rat plasma
Preparation of Solutions
-
Lixisenatide Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in methanol.
-
Lixisenatide Working Standard Solutions (10-2000 ng/mL): Prepare by serial dilution of the stock solution with methanol.[1]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve esomeprazole in methanol.
-
Internal Standard (IS) Working Solution (5 ng/mL): Dilute the IS stock solution with methanol.[1]
Sample Preparation
The following protocol outlines a protein precipitation method for extracting lixisenatide from plasma samples.[1][2][4]
-
To 50 µL of plasma sample, add 50 µL of the internal standard working solution (5 ng/mL).
-
Add 900 µL of methanol and 0.5 µL of formic acid. The addition of formic acid has been shown to significantly improve extraction recovery.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: Workflow for Lixisenatide extraction from plasma.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Details of the specific column used were not fully provided in the source material, but a C18 reversed-phase column is a common choice.
-
Mobile Phase A: 0.1% Formic acid in distilled water
-
Mobile Phase B: Acetonitrile
-
Injection Volume: 10 µL of the prepared supernatant.[4]
-
-
Mass Spectrometry (MS/MS):
LC-MS/MS Analysis Workflow
Caption: LC-MS/MS analysis workflow.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of lixisenatide in rat plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2][4] |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL[1] |
Table 2: Accuracy and Precision
| QC Sample Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| 40 (Low) | < 15% | < 15% | 85-115% | 85-115% |
| 800 (Medium) | < 15% | < 15% | 85-115% | 85-115% |
| 1600 (High) | < 15% | < 15% | 85-115% | 85-115% |
Note: Specific values for accuracy and precision were not detailed in the provided search results but are expected to fall within the acceptable limits for bioanalytical method validation (typically ±15% for QC samples and ±20% for LLOQ).
Table 3: Stability
Lixisenatide has been demonstrated to be stable in rat plasma under various storage conditions.
| Stability Condition | Duration | Stability (% of Nominal) |
| Short-term (Room Temperature) | 4 hours | Within acceptable limits |
| Autosampler (4°C) | 24 hours | Within acceptable limits |
| Freeze/Thaw Cycles | 3 cycles | Within acceptable limits |
| Long-term (-20°C) | 7 days | Within acceptable limits |
Note: The search results confirmed stability was assessed and within acceptable limits, though specific percentage values were not provided.[5]
Conclusion
The described LC-MS/MS method provides a simple, robust, and sensitive approach for the quantification of lixisenatide in plasma samples.[1][2] The protein precipitation extraction technique is straightforward and effective.[1] This method has been validated according to industry standards and is suitable for pharmacokinetic studies and other applications in drug development.[1]
References
- 1. Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats [mdpi.com]
- 2. [PDF] Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats | Semantic Scholar [semanticscholar.org]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Lixisenatide acetate solubility in PBS and other buffers
Welcome to the technical support center for lixisenatide acetate. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the solubility, handling, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a glucagon-like peptide-1 (GLP-1) receptor agonist. Its primary mechanism of action involves activating the GLP-1 receptor, which in turn stimulates adenylyl cyclase and increases intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade enhances glucose-stimulated insulin secretion from pancreatic β-cells, contributing to its therapeutic effects in managing type 2 diabetes.
Q2: What is the general solubility of this compound?
A2: this compound is known to be soluble in aqueous solutions. Specifically, it has a high solubility in Phosphate-Buffered Saline (PBS) and water. It is slightly soluble in organic solvents like acetonitrile and methanol. For preparing stock solutions, it is often dissolved in water or PBS, and sonication can aid in dissolution.
Q3: How should I store this compound powder and prepared solutions?
A3: Lyophilized this compound powder should be stored at -20°C for long-term stability. Once reconstituted in a buffer, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended to be stored for more than one day.
Q4: What are common issues when dissolving this compound and how can I troubleshoot them?
A4: A common issue is the potential for peptide aggregation, which can be influenced by factors such as pH, temperature, and buffer composition. If you observe cloudiness or precipitation, refer to the troubleshooting guide below for detailed solutions.
This compound Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Researchers should note that solubility can be influenced by the specific experimental conditions, including pH and temperature.
| Solvent/Buffer | Concentration | Observations |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL | A clear solution is achievable, sonication is recommended to aid dissolution. |
| Water | 100 mg/mL | A clear solution can be obtained, sonication is recommended. |
| Methanol | 1 mg/mL | Used for preparing stock solutions for analytical purposes. |
| Acetonitrile | Slightly soluble | Can be used, but solubility is limited compared to aqueous buffers. |
Experimental Protocols
Protocol for Determining this compound Solubility
This protocol provides a general framework for determining the solubility of this compound in a specific buffer of interest.
Materials:
-
This compound powder
-
Buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Buffer Preparation: Prepare the desired buffer at the intended pH and concentration. Ensure the buffer is filtered and degassed.
-
Initial Solubility Test: To a small, known volume of the buffer (e.g., 100 µL), add a small, pre-weighed amount of this compound to achieve a target concentration (e.g., 1 mg/mL).
-
Dissolution:
-
Vortex the solution for 1-2 minutes.
-
If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle warming (to no more than 37°C) can also be attempted, but be cautious as excessive heat can degrade the peptide.
-
-
Observation: Visually inspect the solution for any undissolved particles or cloudiness. A clear solution indicates that the peptide is soluble at that concentration.
-
Saturation Point Determination: To determine the maximum solubility, incrementally add small, known amounts of this compound to the solution, repeating the dissolution steps (vortexing, sonicating) after each addition. Continue until a saturated solution is formed (i.e., solid particles remain undissolved).
-
Quantification (Optional):
-
Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.
-
Carefully collect the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (at 280 nm) or a calibrated HPLC method.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution is cloudy or contains visible particles. | Incomplete Dissolution: The peptide has not fully dissolved in the chosen solvent. | * Continue to vortex and/or sonicate the solution. * Gentle warming may be applied. * Consider preparing a more dilute solution. |
| Aggregation: The peptide is forming aggregates, which can be common for peptides, especially at high concentrations or near their isoelectric point. | * Adjust the pH of the buffer. Peptide solubility is often lowest at its isoelectric point (pI). Moving the pH away from the pI can increase solubility. * If using an aqueous buffer, consider first dissolving the peptide in a small amount of a compatible organic solvent (like DMSO) and then slowly adding the aqueous buffer while vortexing. | |
| Precipitation occurs after initial dissolution. | Change in Conditions: A change in temperature or pH upon storage or addition to another solution can cause the peptide to precipitate. | * Ensure the storage conditions are appropriate (aliquoted and frozen). * When diluting into a new buffer, add the peptide solution slowly to the diluent while mixing. |
| Buffer Incompatibility: Certain buffer components may interact with the peptide, reducing its solubility. | * Test solubility in a range of different buffer systems to identify the most suitable one for your experiment. |
Visualizations
Lixisenatide Signaling Pathway
Caption: Lixisenatide signaling pathway in pancreatic β-cells.
Experimental Workflow for Solubility Determination
Caption: General workflow for determining peptide solubility.
Optimizing Lixisenatide acetate concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for optimizing the use of Lixisenatide acetate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a cellular context?
A1: Lixisenatide is a selective and potent glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] Its mechanism of action in target cells, primarily pancreatic beta cells, involves binding to the GLP-1 receptor, a G-protein-coupled receptor (GPCR).[3][4] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[4] The rise in cAMP activates Protein Kinase A (PKA) and Epac2, leading to the mobilization of intracellular calcium and enhanced exocytosis of insulin-containing granules in a glucose-dependent manner.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Lixisenatide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lixisenatide, a novel GLP-1 receptor agonist: efficacy, safety and clinical implications for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Lixisenatide Acetate In Vivo Administration: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lixisenatide acetate in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is Lixisenatide and how does it work?
Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist.[1][2] It mimics the action of the endogenous incretin hormone GLP-1, which is released from the gut in response to food intake.[1] Its mechanism of action involves:
-
Enhancing glucose-dependent insulin secretion: Lixisenatide binds to and activates GLP-1 receptors on pancreatic beta cells, promoting insulin release in the presence of elevated glucose.[1]
-
Suppressing glucagon release: It inhibits the secretion of glucagon from pancreatic alpha cells, which in turn reduces glucose production by the liver.[1]
-
Slowing gastric emptying: This delays the absorption of nutrients, including glucose, from the gastrointestinal tract.[1][3]
-
Promoting satiety: Lixisenatide acts on the central nervous system to reduce appetite and food intake.[1]
2. What are the common routes of administration for Lixisenatide in animal models?
In preclinical studies, Lixisenatide is commonly administered via subcutaneous (SC) or intraperitoneal (i.p.) injection.[2] Intravenous (IV) administration has also been used for pharmacokinetic studies.[4]
3. What is the pharmacokinetic profile of Lixisenatide in rats?
Pharmacokinetic parameters of Lixisenatide in rats are summarized in the table below. Following intravenous injection, plasma concentrations decrease rapidly and are often undetectable after 2 hours.[4] After subcutaneous injection, the peak plasma concentration (Cmax) is typically reached within 30 minutes.[4]
| Parameter | Intravenous (1 mg/kg) | Subcutaneous (5 mg/kg) |
| Half-life (t½) | 0.37 ± 0.06 hours | 0.44 ± 0.08 hours |
| Bioavailability | N/A | 2.17% |
(Data sourced from a study in rats)[4]
4. How should this compound be prepared for in vivo administration?
This compound is a solid that is slightly soluble in water and acetonitrile.[3][5] For in vivo studies, it is crucial to ensure complete dissolution to achieve accurate dosing. While specific protocols may vary, a general approach is as follows:
-
Vehicle Selection: Sterile saline or phosphate-buffered saline (PBS) are commonly used vehicles.
-
Dissolution: Due to its slight solubility, it may be necessary to first dissolve this compound in a small amount of a suitable organic solvent (like acetonitrile) before diluting it with the aqueous buffer.[5] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.
-
pH Adjustment: The stability of similar peptides, like exenatide, is pH-dependent. While Lixisenatide's optimal pH for stability in solution is not extensively published, commercial formulations of exenatide are buffered to pH 4.5.[6] Researchers may need to perform pilot stability studies for their specific formulation.
-
Sterile Filtration: After dissolution, the solution should be sterile-filtered through a 0.22 µm filter before administration.
5. Is Lixisenatide stable in solution?
Lixisenatide has been shown to be stable in rat plasma under various storage conditions, including short-term at room temperature (4 hours), in an autosampler at 4°C for 24 hours, after three freeze-thaw cycles, and for long-term storage at -20°C for 7 days.[4][7][8] However, for prepared dosing solutions, it is recommended to use them fresh and not store aqueous solutions for more than one day.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood glucose readings between animals | - Inconsistent dosing technique or volume.- Animal-to-animal physiological variation.- Stress-induced hyperglycemia. | - Ensure precise and consistent administration techniques. Normalize the dose to each animal's body weight.[9]- Increase sample size to account for biological variability.- Acclimatize animals to handling and injection procedures to minimize stress. |
| Reduced or lack of expected efficacy (e.g., no significant change in blood glucose or body weight) | - Immunogenicity: Development of anti-drug antibodies (ADAs) can lead to an attenuated glycemic response.[10][11]- Incorrect dosage: The dose may be too low for the specific animal model or experimental conditions.- Degraded compound: Improper storage or handling of the Lixisenatide stock or dosing solution. | - Consider screening for ADAs in plasma samples. If high titers are present, this may explain the lack of efficacy.[11]- Review the literature for effective dose ranges in your specific model. Consider performing a dose-response study.[2][12]- Prepare fresh dosing solutions for each experiment. Store this compound solid at -20°C.[5] |
| Significant reduction in food intake and body weight | This is an expected pharmacological effect of GLP-1 receptor agonists, including Lixisenatide.[1][13] | - Monitor food and water intake and body weight regularly.- If weight loss is excessive and impacts animal welfare, consider reducing the dose.- Ensure the effects are consistent with the intended experimental outcomes. |
| Gastrointestinal side effects (e.g., observed vomiting, diarrhea) | These are known side effects of GLP-1 receptor agonists, observed in both preclinical and clinical studies.[10] | - Start with a lower dose and gradually titrate up to the target dose to improve tolerability.[14]- Monitor animals closely for signs of distress and ensure adequate hydration.- If severe, reduce the dose or discontinue treatment for the affected animal. |
| Injection site reactions (e.g., redness, swelling, irritation) | - Physical trauma from the needle/injection process.- Irritant properties of the formulation (e.g., pH, vehicle).- Local immune response to the compound. | - Rotate injection sites for subsequent administrations.[15]- Ensure the formulation is well-buffered and isotonic if possible.- Consider co-administration of topical corticosteroids like mometasone, which has been shown to mitigate pseudo-allergic reactions for other subcutaneous drugs.[16] |
Experimental Protocols & Methodologies
Protocol: Quantification of Lixisenatide in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for pharmacokinetic studies.[4]
-
Sample Preparation:
-
To 50 µL of rat plasma, add 50 µL of an internal standard (e.g., 5 ng/mL esomeprazole).
-
Add 900 µL of methanol and 0.5 µL of formic acid for protein precipitation.
-
Vortex and centrifuge the samples.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with 0.1% formic acid in distilled water and acetonitrile.
-
Monitor the multiple reaction monitoring (MRM) transition for Lixisenatide at m/z 810.8 → 129.2.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of Lixisenatide in blank rat plasma (e.g., 10 to 2000 ng/mL).
-
The lower limit of quantification (LLOQ) in this published method was 10 ng/mL.[4]
-
Protocol: Assessment of Food Intake and Body Weight in Rodents
This is a general protocol based on preclinical studies with GLP-1 receptor agonists.[13]
-
Animal Model: Use diet-induced obese rodents to better model human obesity.
-
Acclimation: Acclimate animals to individual housing and measurement procedures.
-
Administration: Administer Lixisenatide or vehicle control (e.g., saline) via subcutaneous injection at the desired dose (e.g., 10-30 µg/kg/day).
-
Measurements:
-
Record body weight daily or weekly at the same time of day.
-
Measure food intake daily by weighing the provided food and any spillage.
-
-
Body Composition: At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA or by tissue dissection.
-
Data Analysis: Compare the changes in body weight, cumulative food intake, and body composition between the Lixisenatide-treated and vehicle-treated groups.
Visualizations
Signaling Pathways
Caption: GLP-1 Receptor signaling pathway in a pancreatic beta cell.
Experimental Workflow
Caption: General experimental workflow for in vivo Lixisenatide studies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. Antiobesity action of peripheral exenatide (exendin-4) in rodents: effects on food intake, body weight, metabolic status and side-effect measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low incidence of gastrointestinal adverse events over time with a fixed-ratio combination of insulin glargine and lixisenatide versus lixisenatide alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Classification and mitigation of negative injection experiences with biologic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fortunejournals.com [fortunejournals.com]
Troubleshooting Lixisenatide Acetate ELISA Assay Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Lixisenatide acetate ELISA assays. The following information is designed to offer direct solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical detection range and sensitivity for a this compound ELISA kit?
A1: Commercially available Lixisenatide ELISA kits typically have a detection range of 0-100 ng/mL. The sensitivity, often expressed as the half-maximal inhibitory concentration (IC50), is generally around 2.8 ng/mL.[1][2]
Q2: What are the recommended storage conditions for Lixisenatide ELISA kit components?
A2: Most kit components, including the 96-well immunoplate, buffers, and substrate solutions, should be stored in the refrigerator at 2-8°C. Lyophilized components like the standard and anti-serum should be stored at a constant -20°C.[2] Always refer to the manufacturer's datasheet for specific storage instructions.[3][4]
Q3: Can patient samples containing anti-Lixisenatide antibodies affect the assay results?
A3: Yes, the presence of anti-Lixisenatide antibodies in patient samples can interfere with the assay, potentially leading to inaccurate quantification.[5][6] This can manifest as either falsely high or low readings depending on the nature of the interference. If worsening glycemic control is observed in patients, it may be indicative of an attenuated response due to high antibody concentrations.[6]
Q4: Is cross-reactivity with other peptides a concern in Lixisenatide ELISA assays?
A4: There is a potential for the development of antibodies that cross-react with endogenous GLP-1 and glucagon.[5][6] This cross-reactivity could lead to non-specific signals and inaccurate results. It is crucial to use a highly specific antibody pair in the ELISA kit to minimize this issue.
Troubleshooting Guides
High variability in ELISA results, indicated by a high coefficient of variation (CV) ideally above 20%, can obscure the true results of your experiment.[7] This section provides a structured approach to identifying and resolving common causes of assay variability.
High Intra-Assay Variability (Poor Replicates)
This issue manifests as inconsistent results between duplicate or triplicate wells of the same sample or standard within a single plate.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | - Ensure pipettes are properly calibrated. - Use the correct pipette for the volume range. - Pre-rinse pipette tips with the reagent before dispensing. - Pipette liquids onto the side of the wells to avoid splashing. - Change pipette tips for each standard, sample, and reagent.[3][4] |
| Bubbles in Wells | - Be careful not to introduce bubbles when pipetting. - If bubbles are present, gently pop them with a clean pipette tip before reading the plate.[7] |
| Inadequate Washing | - Ensure all wells are filled and aspirated completely during each wash step. - Check that all ports of the automated plate washer are clear and functioning correctly. - Increase the number of washes or include a soak step.[8] |
| Edge Effects | - Ensure the plate and all reagents are equilibrated to room temperature before use. - Use a plate sealer during all incubation steps to prevent evaporation. - Avoid stacking plates during incubation to ensure even temperature distribution.[7] |
| Contamination | - Use fresh, clean reservoirs for each reagent. - Be careful not to touch the top of the wells with pipette tips. - Avoid cross-contamination between wells. |
High Inter-Assay Variability (Poor Plate-to-Plate Reproducibility)
This problem is characterized by significant differences in results when the same samples are run on different plates or on different days.
| Potential Cause | Recommended Solution |
| Variations in Protocol | - Adhere strictly to the same protocol for every assay. - Ensure incubation times and temperatures are consistent between runs.[9] |
| Reagent Instability | - Prepare fresh reagents for each assay run. - Ensure proper storage of all kit components between uses. - Do not use expired reagents.[3][4] |
| Standard Curve Differences | - Prepare a fresh standard curve for each plate. - Ensure accurate and consistent dilution of the standards.[9] |
| Instrument Variation | - Perform regular maintenance and calibration of the plate reader and washer. |
| Operator Variability | - If multiple operators are running the assay, ensure they are all following the exact same procedure. |
Experimental Protocols & Workflows
Standard this compound ELISA Protocol (Competitive Assay Example)
This is a generalized protocol and should be adapted based on the specific instructions provided with your ELISA kit.
-
Reagent Preparation : Bring all reagents to room temperature before use. Reconstitute lyophilized standards and antibodies as per the kit instructions. Prepare wash buffer and other required solutions.
-
Standard & Sample Addition : Add 100 µl of standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.
-
Biotinylated Tracer Addition : Add 100 µl of biotinylated Lixisenatide tracer to each well.
-
Incubation : Cover the plate with a sealer and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).
-
Washing : Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Streptavidin-HRP Addition : Add 100 µl of Streptavidin-HRP conjugate to each well.
-
Incubation : Cover the plate and incubate for the specified time (e.g., 30 minutes at room temperature).
-
Washing : Repeat the washing step as described in step 5.
-
Substrate Addition : Add 100 µl of TMB substrate solution to each well.
-
Color Development : Incubate the plate in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Stop Reaction : Add 50 µl of stop solution to each well.
-
Read Plate : Read the absorbance of each well at 450 nm using a microplate reader.
Visualizing Workflows and Troubleshooting Logic
General ELISA Workflow
This diagram illustrates the typical steps involved in a competitive ELISA for this compound.
Caption: A flowchart of the key steps in a competitive ELISA.
Troubleshooting Decision Tree for High CV%
This diagram provides a logical path to follow when troubleshooting high coefficient of variation in your this compound ELISA results.
Caption: A decision tree for troubleshooting high assay variability.
References
- 1. origene.com [origene.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. biomatik.com [biomatik.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 8. assaygenie.com [assaygenie.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Lixisenatide acetate degradation pathways in experimental settings
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the experimental degradation pathways of lixisenatide acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental analysis of lixisenatide.
Question 1: My lixisenatide sample shows unexpected peaks during HPLC/UPLC analysis. What is the likely cause?
Answer: The appearance of unexpected peaks in your chromatogram typically indicates the presence of degradation products or impurities. Lixisenatide, like other peptides, is susceptible to chemical degradation under various stress conditions.
-
Potential Cause 1: Hydrolytic Degradation. Lixisenatide is known to degrade under alkaline (basic) conditions. If your buffers or solutions have a pH significantly above 4.5, you may be observing products of hydrolysis.[1][2] The commercial formulation is buffered at pH 4.5 to maintain stability.[2]
-
Potential Cause 2: Oxidative Degradation. Exposure to oxidizing agents, even atmospheric oxygen over time, can lead to the formation of oxidation products.[1] Ensure solutions are prepared fresh and consider purging with an inert gas (e.g., nitrogen or argon) for long-term experiments.
-
Potential Cause 3: Deamidation. Peptide deamidation can occur, particularly at neutral to alkaline pH values.[1][2] This introduces a new species with a different charge that will likely elute at a different retention time.
-
Troubleshooting Steps:
-
Verify pH: Confirm the pH of all buffers and solutions used in your sample preparation and mobile phase.
-
Use Fresh Samples: Compare the chromatogram of a freshly prepared standard solution against your sample to confirm if the new peaks are time-dependent.
-
Control Storage: Analyze samples that have been stored under different conditions (e.g., refrigerated vs. room temperature, protected from light vs. exposed) to identify the source of degradation.
-
Employ Mass Spectrometry (MS): If available, use LC-MS to determine the mass of the unknown peaks. This can help identify the nature of the degradation (e.g., addition of oxygen, loss of an amide group).
-
dot
Caption: Troubleshooting flowchart for unexpected analytical results.
Question 2: I am observing a rapid loss of lixisenatide potency in my in vitro cell-based or plasma stability assay. How can I improve its stability?
Answer: The stability of lixisenatide in biological matrices can be influenced by both enzymatic and chemical degradation. In vivo, it is primarily eliminated via proteolytic degradation.[3][4]
-
Enzymatic Degradation: Plasma and cell culture media contain proteases that can cleave lixisenatide. While lixisenatide is more resistant than native GLP-1, degradation can still occur.[5]
-
Chemical Stability: The pH and temperature of your incubation are critical. As mentioned, lixisenatide is most stable at an acidic pH.[2] Standard physiological pH (~7.4) used in cell culture can accelerate deamidation and other degradation pathways.[2]
-
Mitigation Strategies:
-
Temperature Control: Perform incubations at 37°C, but minimize the time the peptide spends at this temperature before analysis. For storage, freezing at -20°C is recommended.
-
pH Consideration: While you cannot change the physiological pH of the assay, be aware that degradation is expected. Use a freshly prepared solution for each experiment.
-
Protease Inhibitors: For mechanistic studies where proteolytic degradation needs to be isolated, consider adding a broad-spectrum protease inhibitor cocktail to your matrix, but ensure it does not interfere with your downstream analysis.
-
Binding: Lixisenatide is approximately 55% bound to human plasma proteins.[3] This binding can protect it from degradation. Be mindful that using protein-free buffers may result in different stability profiles compared to plasma.
-
Frequently Asked Questions (FAQs)
Question 1: What are the primary degradation pathways for lixisenatide in experimental settings?
Answer: Lixisenatide degradation can be categorized into two main types: physiological and chemical.
-
Physiological Degradation: In biological systems, lixisenatide is subject to proteolytic degradation by enzymes.[3][4] This is the primary mechanism of its catabolism in the body. It is also eliminated via glomerular filtration.[3]
-
Chemical Degradation (Forced Degradation): Forced degradation studies are used to predict degradation pathways under stress conditions.[6][7] For lixisenatide, the main chemical degradation pathways identified are:
Lixisenatide has been shown to be relatively stable under thermal and reduction stress conditions.[8]
dot
Caption: Primary degradation pathways for lixisenatide.
Question 2: Which analytical techniques are recommended for studying lixisenatide degradation?
Answer: A stability-indicating method is crucial for accurately quantifying the parent drug while separating it from any degradation products.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (RP-UPLC): These are the primary techniques for separating lixisenatide from its degradation products and for quantification. A C18 column is often used.[1][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is essential for the identification and structural characterization of the degradation products.[1][4] It provides mass information that helps elucidate how the parent molecule has changed.
Quantitative Data Summary
The following tables summarize quantitative data on lixisenatide stability from published studies.
Table 1: Lixisenatide Degradation Under Forced Stress Conditions
| Stress Condition | Reagent/Details | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 12.8% | [8] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 h | 15.6% | [8] |
| Oxidative | 30% H₂O₂ | 24 h | 10.3% | [8] |
| Thermal Degradation | 80°C | 48 h | No Degradation | [8] |
| Reduction | 1 M NaHSO₃ | 24 h | No Degradation | [8] |
Note: The study cited did not specify the exact temperature for the hydrolysis and oxidative conditions.
Table 2: Stability of Lixisenatide in Rat Plasma
| Storage Condition | Duration | Average Stability (%) | Reference |
| Room Temperature | 4 h | 96.87% - 106.16% | [4][9] |
| In Autosampler at 4°C | 24 h | 96.87% - 106.16% | [4][9] |
| Freeze/Thaw Cycles | 3 Cycles | 96.87% - 106.16% | [4][9] |
| Long-Term at -20°C | 7 days | 96.87% - 106.16% | [4][9] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol is a general guideline based on ICH recommendations for establishing stability-indicating methods.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 8, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours).
-
Photodegradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines. Run a dark control in parallel.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., RP-UPLC).
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. Ensure the method separates the parent peak from all major degradation peaks.
dot
Caption: Experimental workflow for a forced degradation study.
Protocol 2: In Vitro Plasma Stability Assay
-
Plasma Collection: Obtain fresh plasma (e.g., from Sprague-Dawley rats) containing an appropriate anticoagulant. Store on ice or at 4°C until use.[10]
-
Sample Preparation: Prepare a stock solution of lixisenatide in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Add the lixisenatide stock solution to the plasma to achieve the desired final concentration (e.g., 1000 ng/mL). Vortex the mixture briefly.[10]
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the plasma sample.[10]
-
Quenching and Extraction: Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold methanol or acetonitrile with an internal standard, to precipitate plasma proteins.[4]
-
Centrifugation: Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the remaining lixisenatide concentration using a validated LC-MS/MS method.[4]
-
Data Analysis: Plot the concentration of lixisenatide versus time to determine its stability profile and calculate its half-life in plasma.
References
- 1. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of pH and Excipients on Exenatide Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of lixisenatide analogues as long-acting hypoglycemic agents using novel peptide half-life extension technology based on mycophenolic acid - PMC [pmc.ncbi.nlm.nih.gov]
Lixisenatide Acetate Technical Support Center: A Researcher's Guide
Welcome to the technical support center for Lixisenatide acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling and use of this compound powder in a research setting. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound powder?
A1: this compound is slightly soluble in water and acetonitrile.[1][2] For most research applications, it is recommended to first dissolve the peptide in a small amount of a sterile, polar organic solvent such as dimethyl sulfoxide (DMSO) and then slowly dilute this stock solution with your aqueous buffer or cell culture medium of choice to the desired final concentration.
Q2: What is the best way to prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend first bringing the vial of lyophilized powder to room temperature before opening to prevent condensation. Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to the vial to achieve a concentrated stock solution. Gently swirl or vortex the vial to ensure the powder is completely dissolved. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I store the lyophilized powder and reconstituted solutions of this compound?
A3: The lyophilized powder should be stored at -20°C, where it is stable for at least four years.[2] Once reconstituted, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions for immediate use should ideally be prepared fresh and it is not recommended to store them for more than one day.[2]
Q4: My this compound solution appears cloudy or has visible particles. What should I do?
A4: Cloudiness or the presence of particles indicates incomplete dissolution or aggregation. Please refer to the troubleshooting guide below for detailed steps on how to address this issue. Common solutions include sonication, gentle warming, or adjusting the pH of the buffer.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C215H347N61O65S (as acetate salt) |
| Molecular Weight | 4858.5 g/mol |
| Solubility | Slightly soluble in water and acetonitrile.[1][2] |
| Storage (Lyophilized) | -20°C for ≥ 4 years[2] |
| Storage (Stock Solution in Organic Solvent) | -20°C for 1 month; -80°C for 6 months |
| Storage (Aqueous Solution) | Recommended for immediate use; do not store for more than one day.[2] |
| Stability in Rat Plasma | Stable for 4 hours at room temperature, 24 hours at 4°C, after three freeze/thaw cycles, and for 7 days at -20°C.[3] |
Experimental Protocols
Protocol for Reconstituting this compound Powder
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Addition: Add a small, precise volume of a recommended organic solvent (e.g., sterile DMSO) to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or swirl the vial until the powder is fully dissolved. A brief sonication in a water bath can aid in dissolving stubborn particles.
-
Dilution: For your working solution, slowly add the concentrated stock solution drop-wise into your desired aqueous buffer or cell culture medium while gently stirring. Avoid adding the aqueous solution directly to the concentrated stock.
-
Sterilization (Optional): If required for your application, filter the final working solution through a 0.22 µm sterile filter.
-
Storage: Use the freshly prepared aqueous solution immediately. Store the remaining stock solution in aliquots at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve | The peptide may have aggregated or the incorrect solvent is being used. | Try gentle sonication in an ice-water bath for a few minutes. If solubility remains an issue, consider using a stronger organic solvent like DMF for the initial stock solution before diluting with an aqueous buffer. |
| Solution is cloudy or has precipitates | The solubility limit in the aqueous buffer has been exceeded, or the peptide is aggregating. | Ensure the final concentration is within the solubility limits. Try further diluting the solution. Gentle warming (to no more than 40°C) can sometimes help dissolve precipitates, but be cautious as excessive heat can degrade the peptide. Also, check the pH of your buffer. |
| Inconsistent experimental results | Improper storage leading to degradation, inaccurate concentration of the stock solution, or contamination. | Always aliquot stock solutions to avoid multiple freeze-thaw cycles. Confirm the concentration of your stock solution using a spectrophotometer if possible. Ensure sterile techniques are used throughout the reconstitution and handling process to prevent contamination. |
Visualizations
Experimental Workflow for Dissolving this compound
Caption: Workflow for reconstituting this compound powder.
Lixisenatide Signaling Pathway
Caption: GLP-1 receptor signaling pathway activated by Lixisenatide.
References
Lixisenatide Acetate: A Guide to Half-Life Determination in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pharmacokinetic parameter of half-life for the glucagon-like peptide-1 (GLP-1) receptor agonist, lixisenatide. This guide includes troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experimentation.
Lixisenatide Half-Life: Comparative Data
The terminal half-life of lixisenatide varies across different experimental models and is influenced by several factors, including the presence of anti-drug antibodies and renal function.[1][2] Below is a summary of reported half-life values from various studies.
| Experimental Model | Administration Route | Dose | Analytical Method | Reported Half-Life (t½) | Reference |
| Human (Type 2 Diabetes) | Subcutaneous (SC) | 20 µg (repeated admin.) | ELISA | ~2.8 - 3 hours | [1][3] |
| Human (Type 2 Diabetes) | Subcutaneous (SC) | Not specified | ELISA | 2 - 4 hours | [4] |
| Human (Healthy & T2DM) | Subcutaneous (SC) | 5 µg to 20 µg (single dose) | Not specified | ~1.5 hours | [5] |
| Rat (Sprague Dawley) | Intravenous (IV) | 1 mg/kg | LC-MS/MS | 0.37 ± 0.06 hours | [6] |
Experimental Protocols
Accurate determination of lixisenatide's half-life is dependent on robust experimental design and analytical methodology.
Methodology for Human Pharmacokinetic Studies
-
Study Population: Pharmacokinetic data for lixisenatide has been gathered from Phase 1, 2, and 3 clinical trials involving both healthy volunteers and adult patients with Type 2 Diabetes Mellitus (T2DM).[2]
-
Administration: Lixisenatide is typically administered via subcutaneous injection, with single or multiple dosing regimens.[2]
-
Sample Collection: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Quantification: Total lixisenatide concentrations in human plasma (EDTA) are commonly measured using a validated double-antibody sandwich enzyme-linked immunosorbent assay (ELISA).[2] The lower limit of quantification (LLOQ) for this method has been reported at approximately 8.8 to 12 ng/L.[2]
-
Data Analysis: Pharmacokinetic parameters, including half-life, are determined through non-compartmental or population pharmacokinetic (PPK) modeling of the concentration-time data.[2][6]
Methodology for Preclinical (Rat) Pharmacokinetic Studies
-
Animal Model: Male Sprague Dawley rats are a common model for preclinical pharmacokinetic assessment.[6]
-
Administration: Lixisenatide is administered via intravenous (IV) injection to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, or via subcutaneous (SC) injection to assess absorption and bioavailability.[6]
-
Sample Collection: Blood samples are drawn from the jugular vein at predetermined intervals following drug administration.
-
Quantification: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of lixisenatide in rat plasma.[6] This method involves monitoring the multiple reaction monitoring (MRM) transition, for instance, at m/z 810.8 → 129.2 for lixisenatide.[6][7]
-
Data Analysis: Non-compartmental analysis is employed to calculate pharmacokinetic parameters from the plasma concentration-time data.[6]
Troubleshooting and FAQs
Q1: We are observing high inter-subject variability in our pharmacokinetic results for lixisenatide. What could be the cause?
A1: High variability in lixisenatide pharmacokinetics, particularly a prolonged half-life and increased exposure (AUC), is strongly associated with the presence of anti-lixisenatide antibodies.[1][2] The formation of these antibodies can significantly alter the drug's clearance. It is critical to screen subject plasma for anti-drug antibodies (ADAs) using methods like radioimmunoprecipitation or surface plasmon resonance (SPR) to correctly interpret pharmacokinetic data.[2] In a study with pediatric patients, the Cmax and AUC were approximately 6- to 9-fold higher in ADA-positive participants.[8]
Q2: The reported half-life of lixisenatide is relatively short (~3 hours), yet it is approved for once-daily dosing. How is this possible?
A2: Lixisenatide's suitability for once-daily administration, despite its short half-life, is attributed to its high and potent binding affinity for the GLP-1 receptor.[4][6] Its affinity for the human GLP-1 receptor is approximately four times greater than that of native GLP-1.[2] This strong, prolonged engagement with the receptor extends its pharmacodynamic effects, particularly on delaying gastric emptying and controlling postprandial glucose, well beyond what its plasma half-life would suggest.[4][9]
Q3: What is the recommended analytical method for quantifying lixisenatide in plasma?
A3: The choice of method depends on the context of the study.
-
ELISA: Validated double-antibody sandwich ELISA has been the primary method used in large clinical trials to quantify total lixisenatide.[2][6] It is a well-established technique for large sample throughput.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly specific and sensitive method that has been successfully developed for preclinical studies in rats.[6] It offers an alternative to ligand-binding assays and can be invaluable for new formulation development and in vivo pharmacokinetic studies where high specificity is required.[6]
Q4: My ELISA results show a weak or non-existent signal. What are some common troubleshooting steps?
A4: Several factors can lead to poor signal in an ELISA. Consider the following:
-
Reagent Temperature: Ensure all reagents, including samples and standards, are brought to room temperature before use.[10]
-
Reagent Integrity: Check the expiration dates of all kit components and confirm they have been stored under the recommended conditions (typically 2-8°C).[10]
-
Procedural Errors: Double-check that all reagents were added in the correct order and that dilutions were prepared accurately. Verify pipetting techniques.[10]
-
Incubation Conditions: Use a plate sealer during incubations to prevent evaporation. Avoid stacking plates, as this can cause uneven temperature distribution.[10]
-
Substrate Handling: The substrate solution is often light-sensitive. Ensure it is stored properly and protected from light during the assay.[10]
Q5: Does renal function impact the half-life of lixisenatide?
A5: Yes, renal function affects the clearance of lixisenatide. The drug is eliminated primarily via glomerular filtration.[11] In subjects with moderate to severe renal impairment, the area under the curve (AUC), which reflects total drug exposure, was observed to increase by 24% and 46%, respectively.[1][11] This indicates a reduced clearance and potentially a longer effective half-life in these populations.
Visualizations
Signaling and Experimental Pathways
Caption: Lixisenatide activates the GLP-1 receptor, initiating a cAMP-PKA signaling cascade.
Caption: Workflow for a typical preclinical pharmacokinetic study of lixisenatide.
Caption: Key factors that can alter the observed half-life of lixisenatide in experiments.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. scitechnol.com [scitechnol.com]
- 3. The Clinical Development Program of Lixisenatide: A Once-Daily Glucagon-Like Peptide-1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A study on pharmacokinetics, pharmacodynamics and safety of lixisenatide in children and adolescents with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and clinical efficacy of lixisenatide for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Lixisenatide: pharmacodynamics, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Preclinical Showdown: Lixisenatide Acetate vs. Exenatide in Glucoregulatory and Metabolic Effects
A comprehensive comparison of two prominent GLP-1 receptor agonists, lixisenatide acetate and exenatide, reveals subtle yet significant differences in their preclinical profiles. While both agents effectively engage the glucagon-like peptide-1 receptor (GLP-1R) to exert their glucose-lowering effects, variations in their molecular structure lead to distinct signaling properties, receptor trafficking, and in vivo efficacy. This guide provides a detailed comparison of their performance in preclinical models, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Lixisenatide, a derivative of exendin-4, is structurally differentiated from its parent compound, exenatide, by the addition of six lysine residues at the C-terminus. This modification, while not impacting receptor binding affinity, has been shown to modulate downstream signaling and receptor dynamics.
In Vitro Performance: A Tale of Two Signaling Potencies
Preclinical studies have demonstrated that lixisenatide and exenatide exhibit comparable binding affinity for the GLP-1 receptor.[1] However, a key distinction emerges in their ability to stimulate intracellular signaling. Lixisenatide has been found to be approximately five-fold less potent in stimulating cyclic AMP (cAMP) production compared to exenatide.[1] This difference in signaling potency may contribute to some of the observed variations in their in vivo effects.
Both peptides induce rapid internalization of the GLP-1 receptor, a crucial step in signal transduction and regulation. However, studies have indicated that the recycling of the receptor back to the cell surface is slower following treatment with lixisenatide compared to exenatide.[1] This altered trafficking kinetic could influence the duration and intensity of cellular responses to the agonists.
These in vitro differences translate to variations in their effects on pancreatic beta-cells. While both agonists potentiate glucose-stimulated insulin secretion, the reduced signaling potency and slower receptor recycling of lixisenatide have been associated with a lower maximal sustained insulin secretion in preclinical models compared to exenatide.[1]
Comparative Data from In Vitro Studies
| Parameter | This compound | Exenatide | Reference |
| GLP-1R Binding Affinity (Ki) | Equal to Exenatide | Equal to Lixisenatide | [1] |
| cAMP Signaling Potency (EC50) | ~5-fold less potent | Higher potency | [1] |
| GLP-1R Internalization | Rapid | Rapid | [1] |
| GLP-1R Recycling | Slower | Faster | [1] |
| Maximal Insulin Secretion | Reduced | Higher | [1] |
In Vivo Efficacy: Impact on Glucose Homeostasis and Body Weight
In animal models of type 2 diabetes, both lixisenatide and exenatide have demonstrated robust glucose-lowering effects. They effectively improve glucose tolerance, reduce fasting and postprandial glucose levels, and lower HbA1c. However, the aforementioned differences in in vitro pharmacology appear to manifest in their in vivo glucoregulatory and metabolic profiles.
Preclinical comparative studies have suggested that exenatide may lead to a greater reduction in overall blood glucose levels and a more pronounced weight loss compared to lixisenatide in some models.[1] These differences are likely a consequence of the combined effects of signaling potency, receptor trafficking, and potentially other downstream pathways.
Both agonists are known to delay gastric emptying and reduce food intake, contributing to their weight-lowering effects. While direct preclinical comparisons of gastric emptying are limited, the anorectic (appetite-suppressing) effects of lixisenatide were found to be reduced in mice compared to exenatide.[1]
Comparative Data from In Vivo Preclinical Models
| Parameter | This compound | Exenatide | Animal Model | Reference |
| Anti-hyperglycemic Effect | Effective | More pronounced | Mice | [1] |
| Anorectic (Food Intake) Effect | Reduced | More pronounced | Mice | [1] |
| Body Weight Reduction | Observed | More pronounced | Mice | [1] |
Pharmacokinetic Profiles
Direct head-to-head preclinical pharmacokinetic studies are limited. However, individual studies in rats provide some insight into their profiles. It's important to note that these are from separate studies and direct comparison should be made with caution.
| Parameter | This compound (in Rats) | Exenatide (in Rats) |
| Tmax (subcutaneous) | ~30 minutes | Not directly comparable |
| Half-life (t½) | ~0.44 hours (subcutaneous) | Not directly comparable |
| Bioavailability (subcutaneous) | ~2.17% | Not directly comparable |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the actions of lixisenatide and exenatide, it is crucial to visualize the GLP-1 receptor signaling pathway and the typical experimental workflows used to characterize these agonists.
Caption: GLP-1 Receptor Signaling Pathway.
Caption: Typical Experimental Workflow for GLP-1 Agonist Comparison.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of this compound and exenatide to the GLP-1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing the human GLP-1 receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Assay: The assay is performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R antagonist (e.g., ¹²⁵I-Exendin(9-39)) and increasing concentrations of the unlabeled competitor (lixisenatide or exenatide).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Signaling Assay (HTRF)
Objective: To measure and compare the potency (EC50) of this compound and exenatide in stimulating cAMP production.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor are seeded into 384-well plates.
-
Agonist Stimulation: Cells are stimulated with a range of concentrations of lixisenatide or exenatide for a defined period.
-
cAMP Detection: The intracellular cAMP levels are measured using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. This assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a specific antibody labeled with a fluorescent donor (cryptate).
-
HTRF Reading: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.
-
Data Analysis: The HTRF ratios are used to generate dose-response curves, and the EC50 values are calculated using a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate and compare the in vivo efficacy of this compound and exenatide in improving glucose tolerance.
Methodology:
-
Animal Model: Male C57BL/6J mice are used. The animals are fasted overnight prior to the experiment.
-
Drug Administration: Mice are administered a single subcutaneous injection of either vehicle, lixisenatide, or exenatide at specified doses.
-
Glucose Challenge: After a defined period following drug administration (e.g., 30 minutes), a glucose solution is administered orally via gavage.
-
Blood Glucose Measurement: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group. Statistical analysis is performed to compare the effects of lixisenatide and exenatide on glucose excursion.
Conclusion
In preclinical models, both this compound and exenatide are effective GLP-1 receptor agonists with potent glucose-lowering properties. However, key differences in their molecular structure lead to distinct in vitro pharmacological profiles. Exenatide demonstrates higher potency in cAMP signaling, which may contribute to its more pronounced effects on maximal insulin secretion and its greater anti-hyperglycemic and anorectic effects observed in some preclinical studies.[1] The slower recycling of the GLP-1 receptor after lixisenatide stimulation also represents a significant differentiating factor.[1] These preclinical findings provide a valuable framework for understanding the clinical profiles of these two important therapeutic agents and for guiding the development of future GLP-1 receptor agonists with tailored pharmacological properties.
References
Lixisenatide Acetate vs. Liraglutide: A Comparative Guide to Neuroprotection
An objective analysis of two leading GLP-1 receptor agonists in the context of neurodegenerative disease research, supported by preclinical and clinical data.
Glucagon-like peptide-1 (GLP-1) receptor agonists, initially developed for the treatment of type 2 diabetes, are gaining significant attention for their neuroprotective potential. Among these, lixisenatide and liraglutide have emerged as promising candidates in preclinical and clinical studies for neurodegenerative disorders like Parkinson's and Alzheimer's disease. This guide provides a detailed comparison of their performance in neuroprotection studies, presenting key experimental data, methodologies, and the underlying signaling pathways.
Comparative Efficacy: Preclinical Data
Preclinical studies in various animal models of neurodegeneration have demonstrated the neuroprotective effects of both lixisenatide and liraglutide. Head-to-head comparisons suggest that lixisenatide may be effective at lower doses in some models.
In a mouse model of Alzheimer's disease (APPswe/PS1ΔE9), both drugs improved cognitive function and synaptic plasticity.[1][2] Notably, lixisenatide was found to be more effective in enhancing long-term potentiation (LTP), a measure of synaptic strength.[2][3] Both drugs also reduced amyloid plaque load, prevented synapse loss, and decreased microglial activation, a marker of neuroinflammation.[1][2][3]
In the MPTP mouse model of Parkinson's disease, both lixisenatide and liraglutide demonstrated neuroprotective effects by preventing motor impairment and the loss of dopaminergic neurons.[1][4][5][6] The study highlighted that at the chosen doses, both drugs were superior to exendin-4, another GLP-1 agonist.[4][5][6]
| Feature | Lixisenatide | Liraglutide | Reference |
| Animal Model | APPswe/PS1ΔE9 (Alzheimer's) | APPswe/PS1ΔE9 (Alzheimer's) | [1][2] |
| Dosage | 1 or 10 nmol/kg | 2.5 or 25 nmol/kg | [2] |
| Cognitive Improvement | Improved object recognition | Improved object recognition | [1][2] |
| Synaptic Plasticity (LTP) | Strong increase, most effective | Strong increase | [2][3] |
| Amyloid Plaque Reduction | Yes | Yes | [1][2][3] |
| Synapse Number | Prevention of reduction | Prevention of reduction | [1][2][3] |
| Microglial Activation | Reduced | Reduced | [1][2][3] |
| Animal Model | MPTP (Parkinson's) | MPTP (Parkinson's) | [4][5][6] |
| Dosage | 10 nmol/kg | 25 nmol/kg | [4][5] |
| Motor Function | Prevention of impairment | Prevention of impairment | [4][5][6] |
| Dopaminergic Neuron Protection | Prevention of TH level reduction | Prevention of TH level reduction | [4][5][6] |
| Apoptosis Regulation | Reduced pro-apoptotic BAX, Increased anti-apoptotic Bcl-2 | Reduced pro-apoptotic BAX, Increased anti-apoptotic Bcl-2 | [4][5][6] |
Clinical Trials in Neurodegenerative Diseases
Both lixisenatide and liraglutide have advanced to clinical trials to evaluate their efficacy in patients with Parkinson's and Alzheimer's disease.
A phase 2 clinical trial of lixisenatide (LixiPark study) in 156 people with Parkinson's disease reported a slowing in the progression of motor symptoms after one year of treatment compared to placebo.[7][8] These promising results are expected to lead to a phase 3 trial.[7]
Liraglutide has also been investigated in clinical trials for both Alzheimer's and Parkinson's disease. A phase 2b trial in patients with mild Alzheimer's suggested that liraglutide may slow cognitive decline and reduce brain atrophy.[9][10] In a phase 2 trial for Parkinson's disease, liraglutide showed improvements in aspects of daily living and non-motor symptoms.[11]
| Drug | Disease | Trial Phase | Number of Participants | Key Findings | Reference |
| Lixisenatide | Parkinson's Disease | Phase 2 (LixiPark) | 156 | Slowed progression of motor symptoms. | [7][8] |
| Liraglutide | Alzheimer's Disease | Phase 2b | 204 | Suggests slowing of cognitive decline and reduced brain atrophy. | [9][10] |
| Liraglutide | Parkinson's Disease | Phase 2 | 70 | Improved activities of daily living and non-motor symptoms. | [11] |
Mechanisms of Neuroprotection and Signaling Pathways
The neuroprotective effects of lixisenatide and liraglutide are attributed to their ability to activate GLP-1 receptors in the brain.[12][13] This activation triggers several downstream signaling pathways that collectively contribute to neuronal survival and function.
Key proposed mechanisms include:
-
Reduction of Neuroinflammation: Both drugs have been shown to decrease the activation of microglia, the primary immune cells in the brain, thereby reducing the production of inflammatory cytokines.[1][3][14]
-
Anti-apoptotic Effects: They modulate the expression of key proteins involved in programmed cell death, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein BAX.[4][5][6][15]
-
Reduction of Oxidative Stress: Liraglutide has been shown to decrease the production of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes.[15][16][17]
-
Promotion of Neurogenesis: Lixisenatide has been observed to enhance the proliferation of progenitor cells and increase the number of immature neurons in the hippocampus.[18]
-
Improved Insulin Signaling: As GLP-1 receptor agonists, they can normalize insulin signaling in the brain, which is often impaired in neurodegenerative diseases.[14]
The primary signaling cascade initiated by GLP-1 receptor activation involves the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and synaptic plasticity.[14][16] Additionally, GLP-1 receptor activation can engage the PI3K/Akt and MAPK/ERK signaling pathways, which are also crucial for cell survival and growth.[15][19][20]
Experimental Protocols
To provide insight into the methodologies used in these comparative studies, the protocol from a key preclinical study in the MPTP mouse model of Parkinson's disease is detailed below.[4][5]
1. Animal Model and Grouping:
-
Male C57BL/6 mice were used.
-
The mice were divided into several groups: a saline control group, an MPTP-only group, and MPTP groups treated with lixisenatide (10 nmol/kg), liraglutide (25 nmol/kg), or exendin-4 (10 nmol/kg).
2. Drug Administration:
-
MPTP was injected intraperitoneally (i.p.) once daily at a dose of 20 mg/kg for 7 consecutive days to induce Parkinson's-like pathology.
-
The GLP-1 receptor agonists or saline were administered i.p. once daily for a total of 14 days, starting on the first day of MPTP injections.
3. Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Open-field Locomotion Test: To measure general motor activity and exploratory behavior.
-
Catalepsy Test: To evaluate the degree of motor rigidity.
4. Neurochemical and Immunohistochemical Analysis:
-
At the end of the treatment period, brain tissue was collected.
-
Tyrosine Hydroxylase (TH) Staining: Immunohistochemistry was performed on brain sections to quantify the number of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the basal ganglia. TH is the rate-limiting enzyme in dopamine synthesis.
-
Western Blot Analysis: Protein levels of the pro-apoptotic marker BAX and the anti-apoptotic marker Bcl-2 were measured in brain tissue lysates to assess the extent of apoptosis.
Conclusion
Both lixisenatide and liraglutide demonstrate significant neuroprotective properties in preclinical models of Alzheimer's and Parkinson's diseases, with emerging positive signals from early-phase clinical trials. While both drugs operate through the activation of GLP-1 receptors and downstream neuroprotective pathways, some preclinical evidence suggests that lixisenatide may achieve comparable or superior effects at lower doses than liraglutide in certain contexts.[1][2]
The ongoing and future clinical trials for both compounds are critical to definitively establish their therapeutic efficacy and safety in human neurodegenerative diseases. The findings from these studies will be instrumental in determining the potential of GLP-1 receptor agonists as a novel therapeutic strategy for these debilitating conditions. Researchers and drug development professionals should continue to monitor the progress of these clinical investigations closely.
References
- 1. Lixisenatide | ALZFORUM [alzforum.org]
- 2. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 4. Neuroprotective effects of lixisenatide and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Neuroprotective effects of lixisenatide and liraglutide in the MPTP mouse model of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. vai.org [vai.org]
- 8. neurologylive.com [neurologylive.com]
- 9. mGLP-1 Drug Liraglutide May Protect Against Dementia | alz.org [aaic.alz.org]
- 10. neurologylive.com [neurologylive.com]
- 11. Liraglutide trial: results - Cure Parkinson's [cureparkinsons.org.uk]
- 12. Gut-brain connection: The neuroprotective effects of the anti-diabetic drug liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The lixisenatide trial - Cure Parkinson's [cureparkinsons.org.uk]
- 14. Lixisenatide reduces amyloid plaques, neurofibrillary tangles and neuroinflammation in an APP/PS1/tau mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liraglutide and its Neuroprotective Properties-Focus on Possible Biochemical Mechanisms in Alzheimer's Disease and Cerebral Ischemic Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Liraglutide and its Neuroprotective Properties—Focus on Possible Biochemical Mechanisms in Alzheimer’s Disease and Cerebral Ischemic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lixisenatide improves recognition memory and exerts neuroprotective actions in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The GLP-1 receptor agonist liraglutide inhibits necroptosis and neuroinflammation in a mouse model of Parkinson’s disease with diabetes co-morbidity [frontiersin.org]
- 20. The Neuroprotection of Liraglutide Against Ischaemia-induced Apoptosis through the Activation of the PI3K/AKT and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Lixisenatide and Semaglutide in db/db Mice: A Comprehensive Guide
This guide provides a detailed comparison of the therapeutic efficacy of two glucagon-like peptide-1 (GLP-1) receptor agonists, Lixisenatide acetate and Semaglutide, in the context of type 2 diabetes research using the db/db mouse model. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective effects on key metabolic parameters, the underlying signaling pathways, and detailed experimental methodologies.
Executive Summary
Lixisenatide and Semaglutide are both potent GLP-1 receptor agonists utilized in the management of type 2 diabetes. While both drugs effectively improve glycemic control, their efficacy profiles concerning glucose reduction, body weight management, and duration of action can differ. In db/db mice, a model of genetic obesity and type 2 diabetes, Semaglutide has demonstrated a more sustained and potent effect on glycemic control and body weight reduction compared to the shorter-acting Lixisenatide. Their mechanisms of action also exhibit distinct features, with Semaglutide showing a pronounced impact on the AMPK signaling pathway in metabolically active tissues, and Lixisenatide's effects being significantly mediated through the gut-brain axis.
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies of Lixisenatide and Semaglutide in db/db mice.
Table 1: Effects on Glycemic Control
| Parameter | Lixisenatide | Semaglutide | Vehicle (Control) | Study Duration | Citation |
| Fasting Blood Glucose (mmol/L) | Significant reduction | More pronounced and sustained reduction | Elevated | 21 days | [1] |
| Glycosylated Hemoglobin (HbA1c) | Significant reduction | Greater reduction | Elevated | 21 days | [1] |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | Markedly improved glucose tolerance | Impaired | Acute and Chronic | [1] |
| Insulin Secretion | Increased glucose-stimulated insulin secretion | Potently stimulated insulin secretion | Impaired | Acute | [1] |
Table 2: Effects on Body Weight and Food Intake
| Parameter | Lixisenatide | Semaglutide | Vehicle (Control) | Study Duration | Citation |
| Body Weight | Modest reduction | Significant and sustained reduction | Progressive increase | 21 days | [1] |
| Food Intake | Reduction | Significant reduction | Unchanged | Chronic | [1] |
Signaling Pathways and Mechanisms of Action
Semaglutide and the AMPK Signaling Pathway
Semaglutide exerts its metabolic benefits in part through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. In the cardiomyocytes of db/db mice, Semaglutide has been shown to increase the phosphorylation of AMPK, leading to enhanced ATP production and improved mitochondrial function.[2]
Lixisenatide and the Gut-Brain Axis
The therapeutic effects of Lixisenatide are significantly dependent on a functional gut-vagus nerve-brain axis. Lixisenatide activates vagal afferent neurons in the gut, which relay signals to the brainstem, specifically the nucleus tractus solitarius (NTS). This neural signaling is crucial for its effects on gastric emptying and glucose-stimulated insulin secretion.[3]
Experimental Protocols
Animal Model
-
Strain: Male db/db mice (C57BL/KsJ-Leprdb/Leprdb) are used as a model of type 2 diabetes.
-
Age: Studies are typically initiated in mice aged 6-8 weeks.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Drug Administration
-
Lixisenatide and Semaglutide: Administered via subcutaneous (s.c.) injection.
-
Dosage: Dosages can vary, but a comparative study used 25 nmol/kg for both drugs.[1]
-
Frequency: Lixisenatide is typically administered once daily, while Semaglutide is administered less frequently (e.g., once weekly in some protocols) due to its longer half-life.[1]
Experimental Workflow
Key Experimental Procedures
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[1]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[1]
-
Fasting and Drug Administration: Similar to the OGTT protocol, mice are fasted, and the respective drugs are administered prior to the glucose challenge.
-
Blood Collection: Blood samples are collected at baseline and at various time points after the glucose challenge.
-
Insulin Measurement: Plasma insulin concentrations are determined using a commercially available mouse insulin ELISA kit.[1]
-
Tissue Homogenization: Heart tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated.
-
Anesthesia: Mice are anesthetized (e.g., with isoflurane).[4]
-
Surgical Exposure: The cervical vagus nerve is carefully exposed through a midline neck incision.[4]
-
Electrode Placement: A bipolar cuff or hook electrode is placed around the isolated vagus nerve.[4]
-
Signal Recording: Nerve signals are amplified, filtered, and recorded using a data acquisition system.
-
Data Analysis: The recorded nerve activity (firing rate) is analyzed before and after drug administration to assess changes in vagal signaling.[3]
Conclusion
Both Lixisenatide and Semaglutide are effective GLP-1 receptor agonists in the db/db mouse model of type 2 diabetes. However, Semaglutide demonstrates superior and more sustained efficacy in improving glycemic control and reducing body weight. The mechanistic differences, with Semaglutide's prominent role in activating the AMPK pathway and Lixisenatide's reliance on the gut-brain axis, provide valuable insights for targeted drug development and therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust preclinical studies to further investigate the comparative efficacy and mechanisms of these and other metabolic drugs.
References
Lixisenatide's Impact on Beta-Cell Function: A Head-to-Head Comparison with Other GLP-1 Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of lixisenatide and other glucagon-like peptide-1 (GLP-1) receptor agonists, focusing on their effects on pancreatic beta-cell function. The following analysis is based on data from key clinical trials and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.
Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone in the management of type 2 diabetes, primarily due to their ability to enhance glucose-dependent insulin secretion and preserve beta-cell function. Lixisenatide, a short-acting GLP-1 receptor agonist, has demonstrated efficacy in improving glycemic control. This guide delves into a comparative analysis of lixisenatide against other prominent GLP-1 receptor agonists—exenatide, liraglutide, dulaglutide, and semaglutide—with a specific focus on their impact on beta-cell function.
Quantitative Comparison of Beta-Cell Function Markers
The following tables summarize key quantitative data from head-to-head clinical trials, providing a direct comparison of the effects of lixisenatide and other GLP-1 agonists on established markers of beta-cell function, including the Homeostatic Model Assessment for Beta-Cell Function (HOMA-B), C-peptide levels, and the proinsulin-to-insulin ratio.
Table 1: Lixisenatide vs. Exenatide in the GetGoal-X Trial
| Parameter | Lixisenatide (20 µg once daily) | Exenatide (10 µg twice daily) | Trial Details |
| HOMA-B | A significant improvement from baseline was observed.[1] | A significant improvement from baseline was observed. | GetGoal-X Trial: A 24-week, randomized, open-label, active-controlled study in patients with type 2 diabetes inadequately controlled on metformin.[2][3][4] |
| Fasting C-peptide | Data not explicitly reported in a comparative manner in the primary publications. | Data not explicitly reported in a comparative manner in the primary publications. |
Table 2: Lixisenatide vs. Liraglutide in the LIRA-LIXI Trial
| Parameter | Lixisenatide (20 µg once daily) | Liraglutide (1.8 mg once daily) | Trial Details |
| HOMA-B Change from Baseline | Increased | Increased, with a 28% greater increase compared to lixisenatide.[5] | LIRA-LIXI Trial: A 26-week, randomized, open-label trial in patients with type 2 diabetes inadequately controlled on metformin.[6][7] |
| Fasting C-peptide Change from Baseline | Increased | Increased, with a 7% greater increase compared to lixisenatide.[5] | |
| Fasting Proinsulin Change from Baseline | Decreased | Decreased | [5] |
| Fasting Proinsulin-to-C-peptide Ratio Change from Baseline | Decreased | Decreased | [5] |
Table 3: Comparative Efficacy of Other GLP-1 Agonists on Beta-Cell Function (from separate head-to-head trials for context)
| Comparison | Parameter | Results | Trial Details |
| Dulaglutide vs. Liraglutide | HOMA-B | Both agents showed improvements in HOMA-B. In the AWARD-6 trial, dulaglutide was non-inferior to liraglutide in glycemic control.[8][9] A post-hoc analysis of the AWARD program showed that dulaglutide improved HOMA2-%B irrespective of baseline beta-cell function.[10] | AWARD-6 Trial: A 26-week, randomized, open-label, non-inferiority trial comparing once-weekly dulaglutide with once-daily liraglutide in patients on metformin.[9] |
| Semaglutide vs. Dulaglutide | HOMA-B / C-peptide | While the primary focus of the SUSTAIN 7 trial was on glycemic control and weight loss, both being superior with semaglutide, specific comparative data on HOMA-B and C-peptide were not the primary endpoints.[11][12][13] However, other studies have shown that semaglutide significantly improves beta-cell function. | SUSTAIN 7 Trial: A 40-week, randomized, open-label, parallel-group, phase 3b trial comparing once-weekly semaglutide with once-weekly dulaglutide in patients on metformin.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the comparison.
Homeostatic Model Assessment for Beta-Cell Function (HOMA-B)
The HOMA-B is a widely used method to assess beta-cell function from fasting plasma glucose and insulin or C-peptide concentrations.
-
Procedure: Fasting blood samples are collected from patients. Plasma glucose and insulin (or C-peptide) levels are measured.
-
Calculation: The HOMA2-B% is calculated using the updated Homeostasis Model Assessment (HOMA2) computer model, which provides an estimate of beta-cell function as a percentage of a normal reference population.[10]
Meal Tolerance Test (MTT)
The MTT is used to assess postprandial glucose and hormone responses.
-
Procedure: After an overnight fast, patients consume a standardized liquid meal. In the GetGoal-M trial, for instance, a 600-kcal liquid meal was used.[1] Blood samples are collected at baseline and at specified intervals after the meal (e.g., every 30 minutes for 2-4 hours) to measure plasma glucose, insulin, C-peptide, and glucagon levels.[14]
-
Analysis: The area under the curve (AUC) for these parameters is calculated to assess the postprandial response.
Arginine Stimulation Test
This test is used to assess the maximal insulin secretory capacity of the beta-cells.
-
Procedure: After an overnight fast, a baseline blood sample is taken. An intravenous infusion of arginine hydrochloride (e.g., 0.5 g/kg body weight up to a maximum of 30 g) is administered over a set period (e.g., 30 minutes).[15] Blood samples are then collected at specific time points (e.g., 30, 60, 90, and 120 minutes) to measure insulin and C-peptide levels.
-
Analysis: The peak insulin and C-peptide responses are determined to evaluate the beta-cell secretory reserve.
Signaling Pathways and Experimental Workflows
The therapeutic effects of GLP-1 receptor agonists are mediated through the activation of the GLP-1 receptor on pancreatic beta-cells, which triggers a cascade of intracellular signaling events. While the general pathway is shared among all GLP-1 agonists, subtle differences in ligand-receptor interactions may lead to biased signaling and variations in downstream effects.
General GLP-1 Receptor Signaling Pathway
Activation of the GLP-1 receptor, a G-protein coupled receptor, primarily leads to the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP 2 (Epac2), which in turn promote glucose-dependent insulin secretion, enhance insulin gene transcription, and promote beta-cell proliferation and survival.
Experimental Workflow for Assessing Beta-Cell Function in a Clinical Trial
The following diagram illustrates a typical workflow for evaluating the effects of a GLP-1 agonist on beta-cell function within a clinical trial setting.
Discussion and Conclusion
The available data from head-to-head clinical trials suggest that while all GLP-1 receptor agonists improve beta-cell function as evidenced by markers like HOMA-B and C-peptide, there are quantitative differences in their effects. In the LIRA-LIXI trial, liraglutide demonstrated a greater improvement in HOMA-B and fasting C-peptide compared to lixisenatide[5]. The GetGoal-X trial established the non-inferiority of lixisenatide to exenatide in terms of glycemic control, with both showing improvements in beta-cell function[2].
It is important to note that direct head-to-head comparisons of lixisenatide with newer, long-acting GLP-1 agonists like semaglutide and dulaglutide on direct markers of beta-cell function are limited. The SUSTAIN 7 and AWARD-6 trials, which compared semaglutide with dulaglutide and dulaglutide with liraglutide, respectively, focused primarily on HbA1c and body weight reductions[9][12].
Preclinical studies suggest that all GLP-1 agonists share the fundamental mechanisms of promoting beta-cell proliferation and inhibiting apoptosis. However, differences in their pharmacokinetic and pharmacodynamic profiles may contribute to the observed variations in clinical outcomes. Lixisenatide's shorter duration of action may lead to a more pronounced effect on postprandial glucose excursions, which could indirectly influence beta-cell workload and function over time.
References
- 1. Efficacy and Safety of Lixisenatide Once-Daily Morning or Evening Injections in Type 2 Diabetes Inadequately Controlled on Metformin (GetGoal-M) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Lixisenatide Once Daily Versus Exenatide Twice Daily in Type 2 Diabetes Inadequately Controlled on Metformin: A 24-week, randomized, open-label, active-controlled study (GetGoal-X) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of lixisenatide once daily versus exenatide twice daily in type 2 diabetes inadequately controlled on metformin: a 24-week, randomized, open-label, active-controlled study (GetGoal-X) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADA: Efficacy and Safety of Lixisenatide Once-Daily vs. Exenatide Twice-Daily in Type 2 DM Inadequately Controlled on Metformin (GetGoal-X) [diabetesincontrol.com]
- 5. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Once-Daily Liraglutide Versus Lixisenatide as Add-on to Metformin in Type 2 Diabetes: A 26-Week Randomized Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liraglutide Versus Lixisenatide: Long-Term Cost-Effectiveness of GLP-1 Receptor Agonist Therapy for the Treatment of Type 2 Diabetes in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Once-weekly dulaglutide versus once-daily liraglutide in metformin-treated patients with type 2 diabetes (AWARD-6): a randomised, open-label, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of once weekly dulaglutide by baseline beta‐cell function in people with type 2 diabetes in the AWARD programme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.profil.com [blog.profil.com]
- 12. Semaglutide versus dulaglutide once weekly in patients with type 2 diabetes (SUSTAIN 7): a randomised, open-label, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semaglutide Demonstrated Significant Reductions in Blood Sugar and Weight Compared with Dulaglutide; Results Published in The Lancet Diabetes & Endocrinology [prnewswire.com]
- 14. Two-hour seven-sample oral glucose tolerance test and meal protocol: minimal model assessment of beta-cell responsivity and insulin sensitivity in nondiabetic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Lixisenatide Acetate Demonstrates Robust Gastric Emptying Delay in Animal Models: A Comparative Analysis
Lixisenatide acetate, a short-acting glucagon-like peptide-1 (GLP-1) receptor agonist, exhibits a pronounced and sustained effect on delaying gastric emptying in preclinical animal models. This characteristic distinguishes it from longer-acting GLP-1 receptor agonists and is a key mechanism contributing to its postprandial glucose-lowering effects.
This guide provides a comparative overview of lixisenatide's impact on gastric emptying in animal models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy in Wistar Rats
Studies in Wistar rats have provided quantitative data on the dose-dependent effects of lixisenatide on gastric emptying, often in comparison to other GLP-1 receptor agonists like liraglutide. The most common method employed in these studies is the phenol red meal assay, which measures the amount of a non-absorbable dye remaining in the stomach after a set period.
A key study demonstrated that lixisenatide significantly delays gastric emptying in a dose-dependent manner.[1] The results from this study, comparing various doses of lixisenatide and liraglutide, are summarized in the table below.
| Treatment Group | Dose (µg/kg) | Gastric Emptying (%) |
| Placebo | - | 100 |
| Lixisenatide | 1 | Significantly Reduced |
| Lixisenatide | 3 | Significantly Reduced |
| Lixisenatide | 10 | Significantly Reduced |
| Liraglutide | 100 | Moderately Reduced |
| Liraglutide | 500 | Significantly Reduced |
| Liraglutide | 1000 | Significantly Reduced |
Data adapted from studies in Wistar rats.[1] The term "Significantly Reduced" indicates a statistically significant delay in gastric emptying compared to the placebo group. The exact percentages of gastric content remaining were not consistently reported across all publicly available summaries of this data.
These findings highlight that lixisenatide is potent in its ability to delay gastric emptying, a characteristic that is more pronounced compared to longer-acting GLP-1 receptor agonists.[1] This effect is not subject to tachyphylaxis (a rapid decrease in response to a drug), which can be observed with some long-acting agents.[2]
Mechanism of Action: GLP-1 Receptor Signaling and Gastric Motility
Lixisenatide exerts its effects by activating GLP-1 receptors, which are widely distributed, including in the gastrointestinal tract and the central nervous system. The delay in gastric emptying is primarily mediated through neural pathways. Activation of GLP-1 receptors inhibits gastric motility, leading to a slower transit of ingested food from the stomach to the small intestine. This, in turn, blunts postprandial glucose excursions.
The proposed signaling pathway involves the activation of vagal afferent nerves, which communicate with the central nervous system to modulate gastric function.
Experimental Workflow for Assessing Gastric Emptying
The following diagram outlines a typical experimental workflow for evaluating the effect of a test compound like lixisenatide on gastric emptying in a rat model using the phenol red method.
Detailed Experimental Protocol: Phenol Red Gastric Emptying Assay in Rats
This protocol provides a detailed methodology for assessing gastric emptying in rats, adapted from various preclinical studies.[1]
1. Animals and Acclimation:
-
Species: Male Wistar rats.
-
Acclimation: House the animals in a controlled environment for at least one week prior to the experiment with free access to standard chow and water.
2. Fasting:
-
Fast the rats overnight (approximately 12-16 hours) before the experiment, with free access to water.
3. Test Meal Preparation:
-
Phenol Red Solution: Prepare a 0.05% phenol red solution in 1.5% hydroxyethyl cellulose (HEC). The HEC provides viscosity to the meal.
4. Dosing:
-
Test Compound: Administer this compound or the vehicle control subcutaneously at the desired doses (e.g., 1, 3, 10 µg/kg).
-
Timing: Administer the test compound 30 minutes prior to the administration of the phenol red meal.
5. Phenol Red Meal Administration:
-
Administer 1.5 mL of the phenol red meal to each rat via oral gavage.
6. Gastric Emptying Period:
-
Allow a 30-minute period for gastric emptying to occur after the administration of the phenol red meal.
7. Sample Collection:
-
At the end of the 30-minute period, euthanize the rats via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately clamp the pylorus and cardia of the stomach to prevent leakage of the contents.
-
Carefully excise the stomach.
8. Measurement of Gastric Contents:
-
Homogenize the entire stomach in a known volume of a suitable buffer (e.g., 0.1 N NaOH) to extract the phenol red.
-
Centrifuge the homogenate to pellet any solid debris.
-
Collect the supernatant and measure the absorbance at 560 nm using a spectrophotometer.
9. Calculation of Gastric Emptying:
-
A standard curve for phenol red should be prepared to determine the concentration of the dye in the stomach samples.
-
The amount of phenol red remaining in the stomach is calculated.
-
Gastric emptying is typically expressed as the percentage of the meal that has emptied from the stomach, calculated as:
-
% Gastric Emptying = (1 - (Amount of Phenol Red in Stomach / Average Amount of Phenol Red at Time 0)) * 100
-
The "Average Amount of Phenol Red at Time 0" is determined from a separate group of rats euthanized immediately after receiving the phenol red meal.
-
10. Statistical Analysis:
-
Compare the percentage of gastric emptying between the lixisenatide-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
This detailed protocol provides a robust and reproducible method for validating the effects of this compound and other compounds on gastric emptying in a preclinical setting. The strong and sustained effect of lixisenatide on this physiological process underscores its potential as a therapeutic agent for managing postprandial hyperglycemia.
References
Lixisenatide Acetate Antibodies: A Comparative Guide to Cross-Reactivity with Incretin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of anti-lixisenatide acetate antibodies with other incretin-based therapeutics. The development of anti-drug antibodies (ADAs) is a potential consequence of treatment with biologic drugs, including peptide-based therapies like lixisenatide. The specificity of these antibodies is a critical parameter to assess, as cross-reactivity with endogenous hormones or other therapeutic analogs can have significant clinical implications. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key biological and experimental pathways to aid in the comprehensive evaluation of lixisenatide's immunogenic profile.
Comparative Analysis of Immunogenicity and Cross-Reactivity
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been shown to induce an immune response in a notable percentage of patients. The cross-reactivity of the resulting ADAs with endogenous incretins and other GLP-1 receptor agonists is a key consideration in its therapeutic application and in the development of novel incretin mimetics.
| Therapeutic Agent | ADA Incidence (Phase 3 Trials) | Cross-Reactivity with Endogenous GLP-1 | Cross-Reactivity with Glucagon |
| Lixisenatide | 70% | 28.4% | 4.7% |
| Exenatide | 38% (low-titer), 6% (high-titer) | Not observed in a subset of patients tested.[1] | Not observed in a subset of patients tested.[1] |
| Liraglutide | ~8.7% (1.2 mg), 8.3% (1.8 mg) | A low proportion of anti-liraglutide antibodies cross-reacted with native GLP-1.[2] | Data not available |
| Semaglutide | ~2% | All anti-drug antibodies were reported to be cross-reactive with endogenous GLP-1.[3] | Data not available |
| Tirzepatide | 51.1% | 14.2% (cross-reactive ADA), <1.0% (cross-reactive neutralizing antibodies)[4][5] | Data not available |
Note: The methodologies for assessing ADA and cross-reactivity may vary across different clinical trial programs, warranting caution in direct head-to-head comparisons.
Experimental Protocols
A comprehensive assessment of ADA cross-reactivity is crucial for understanding the potential clinical impact. A competitive ligand-binding assay (CLBA) is a standard method employed to determine the specificity of ADAs.
Protocol: Competitive Ligand-Binding Assay for Lixisenatide Antibody Cross-Reactivity
1. Principle: This assay evaluates the ability of other incretins (e.g., native GLP-1, GIP, exenatide, liraglutide) to inhibit the binding of anti-lixisenatide antibodies to labeled lixisenatide. A reduction in the signal from the labeled lixisenatide in the presence of a competing ligand indicates cross-reactivity.
2. Materials:
- Microtiter plates coated with recombinant lixisenatide
- Serum samples from lixisenatide-treated patients (containing anti-lixisenatide antibodies)
- Biotinylated lixisenatide (detection reagent)
- Streptavidin-horseradish peroxidase (HRP) conjugate
- Competing ligands: Native GLP-1, GIP, exenatide, liraglutide, semaglutide
- Wash buffers (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader
3. Procedure:
- Coating: Coat microtiter plates with lixisenatide and incubate overnight at 4°C.
- Washing: Wash the plates three times with wash buffer.
- Blocking: Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
- Washing: Repeat the washing step.
- Competition:
- Prepare serial dilutions of the competing ligands (native GLP-1, GIP, other GLP-1 analogs).
- In separate tubes, pre-incubate the patient serum (containing anti-lixisenatide antibodies) with the various concentrations of competing ligands for 1-2 hours.
- Add the pre-incubated serum-ligand mixtures to the coated wells.
- Include a positive control (serum without competing ligand) and a negative control (serum from a non-treated individual).
- Incubation: Incubate the plate for 1-2 hours at room temperature to allow antibody binding.
- Washing: Repeat the washing step.
- Detection:
- Add biotinylated lixisenatide to each well and incubate for 1 hour.
- Wash the plates.
- Add streptavidin-HRP conjugate and incubate for 30 minutes.
- Washing: Repeat the washing step.
- Signal Development: Add TMB substrate and incubate in the dark until a color develops.
- Stopping the Reaction: Add stop solution.
- Data Acquisition: Read the absorbance at 450 nm using a plate reader.
4. Data Analysis:
- Calculate the percent inhibition for each concentration of the competing ligand compared to the positive control (no competitor).
- Plot the percent inhibition against the logarithm of the competitor concentration to generate a competition curve.
- The IC₅₀ value (the concentration of the competitor that causes 50% inhibition of binding) can be determined to quantify the degree of cross-reactivity. A lower IC₅₀ indicates higher cross-reactivity.
Visualizing Key Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The binding of GLP-1 and its analogs, including lixisenatide, to the GLP-1 receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events leading to enhanced glucose-dependent insulin secretion.
Caption: GLP-1 receptor activation and downstream signaling cascade.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the key steps in a competitive ligand-binding assay to determine the cross-reactivity of anti-lixisenatide antibodies.
Caption: Workflow for a competitive ligand-binding assay.
References
- 1. Clinical relevance of anti-exenatide antibodies: safety, efficacy and cross-reactivity with long-term treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Lixisenatide and Liraglutide
For Immediate Release
[City, State] – [Date] – In the landscape of glucagon-like peptide-1 receptor agonists (GLP-1 RAs), Lixisenatide and Liraglutide have emerged as significant therapeutic agents for type 2 diabetes. Beyond their glycemic control, a growing body of evidence highlights their potent anti-inflammatory effects, offering potential benefits for a range of inflammatory and neurodegenerative conditions. This guide provides a detailed comparison of their anti-inflammatory mechanisms, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to Lixisenatide and Liraglutide
Lixisenatide and Liraglutide are both GLP-1 receptor agonists that mimic the action of endogenous GLP-1, a hormone that plays a crucial role in glucose homeostasis.[1][2] Activation of the GLP-1 receptor triggers a cascade of downstream signaling events that not only regulate insulin and glucagon secretion but also exert profound anti-inflammatory effects.[3][4][5] These actions are observed across various cell types and tissues, including endothelial cells, microglia, and chondrocytes.[3][4][6]
Comparative Anti-inflammatory Effects
While both drugs exhibit anti-inflammatory properties, their mechanisms and reported effects show subtle differences. The following tables summarize key quantitative data from various studies.
Table 1: Effects on Pro-inflammatory Cytokines
| Cytokine | Drug | Model/Cell Type | Concentration/Dose | % Reduction (Compared to Control) | Reference |
| TNF-α | Lixisenatide | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | 10-20 µM | Significant downregulation | [7] |
| Liraglutide | Human Aortic Endothelial Cells | 100 nM | Significant inhibition | [4] | |
| Liraglutide | Peripheral Blood Mononuclear Cells (in vivo) | 1.8 mg/day | Downregulated | [8] | |
| IL-6 | Lixisenatide | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | 10-20 µM | Significant downregulation | [7] |
| Liraglutide | Obese patients with type 2 diabetes (in vivo) | 3 mg for 12 weeks | Significant reduction (p=0.0342) | [9] | |
| IL-1β | Lixisenatide | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | 10-20 µM | Inhibits IL-1β pro-inflammatory pathways | [1] |
| Liraglutide | Peripheral Blood Mononuclear Cells (in vivo) | 1.8 mg/day | Downregulated | [8] | |
| Liraglutide | Mouse Renal Podocytes | Not specified | Inhibited expression | [10] |
Table 2: Effects on Other Inflammatory Markers and Pathways
| Marker/Pathway | Drug | Model/Cell Type | Concentration/Dose | Effect | Reference |
| NF-κB | Lixisenatide | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | 10-20 µM | Blockade of cellular signaling | [7] |
| Liraglutide | Human Aortic Endothelial Cells | 100 nM | Decreased activation | [3] | |
| NLRP3 Inflammasome | Liraglutide | Mouse Renal Podocytes | Not specified | Inhibited activation | [10] |
| Liraglutide | H9c2 Cardiomyoblasts | 100 nM | Decreased expression of NLRP3 | [11] | |
| MMPs | Lixisenatide | Human Rheumatoid Arthritis Fibroblast-like Synoviocytes | 10-20 µM | Inhibition of expression | [1][7] |
| SIRT1 | Liraglutide | Obese patients with type 2 diabetes (in vivo) | Not specified | Upregulated expression | [12][13] |
| Resistin | Liraglutide | Obese patients with type 2 diabetes (in vivo) | 3 mg for 12 weeks | Significant reduction (p=0.003) | [9] |
| PAI-1 | Liraglutide | Obese patients with type 2 diabetes (in vivo) | 3 mg for 12 weeks | Significant reduction (p=0.003) | [9] |
Signaling Pathways
The anti-inflammatory effects of Lixisenatide and Liraglutide are mediated through several key signaling pathways. Both drugs are known to inhibit the NF-κB pathway, a central regulator of inflammation.[3][7] Liraglutide has also been extensively shown to inhibit the NLRP3 inflammasome, a multi-protein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.[10][11][14][15][16]
Figure 1: Simplified signaling pathway for the anti-inflammatory effects of GLP-1R agonists.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies from key experiments are provided below.
Lixisenatide Anti-inflammatory Assay in Human Rheumatoid Arthritis Fibroblast-like Synoviocytes
-
Cell Culture: Human rheumatoid arthritis fibroblast-like synoviocytes (HFLS-RA) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with Lixisenatide (10-20 µM) for 2 hours, followed by stimulation with IL-1β (10 ng/mL) for 24 hours.
-
Cytokine Measurement: The levels of TNF-α, IL-6, and IL-8 in the culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Total protein was extracted from the cells, and the expression levels of proteins related to the NF-κB and JNK signaling pathways were determined by Western blotting.
Liraglutide Anti-inflammatory Assay in Human Aortic Endothelial Cells (HAECs)
-
Cell Culture: HAECs were cultured in endothelial cell growth medium (EGM-2) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were treated with Liraglutide (100 nM) in the presence or absence of TNF-α (10 ng/mL).
-
NF-κB Activation Assay: Nuclear extracts were prepared, and NF-κB p65 activation was determined using a transcription factor DNA-binding ELISA kit.
-
Gene Expression Analysis: Total RNA was isolated, and the mRNA expression of inflammatory genes was quantified using real-time quantitative PCR (RT-qPCR).
Figure 2: General experimental workflow for assessing anti-inflammatory effects.
Discussion and Future Directions
Both Lixisenatide and Liraglutide demonstrate significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway. Liraglutide has been more extensively studied for its role in modulating the NLRP3 inflammasome. The neuroprotective effects of both drugs are also linked to their ability to reduce chronic inflammation in the brain.[4]
Direct head-to-head studies comparing the anti-inflammatory potency of Lixisenatide and Liraglutide are limited.[17][18][19][20][21] Future research should focus on such direct comparisons across various inflammatory models to delineate the specific contexts in which one agent may be more effective than the other. Understanding the nuances of their anti-inflammatory mechanisms will be crucial for expanding their therapeutic applications beyond diabetes.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. The effect of GLP-1 receptor agonist lixisenatide on experimental diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucagon-like peptide-1: a multi-faceted anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of GLP-1-Based Therapies beyond Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Liraglutide, a glucagon-like peptide 1 receptor agonist, exerts analgesic, anti-inflammatory and anti-degradative actio… [ouci.dntb.gov.ua]
- 7. The protective effects of lixisenatide against inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. GLP-1RAs inhibit the activation of the NLRP3 inflammasome signaling pathway to regulate mouse renal podocyte pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liraglutide attenuates NLRP3 inflammasome-dependent pyroptosis via regulating SIRT1/NOX4/ROS pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liraglutide exerts an anti-inflammatory action in obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liraglutide ameliorates non-alcoholic steatohepatitis by inhibiting NLRP3 inflammasome and pyroptosis activation via mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liraglutide protects non-alcoholic fatty liver disease via inhibiting NLRP3 inflammasome activation in a mouse model induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neuroprotective effect of liraglutide in an experimental mouse model of multiple sclerosis: role of AMPK/SIRT1 signaling and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contrasting Effects of Lixisenatide and Liraglutide on Postprandial Glycemic Control, Gastric Emptying, and Safety Parameters in Patients With Type 2 Diabetes on Optimized Insulin Glargine With or Without Metformin: A Randomized, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Liraglutide Versus Lixisenatide: Long-Term Cost-Effectiveness of GLP-1 Receptor Agonist Therapy for the Treatment of Type 2 Diabetes in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacodynamic characteristics of lixisenatide once daily versus liraglutide once daily in patients with type 2 diabetes insufficiently controlled on metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of Lixisenatide Acetate and Dulaglutide on Glycemic Control in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lixisenatide acetate and dulaglutide, two glucagon-like peptide-1 receptor (GLP-1R) agonists, focusing on their effects on glycemic control in animal models. The information presented is curated from preclinical studies to assist researchers in understanding the nuances of these therapeutic agents in a research context.
Overview of Lixisenatide and Dulaglutide
Lixisenatide is a once-daily, short-acting GLP-1R agonist, while dulaglutide is a long-acting GLP-1R agonist administered once weekly.[1] Both drugs mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[2][3] These actions collectively contribute to improved glycemic control in type 2 diabetes.
Comparative Efficacy on Glycemic Control
Preclinical studies in various animal models of type 2 diabetes have demonstrated the efficacy of both lixisenatide and dulaglutide in improving glycemic parameters. The following tables summarize the key quantitative data from these studies.
This compound: Effects on Glycemic Control in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| db/db mice | Up to 500 µg/kg (intraperitoneal) | Chronic | Prevented progressive deterioration in glucose tolerance; Dose-dependent reductions in glycosylated hemoglobin (HbA1c). | [4] |
| ZDF rats | 50 µg/kg/day (subcutaneous infusion) | 12 weeks | Significantly decreased basal blood glucose and improved oral glucose tolerance; Significant 1.7% reduction in HbA1c compared to controls. | [4] |
| db/db mice | Not specified | 42 days treatment, 42 days no treatment | Exhibited a sustained improvement in glycaemic control; restoration of pancreatic function. | [5] |
| db/db mice | Not specified | Not specified | Lowers blood glucose levels in an oral glucose tolerance test (OGTT; ED50 = 0.021 nmol/kg) and decreases blood levels of HbA1c. | [6][7] |
Dulaglutide: Effects on Glycemic Control in Animal Models
| Animal Model | Dosage | Duration | Key Findings | Reference |
| db/db mice | Not specified | 8 weeks | Substantial reduction in blood sugar levels and suppression of glucose intolerance; Attenuated insulin resistance. | [8][9] |
| Aged mice (24-month-old C57BL/6J) | 600 µg/kg/week (subcutaneous) | Not specified | No significant changes in plasma glucose or glucose tolerance in control mice. | [8][10] |
| db/db mice | 0.6 mg/kg (intraperitoneal) | 10 weeks | Alleviated muscle tissue injury and reduced inflammatory markers. | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. The following sections outline the typical experimental protocols used in the cited animal studies.
This compound Studies in db/db Mice and ZDF Rats
Animal Models:
-
db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a model of type 2 diabetes.[4]
-
Zucker Diabetic Fatty (ZDF) rats: These rats also exhibit characteristics of type 2 diabetes due to a mutation in the leptin receptor.[4]
Drug Administration:
-
Lixisenatide was administered either through chronic intraperitoneal injections (up to 500 µg/kg) in db/db mice or as a continuous subcutaneous infusion (50 µg/kg/day) for 12 weeks in ZDF rats.[4]
Glycemic Control Assessment:
-
Oral Glucose Tolerance Test (OGTT): Following drug administration, animals are fasted and then given an oral glucose load. Blood glucose levels are measured at various time points to assess glucose tolerance.[4]
-
Glycosylated Hemoglobin (HbA1c): Blood samples are collected to measure HbA1c levels, which reflect average blood glucose concentrations over the preceding weeks.[4]
-
Basal Blood Glucose: Fasting blood glucose levels are measured to determine the effect of the drug on baseline glucose concentrations.[4]
-
Insulin Secretion: In some studies, isolated pancreata from treated animals were perfused with glucose to measure glucose-stimulated insulin secretion.[4]
Dulaglutide Studies in db/db and Aged Mice
Animal Models:
-
db/db mice: As described above, this model was used to evaluate the efficacy of dulaglutide in a diabetic state.[8][9]
-
Aged mice: Young (4-month-old) and old (24-month-old) C57BL/6J male mice were used to investigate the effects of dulaglutide on age-related physiological changes.[10]
Drug Administration:
-
Dulaglutide was administered subcutaneously at a dose of 600 µg/kg/week in aged mice.[10] In db/db mice, weekly intraperitoneal injections of 0.6 mg/kg were given for 10 weeks.[11]
Glycemic Control Assessment:
-
Plasma Glucose and Glucose Tolerance: Similar to the lixisenatide studies, blood glucose levels and glucose tolerance were assessed.[8][9]
-
Insulin Tolerance: An insulin tolerance test is performed to assess the animal's sensitivity to insulin.[9]
-
Glycated Hemoglobin (HbA1c): HbA1c levels were measured to assess long-term glycemic control.[8]
Mechanism of Action and Signaling Pathways
Both lixisenatide and dulaglutide exert their effects by activating the GLP-1 receptor. This activation triggers a cascade of intracellular signaling events that lead to improved glycemic control.
GLP-1 Receptor Signaling Pathway
The binding of GLP-1R agonists like lixisenatide and dulaglutide to the GLP-1 receptor on pancreatic β-cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13][14] This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which ultimately enhances glucose-dependent insulin exocytosis.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What is the mechanism of Lixisenatide? [synapse.patsnap.com]
- 3. What is the mechanism of Dulaglutide? [synapse.patsnap.com]
- 4. Lixisenatide: evidence for its potential use in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sapphire North America [sapphire-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. Long‐Term Activation of Glucagon‐like peptide‐1 receptor by Dulaglutide Prevents Diabetic Heart Failure and Metabolic Remodeling in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dulaglutide improves muscle function by attenuating inflammation through OPA-1-TLR-9 signaling in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dulaglutide Protects Mice against Diabetic Sarcopenia-Mediated Muscle Injury by Inhibiting Inflammation and Regulating the Differentiation of Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dulaglutide Protects Mice against Diabetic Sarcopenia-Mediated Muscle Injury by Inhibiting Inflammation and Regulating the Differentiation of Myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. go.drugbank.com [go.drugbank.com]
In vitro potency comparison of Lixisenatide acetate and other GLP-1R agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of lixisenatide acetate with other prominent glucagon-like peptide-1 receptor (GLP-1R) agonists, including liraglutide, semaglutide, exenatide, and dulaglutide. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.
Quantitative Comparison of In Vitro Potency
The potency of GLP-1R agonists is typically determined by their binding affinity to the receptor (Ki) and their ability to stimulate downstream signaling pathways, most commonly cyclic AMP (cAMP) production (EC50). The following tables summarize the available in vitro data for lixisenatide and its comparators.
Table 1: GLP-1 Receptor Binding Affinity (Ki)
| Agonist | Ki (nM) | Cell Line | Radioligand | Source |
| Lixisenatide | 1.33 | CHO-K1 | [125I]GLP-1(7-36) amide | [1] |
| Exenatide | 1.0 - 1.99 | CHO-K1 | [125I]GLP-1(7-36) amide | [1] |
| Liraglutide | ~0.11 | BHK | [125I]GLP-1 | |
| Semaglutide | Data not available from a direct comparative study | |||
| Dulaglutide | Data not available from a direct comparative study |
Note: Data for liraglutide, semaglutide, and dulaglutide from a directly comparable study using the same cell line and radioligand as lixisenatide and exenatide were not available in the searched literature. The provided liraglutide value is from a separate study for contextual comparison.
Table 2: Functional Potency in cAMP Production (EC50)
| Agonist | EC50 (pM) in CHO-hGLP-1R cells (0% Serum Albumin) |
| Lixisenatide | 10.5 |
| Liraglutide | 12.1 |
| Semaglutide | 29.7 |
| Exenatide | 2.5 |
| Dulaglutide | 3.1 |
This data is derived from a single study to ensure comparability of the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro potency data. Below are outlines of the typical experimental protocols used to determine GLP-1R binding affinity and functional potency.
GLP-1 Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for the GLP-1 receptor by quantifying its ability to displace a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R) are cultured in appropriate media.
-
Cells are harvested, and the cell membranes are isolated through homogenization and a series of centrifugation steps to separate the membrane fraction from other cellular components.
-
The protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled GLP-1R ligand (e.g., [125I]GLP-1) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test agonist (e.g., lixisenatide) are added to compete with the radioligand for binding to the GLP-1R.
-
The reaction is incubated to reach equilibrium.
3. Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.
cAMP Functional Assay
This assay measures the ability of a GLP-1R agonist to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the GLP-1R signaling pathway.
1. Cell Culture and Seeding:
-
Cells expressing the human GLP-1R (e.g., CHO-hGLP-1R) are cultured and seeded into multi-well plates.
2. Agonist Stimulation:
-
The cells are treated with increasing concentrations of the GLP-1R agonist.
-
The stimulation is typically carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
3. Cell Lysis and cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive immunoassays employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
4. Data Analysis:
-
The measured cAMP levels are plotted against the agonist concentrations to generate a dose-response curve.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the GLP-1 receptor signaling pathway and a typical experimental workflow for determining in vitro potency.
References
Benchmarking Lixisenatide acetate's neuroprotective effects against other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Lixisenatide acetate against other compounds, with a focus on preclinical data in neurodegenerative disease models. The information is intended to inform research and development efforts in the field of neuroprotective therapeutics.
Lixisenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated neuroprotective properties in various preclinical studies.[1][2] Originally developed for the treatment of type 2 diabetes, its potential in neurodegenerative diseases such as Alzheimer's and Parkinson's is an active area of investigation.[2][3] This guide synthesizes key findings from comparative studies to benchmark its efficacy against other GLP-1 receptor agonists, primarily Liraglutide and Exenatide.
Comparative Efficacy in Alzheimer's Disease Models
Studies utilizing transgenic mouse models of Alzheimer's disease have provided a platform for comparing the neuroprotective effects of Lixisenatide with other GLP-1 receptor agonists.
Table 1: Comparison of Lixisenatide and Liraglutide in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Lixisenatide (10 nmol/kg) | Liraglutide (25 nmol/kg) | Key Findings |
| Cognitive Function | Improved performance in object recognition task[4][5] | Improved performance in object recognition task[4][5] | Both drugs improved cognitive function.[4][5] |
| Synaptic Plasticity (LTP) | Strongly increased[4][5] | Strongly increased[4][5] | Lixisenatide was noted to be particularly effective in enhancing LTP.[4][5] |
| Amyloid Plaque Load | Reduced[4][5] | Reduced[4][5] | Both drugs effectively reduced amyloid plaque deposition.[4][5] |
| Neuroinflammation | Reduced microglial activation[4][6] | Reduced microglial activation[4][6] | Both compounds demonstrated anti-inflammatory effects.[4][6] |
| Synapse Numbers | Prevented reduction[4][5] | Prevented reduction[4][5] | Both drugs showed synaptoprotective effects.[4][5] |
Comparative Efficacy in Parkinson's Disease Models
In preclinical models of Parkinson's disease, Lixisenatide has been benchmarked against other GLP-1 receptor agonists, showing promising results in protecting dopaminergic neurons.
Table 2: Comparison of Lixisenatide, Liraglutide, and Exenatide in an MPTP Mouse Model of Parkinson's Disease
| Parameter | Lixisenatide (10 nmol/kg) | Liraglutide (25 nmol/kg) | Exenatide (10 nmol/kg) | Key Findings |
| Motor Function | Prevented MPTP-induced motor impairment[7][8] | Prevented MPTP-induced motor impairment[7][8] | No protective effect at the dose tested[7][8] | Lixisenatide and Liraglutide were superior to Exenatide in this model.[7][8] |
| Dopaminergic Neuron Survival (Tyrosine Hydroxylase levels) | Prevented reduction[7][8] | Prevented reduction[7][8] | No protective effect at the dose tested[7][8] | Lixisenatide and Liraglutide preserved dopaminergic neurons.[7][8] |
| Apoptosis Regulation | Reduced pro-apoptotic Bax, increased anti-apoptotic Bcl-2[7] | Reduced pro-apoptotic Bax, increased anti-apoptotic Bcl-2[7] | Not reported | Lixisenatide and Liraglutide demonstrated anti-apoptotic effects.[7] |
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited preclinical studies.
Alzheimer's Disease Model (APP/PS1 Mice)
-
Animal Model: APPswe/PS1ΔE9 transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits.[4][6]
-
Drug Administration: Daily intraperitoneal (i.p.) injections of Lixisenatide (1 or 10 nmol/kg), Liraglutide (2.5 or 25 nmol/kg), or saline for ten weeks.[4][5]
-
Behavioral Assessment: The novel object recognition test was used to evaluate learning and memory.[6]
-
Electrophysiology: Long-term potentiation (LTP) in the hippocampus was measured to assess synaptic plasticity.[5][6]
-
Histopathology and Immunohistochemistry: Brain tissue was analyzed for amyloid plaque load, microglial activation, and synapse numbers.[6]
Parkinson's Disease Model (MPTP Mice)
-
Animal Model: C57BL/6 mice treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.[7][8]
-
Drug Administration: Daily i.p. injections of Lixisenatide (10 nmol/kg), Liraglutide (25 nmol/kg), Exenatide (10 nmol/kg), or saline for 14 days, with MPTP co-administration for the first 7 days.[7][8]
-
Behavioral Assessment: Motor function was evaluated using the Rotarod test, open-field locomotion, and catalepsy test.[7][9]
-
Neurochemical Analysis: Tyrosine hydroxylase (TH) levels in the substantia nigra and basal ganglia were measured as an indicator of dopaminergic neuron integrity.[7][9]
-
Molecular Analysis: Levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 were assessed to determine effects on apoptosis.[7][9]
Signaling Pathways
The neuroprotective effects of Lixisenatide are mediated through the activation of several intracellular signaling pathways.
Caption: Lixisenatide activates the GLP-1R, leading to neuroprotection via the PKA-CREB pathway.
The binding of Lixisenatide to the GLP-1 receptor activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein).[10] Activated CREB promotes the expression of genes involved in neuronal survival and synaptic plasticity. Additionally, PKA activation can inhibit the pro-inflammatory p38 MAPK pathway.[10]
Caption: Experimental workflow for comparing Lixisenatide in an Alzheimer's disease mouse model.
Conclusion
Preclinical evidence strongly suggests that this compound has significant neuroprotective effects, comparable and in some aspects potentially superior to other GLP-1 receptor agonists like Liraglutide, particularly at lower doses.[4][5] In models of both Alzheimer's and Parkinson's disease, Lixisenatide demonstrated robust efficacy in improving cognitive and motor functions, protecting against neuronal loss, and reducing neuroinflammation. These findings underscore the therapeutic potential of Lixisenatide for neurodegenerative disorders and warrant further investigation in clinical settings.
References
- 1. Lixisenatide May Slow Parkinson's Disease Progression [medscape.com]
- 2. alzforum.org [alzforum.org]
- 3. Frontiers | Neuroprotective effects of GLP-1 class drugs in Parkinson’s disease [frontiersin.org]
- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 5. Lixisenatide, a drug developed to treat type 2 diabetes, shows neuroprotective effects in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 7. Neuroprotective effects of lixisenatide and liraglutide in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Lixisenatide reduces amyloid plaques, neurofibrillary tangles and neuroinflammation in an APP/PS1/tau mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Lixisenatide Acetate
For researchers and scientists engaged in drug development, ensuring laboratory safety and environmental protection are paramount. The proper disposal of pharmaceutical compounds like lixisenatide acetate, a GLP-1 receptor agonist, is a critical component of responsible laboratory practice. Adherence to established protocols for handling and disposal is not only a best practice but also a regulatory necessity to prevent environmental contamination and ensure the safety of all personnel.
This compound, a synthetic peptide, requires careful management from its use in experiments to its final disposal. The following guidelines provide a comprehensive, step-by-step approach to safely manage and dispose of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While some sources may not classify the pure substance as hazardous, it is best practice to treat all pharmaceutical waste with caution.[1] Always don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, to prevent skin and eye contact.[2]
Waste Segregation: The First Step to Proper Disposal
The cornerstone of effective pharmaceutical waste management is the proper segregation of waste streams at the point of generation. For this compound, waste should be categorized into three primary streams:
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated items such as vials, pipette tips, gloves, and lyophilized powder.
Disposal Procedures for this compound Waste Streams
The appropriate disposal method for this compound waste depends on its form. The following table summarizes the recommended procedures for each waste stream.
| Waste Stream | Description | Recommended Disposal Method |
| Sharps Waste | Used needles, syringes with attached needles, and other contaminated sharps. | Immediately place in a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol and as containing pharmaceutical waste.[3] |
| Liquid Waste | Unused or expired this compound solutions. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Chemical inactivation is recommended prior to disposal. Do not pour down the drain unless authorized by your institution's Environmental Health and Safety (EHS) office.[3] |
| Solid Waste (Contaminated) | Empty vials, pipette tips, gloves, and other non-sharp materials contaminated with this compound. | Place in a designated hazardous waste container, clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[3] |
| Unused Lyophilized Powder | Small quantities of expired or unused this compound powder. | Dissolve in a suitable solvent (e.g., water or a buffer) and treat as liquid waste for chemical inactivation before disposal in the solid waste stream.[3] |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
While lixisenatide undergoes natural proteolytic degradation, active chemical inactivation is recommended for laboratory waste to ensure complete neutralization before disposal.[4] The following protocol, based on general guidelines for peptide-based pharmaceuticals, can be adapted for this compound.
Objective: To chemically degrade this compound in liquid waste to non-active components.
Materials:
-
Liquid this compound waste
-
Sodium hypochlorite solution (household bleach, typically 5-6% sodium hypochlorite)
-
Designated hazardous waste container
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Work in a Ventilated Area: Perform all steps in a certified chemical fume hood to avoid inhalation of any potential fumes.
-
Prepare Inactivation Solution: For concentrated peptide solutions, a 6% sodium hypochlorite solution can be used. For more dilute solutions, a final concentration of 0.5-1.0% sodium hypochlorite is generally effective.[5]
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common and effective ratio is 1 part waste to 10 parts inactivation solution.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[5]
-
Neutralization (if necessary): If a strong acid or base was used for any experimental reason prior to inactivation, neutralize the solution to a pH between 5.5 and 9.0.[5]
-
Final Disposal: After inactivation, the solution should be collected in a designated hazardous waste container and disposed of through your institution's certified hazardous waste management service. Drain disposal is not recommended.[6]
Regulatory Compliance
The disposal of pharmaceutical waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[7][8] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations. Maintain meticulous records of all disposed this compound waste, including the date, quantity, inactivation method, and the name of the individual who performed the disposal.[3]
Caption: this compound Disposal Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics of Lixisenatide, a GLP-1 Receptor Agonist, Determined by a Novel Liquid Chromatography–Tandem Mass Spectrometry Analysis in Rats [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. getbiomed.com [getbiomed.com]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Lixisenatide Acetate
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling Lixisenatide acetate. Strict adherence to these procedures is critical to ensure personal safety and prevent contamination. This compound is a potent glucagon-like peptide-1 (GLP-1) receptor agonist, and while some safety data sheets may not classify it as hazardous under the Globally Harmonized System (GHS), it has a low occupational exposure limit (OEL) and should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat or disposable gown | N95 or higher rated respirator (if not handled in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation and Handling | Safety glasses with side shields or safety goggles | Nitrile gloves | Laboratory coat | Not generally required if handled in a chemical fume hood |
| Spill Cleanup | Safety goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat or disposable gown | N95 or higher rated respirator |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling, storage, and disposal of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a designated, well-ventilated, and secure location. Recommended storage is at -20°C for long-term stability.[2]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number (1997361-87-1), and any relevant hazard warnings.
Weighing and Aliquoting (Solid Form)
-
Designated Area: All weighing and aliquoting of solid this compound must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
PPE: Don the appropriate PPE as outlined in the table above (safety glasses/goggles, double nitrile gloves, lab coat/gown, and respirator if necessary).
-
Dispensing: Use dedicated spatulas and weighing papers. Handle the powder carefully to avoid generating dust.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with 70% ethanol or a suitable laboratory detergent. Dispose of contaminated weighing papers and gloves as chemical waste.
Solution Preparation
-
Solvent Selection: this compound is slightly soluble in acetonitrile and aqueous solutions.[2] For biological experiments, if using an organic solvent to create a stock solution, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[2]
-
Dissolving: Prepare solutions in a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.
-
Storage of Solutions: Aqueous solutions are not recommended for storage for more than one day.[2]
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor and any other personnel in the vicinity.
-
PPE: Before cleaning, don the appropriate PPE for spill cleanup (safety goggles, double nitrile gloves, lab coat/gown, and respirator).
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Cleanup: Carefully scoop the contained material into a labeled waste container. Decontaminate the spill area with 70% ethanol or a suitable laboratory detergent.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes:
-
Empty or partially used vials
-
Contaminated PPE (gloves, gowns, etc.)
-
Weighing papers, pipette tips, and other disposables
-
Spill cleanup materials
-
Excess solid compound and solutions
Collect all this compound waste in a clearly labeled, sealed container. Follow your institution's specific procedures for hazardous waste disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
